Dimethyl nitromalonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16174. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dimethyl 2-nitropropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO6/c1-11-4(7)3(6(9)10)5(8)12-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKRAUOJZYHDSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280264 | |
| Record name | Dimethyl nitromalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5437-67-2 | |
| Record name | 5437-67-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl nitromalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl nitromalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Mechanism of Dimethyl Nitromalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dimethyl nitromalonate, a valuable intermediate in organic synthesis. The document details the underlying reaction mechanism, provides established experimental protocols, and presents relevant quantitative data to support laboratory applications.
Introduction
This compound is a key building block in the synthesis of various organic compounds, including amino acids. Its preparation typically involves the direct nitration of dimethyl malonate. This guide explores the common synthetic routes and the mechanistic principles governing this transformation.
Reaction Mechanism
The synthesis of this compound proceeds via the electrophilic nitration of the acidic methylene proton of dimethyl malonate. The reaction is typically carried out using a strong nitrating agent, such as fuming nitric acid. The generally accepted mechanism involves the following key steps:
-
Formation of the Nitronium Ion: In the presence of a strong acid (often sulfuric acid, though fuming nitric acid can self-protonate to some extent), nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Enolate Formation: The α-carbon of dimethyl malonate is acidic due to the electron-withdrawing effect of the two adjacent ester groups. In the reaction medium, a small equilibrium concentration of the enolate or the enol tautomer exists.
-
Nucleophilic Attack: The electron-rich enolate acts as a nucleophile, attacking the electrophilic nitronium ion. This step forms the C-N bond and is the core of the nitration process.
-
Deprotonation: A base (such as water or the bisulfate ion) removes a proton from the intermediate to regenerate the carbonyl group and yield the final product, this compound.
The following diagram illustrates this proposed reaction pathway:
Experimental Protocols
Two primary methods for the synthesis of this compound from dimethyl malonate are prevalent in the literature. The classical method by Arndt and Rose provides a moderate yield, while a later, higher-temperature method offers significantly improved results.
Method 1: Arndt-Rose Procedure (Lower Temperature)[1][2]
This procedure is based on the original synthesis described in 1935.
Materials:
-
Dimethyl malonate
-
Fuming nitric acid
-
Ice
-
Water
-
Standard laboratory glassware for reactions at reduced temperatures
Procedure:
-
Dimethyl malonate is cooled to 0°C in an ice bath.
-
Fuming nitric acid is added slowly to the cooled dimethyl malonate, ensuring the temperature is maintained at 0°C.
-
After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to 30°C over a period of 30 minutes.
-
The reaction mixture is then cooled back down to 0°C and held at this temperature for an additional 2.5 hours.
-
The reaction is quenched by pouring the mixture into water.
-
The this compound product is then isolated.
Method 2: High-Yield Procedure (Elevated Temperature)[1]
This improved method, adapted from a patented process for dialkyl nitromalonates, offers a significantly higher yield.
Materials:
-
Dimethyl malonate
-
Fuming nitric acid
-
Urea solution (5%)
-
Solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware for reactions at elevated temperatures and for liquid-liquid extraction
Procedure:
-
Fuming nitric acid is added portion-wise to dimethyl malonate while maintaining the reaction temperature between 15°C and 50°C. The total reaction time will vary inversely with the temperature, from about four hours at the lower end to about 50 minutes at the higher end.
-
The reaction temperature is maintained within this range for the duration of the reaction.
-
After the reaction is complete, the mixture is quenched by pouring it into ice water.
-
The product is extracted from the aqueous mixture using a suitable organic solvent.
-
The organic extract is washed sequentially with water and a 5% urea solution.
-
The organic layer is dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure, and the resulting crude product can be purified by vacuum distillation to yield pure this compound.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Arndt-Rose Method | High-Yield Method |
| Starting Material | Dimethyl Malonate | Dimethyl Malonate |
| Nitrating Agent | Fuming Nitric Acid | Fuming Nitric Acid |
| Reaction Temperature | 0°C to 30°C | 15°C to 50°C |
| Reaction Time | ~3 hours | ~50 minutes to 4 hours |
| Yield | ~60%[1][2] | ~90%[1] |
Spectroscopic Data:
Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not extensively reported in the primary literature search. However, the synthesis of the analogous diethyl nitromalonate is well-documented, and its spectral data can serve as a useful reference. For diethyl nitromalonate, the boiling point is reported as 81-83°C at 0.3 mmHg, and the refractive index is n²⁵_D_ = 1.4274.[1]
Safety Considerations
-
Fuming nitric acid is a highly corrosive and oxidizing substance. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Nitration reactions can be highly exothermic and have the potential to become explosive if the temperature is not carefully controlled.[1] Adherence to the specified temperature ranges is critical for safety.
-
Quenching the reaction mixture should be done cautiously by slowly adding the reaction mixture to ice water.
Conclusion
The synthesis of this compound can be achieved through the direct nitration of dimethyl malonate. While the classical Arndt-Rose procedure provides a viable route, the higher-temperature method offers a significant improvement in yield, making it a more efficient choice for laboratory and potential scale-up applications. Careful control of the reaction temperature is paramount to ensure both a high yield and a safe reaction. The mechanistic understanding of this reaction as an electrophilic substitution on the active methylene carbon provides a basis for further optimization and application in organic synthesis.
References
Physical and chemical properties of dimethyl nitromalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of dimethyl nitromalonate. The information is curated for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visualizations to support advanced research and application.
Core Physical and Chemical Properties
This compound, also known as dimethyl 2-nitropropanedioate, is a diester derivative of nitromalonic acid. It serves as a versatile intermediate in organic synthesis.
Physical Properties
The known physical characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | Source |
| Molecular Formula | C₅H₇NO₆ | [1] |
| Molecular Weight | 177.11 g/mol | [1] |
| Boiling Point | 100 °C at 1 mmHg | N/A |
| Density | 1.312 g/mL at 25 °C | N/A |
| Refractive Index (n²⁰/D) | 1.432 | N/A |
Chemical Properties
The chemical behavior of this compound is dictated by the presence of the nitro group and the two ester functionalities, which influence its acidity, reactivity, and stability.
| Property | Description | Source |
| Acidity (pKa) | The pKa of the α-hydrogen is predicted to be approximately 6.46±0.59, similar to its diethyl analog. This increased acidity is due to the electron-withdrawing effects of the adjacent nitro and two carbonyl groups, which stabilize the resulting carbanion. | [2] |
| Stability | Aliphatic nitro-compounds can undergo thermal decomposition. The primary decomposition pathways are typically nitro-nitrite isomerization and C-NO₂ bond cleavage. For related nitrocellulose compounds, thermal degradation is observed in the range of 192-209 °C. | [3][4] |
| Reactivity | The acidic α-hydrogen makes this compound a useful nucleophile in various C-C bond-forming reactions, such as Michael additions. It can be deprotonated by a suitable base to form a resonance-stabilized enolate, which can then react with electrophiles. The ester groups can undergo hydrolysis under acidic or basic conditions. | [5][6] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of this compound.
Mass Spectrometry
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
Key Fragmentation Peaks (m/z): 177 (Molecular Ion), 146, 131, 118, 101, 87, 75, 59.[1]
Caption: Proposed fragmentation pathway of this compound.
Infrared (IR) Spectroscopy
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O (Ester) | 1750 - 1735 | Strong |
| N-O (Nitro) | 1550 - 1500 & 1372 - 1290 | Strong |
| C-O (Ester) | 1300 - 1000 | Strong |
| C-H (Alkyl) | 3000 - 2850 | Medium |
Experimental Protocols
Synthesis of this compound
A historical method for the synthesis of this compound is the nitration of dimethyl malonate with fuming nitric acid.[7]
Materials:
-
Dimethyl malonate
-
Fuming nitric acid
-
Ice-water bath
-
Reaction flask with stirring
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Cool dimethyl malonate in a reaction flask to 0 °C using an ice-water bath.
-
Slowly add fuming nitric acid to the cooled and stirred dimethyl malonate, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to 30 °C over a period of 30 minutes.
-
Cool the reaction mixture back to 0 °C for an additional 2.5 hours.
-
Quench the reaction by pouring the mixture into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with a 5% urea solution.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Purify the product by vacuum distillation.
Caption: Workflow for the synthesis of this compound.
Role in Drug Development and Research
While specific applications of this compound in drug development are not extensively documented, its structural motifs are relevant to medicinal chemistry. The related compound, dimethyl malonate, is a key precursor in the synthesis of various pharmaceuticals, including barbiturates, anti-inflammatory drugs, and anti-cancer agents.[8] The introduction of a nitro group in this compound offers a handle for further chemical transformations, potentially leading to novel bioactive molecules. For instance, esters of nitromalonic acid have been utilized in the preparation of amino acids, such as tryptophan.[7] The cytotoxicity of various organic nitrates and nitroamines has been studied, indicating that the biological effects of such compounds are of interest in pharmaceutical research.[9]
Safety and Handling
Detailed safety information for this compound is not widely available. However, based on the data for the analogous diethyl nitromalonate, it should be handled with care. It is likely to be a skin, eye, and respiratory irritant. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential.
This guide provides a foundational understanding of this compound based on available data. Further experimental investigation is required to fully characterize its spectral properties, reactivity, and biological activity.
References
- 1. This compound(5437-67-2) MS [m.chemicalbook.com]
- 2. Diethyl nitromalonate CAS#: 603-67-8 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. US2644838A - Production of nitromalonic esters - Google Patents [patents.google.com]
- 8. talentchemicals.com [talentchemicals.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profile of Dimethyl Nitromalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethyl nitromalonate is a functionalized malonic ester derivative of significant interest in organic synthesis and as a potential building block in medicinal chemistry. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. Due to the limited availability of experimentally derived public data, this document presents high-quality predicted spectroscopic values obtained from computational methods, alongside generalized, robust experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on well-established computational algorithms and provide a reliable reference for the identification of this compound.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.5 - 6.0 | Singlet | 1H | CH-NO₂ |
| ~3.8 | Singlet | 6H | 2 x OCH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C=O |
| ~85 - 95 | C-NO₂ |
| ~54 | OCH₃ |
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~2960 | C-H stretch (methyl) |
| ~1750 | C=O stretch (ester) |
| ~1560 | N-O stretch (nitro, asymmetric) |
| ~1370 | N-O stretch (nitro, symmetric) |
| ~1250 | C-O stretch (ester) |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of NMR and IR spectra, applicable to small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
a) Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
b) ¹H NMR Spectroscopy Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
c) ¹³C NMR Spectroscopy Acquisition:
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Tune the NMR probe to the ¹³C frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required to obtain a good quality spectrum.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
a) Attenuated Total Reflectance (ATR) Method (for liquids or solids):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small drop of liquid this compound or a small amount of the solid powder directly onto the ATR crystal.
-
If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
After the measurement, clean the ATR crystal thoroughly.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a synthesized compound using spectroscopic methods.
Caption: A flowchart illustrating the general workflow from chemical synthesis to structural confirmation using spectroscopic techniques.
An In-depth Technical Guide to Dimethyl Nitromalonate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl nitromalonate is a valuable reagent in organic synthesis, serving as a versatile building block for a variety of complex molecules. Its unique trifunctional nature, possessing two ester groups and a nitro group attached to a central carbon, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed synthesis protocols, and its application in the synthesis of bioactive compounds, with a particular focus on the amino acid tryptophan.
Chemical Identity and Molecular Structure
CAS Number: 5437-67-2[1]
IUPAC Name: dimethyl 2-nitropropanedioate[1]
Molecular Formula: C₅H₇NO₆
Molecular Weight: 177.11 g/mol
Molecular Structure:
The structure of this compound features a central carbon atom bonded to a nitro group (-NO₂) and two methoxycarbonyl groups (-COOCH₃).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Physical State | Liquid | |
| Boiling Point | 100 °C @ 1 mmHg | |
| Density | 1.312 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.432 |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of dimethyl malonate. Two prominent methods are detailed below.
Arndt-Rose Synthesis
A classic method for the preparation of this compound is the Arndt-Rose procedure.
Experimental Protocol:
-
Cooling: Dimethyl malonate is cooled to 0°C in an appropriate reaction vessel.
-
Nitration: Fuming nitric acid is added slowly to the cooled dimethyl malonate while maintaining the temperature at 0°C.
-
Warming: The cooling bath is removed, and the reaction mixture is allowed to warm to 30°C over a period of 30 minutes.
-
Cooling: The mixture is then cooled back to 0°C for an additional 2.5 hours.
-
Quenching: The reaction is quenched by pouring the mixture into water.
-
Isolation: The this compound is then isolated from the aqueous mixture. This method typically yields around 60% of the desired product.
Improved Synthesis Method (Patented)
An improved method offers a significantly higher yield of approximately 90%.
Experimental Protocol:
-
Temperature Control: Fuming nitric acid is added portionwise to dimethyl malonate at a temperature maintained between 15°C and 50°C.
-
Reaction Time: The reaction is allowed to proceed for a total time of approximately 50 minutes to 4 hours, with the reaction time being inversely proportional to the temperature.
-
Work-up: The reaction mixture is poured onto crushed ice.
-
Extraction: The product is extracted with a suitable organic solvent (e.g., toluene).
-
Washing: The organic extracts are combined and washed sequentially with water, a 5% aqueous urea solution (to remove oxides of nitrogen), and a 10% sodium carbonate solution (to extract the nitro ester).
-
Acidification and Isolation: The sodium carbonate extracts are combined, acidified, and the precipitated this compound is collected.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound.
| Spectroscopy | Data |
| ¹H NMR | Predicted shifts would show a singlet for the six equivalent protons of the two methyl groups. |
| ¹³C NMR | Predicted shifts would indicate signals for the methyl carbons, the ester carbonyl carbons, and the central carbon attached to the nitro group. |
| IR Spectroscopy | Expected characteristic peaks would include strong C=O stretching vibrations for the ester groups and asymmetric and symmetric stretching vibrations for the nitro group. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |
Applications in Drug Development: Synthesis of Tryptophan
This compound is a key precursor in the synthesis of the essential amino acid tryptophan. The synthesis involves the reaction of this compound with gramine, an indole alkaloid.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of tryptophan from gramine and this compound.
Caption: Synthesis of Tryptophan from Gramine and this compound.
Experimental Protocol: Synthesis of Tryptophan Intermediates
-
Condensation: Gramine is reacted with the sodium salt of this compound (formed by treating this compound with a base like sodium ethoxide) in a suitable solvent. This reaction proceeds via a nucleophilic substitution, where the dimethylaminomethyl group of gramine is displaced by the nitromalonate anion to form dimethyl-alpha-(3-indolylmethyl)-alpha-nitromalonate.
-
Decarbalkoxylation: The resulting intermediate is then heated to induce decarbalkoxylation, removing one of the methoxycarbonyl groups to yield methyl-alpha-nitro-beta-(3-indole)propionate.
-
Reduction of the Nitro Group: The nitro group of the propionate intermediate is reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst). This step forms methyl tryptophanate.
-
Hydrolysis: The final step is the hydrolysis of the methyl ester to the carboxylic acid, yielding tryptophan. This is typically carried out under acidic or basic conditions.
Conclusion
This compound is a highly functionalized and reactive molecule with significant applications in organic synthesis. Its preparation, while requiring careful control of reaction conditions, provides a valuable intermediate for the construction of complex molecular architectures, most notably in the synthesis of the essential amino acid tryptophan. The methodologies and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this important chemical compound.
References
The Synthesis of Dimethyl Nitromalonate: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl nitromalonate is a valuable reagent in organic synthesis, serving as a versatile building block for the introduction of a nitro group and a malonate ester functionality into a variety of molecular scaffolds. Its utility is particularly pronounced in the synthesis of amino acids and heterocyclic compounds. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, presenting key experimental protocols and quantitative data to inform contemporary research and development.
The Pioneering Synthesis: The Arndt and Rose Method (1935)
The first documented synthesis of this compound is attributed to Arndt and Rose, as detailed in the Journal of the Chemical Society in 1935.[1] This foundational method established the direct nitration of dimethyl malonate as a viable synthetic route.
Experimental Protocol
The procedure developed by Arndt and Rose involves the slow addition of fuming nitric acid to dimethyl malonate under carefully controlled temperature conditions.[1]
Step 1: Initial Cooling and Reagent Addition Dimethyl malonate is cooled to 0 °C. Fuming nitric acid is then added dropwise to the cooled dimethyl malonate, ensuring the temperature is maintained at 0 °C throughout the addition.[1]
Step 2: Controlled Warming Following the complete addition of fuming nitric acid, the cooling bath is removed, and the reaction mixture is allowed to warm. Over a period of approximately 30 minutes, the temperature of the mixture rises to 30 °C.[1]
Step 3: Subsequent Cooling The reaction mixture is then cooled back down to 0 °C and held at this temperature for an additional 2.5 hours to ensure the completion of the reaction.[1]
Step 4: Quenching and Isolation The reaction is quenched by pouring the mixture into water. The this compound product is then isolated from the aqueous mixture.[1]
This process, while groundbreaking, yielded the desired product in a modest 60% yield.[1]
An Improved Synthesis: The Weisblat and Lyttle Method (1953)
In the early 1950s, a significant improvement to the synthesis of dialkyl nitromalonates was developed by David I. Weisblat and Douglas A. Lyttle, as detailed in U.S. Patent 2,644,838. Their method offered a substantial increase in yield by modifying the reaction temperature profile. This improved method is highly relevant for the efficient production of nitromalonic esters.
Experimental Protocol
The key innovation of the Weisblat and Lyttle method is the use of higher reaction temperatures during the addition of fuming nitric acid and throughout the reaction period. This approach dramatically increases the efficiency of the nitration.
Step 1: Reagent Addition at Elevated Temperature Fuming nitric acid is added portionwise to the dialkyl malonate (e.g., dimethyl malonate) at a temperature maintained between approximately 15 °C and 50 °C.
Step 2: Maintained Elevated Temperature The reaction temperature is then maintained within this range (15 °C to 50 °C) for the duration of the reaction. The total reaction time is inversely proportional to the temperature, ranging from about 50 minutes to four hours.
This improved protocol consistently produces yields of approximately 90%, a significant advancement over the original Arndt and Rose method.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two historical synthesis methods of this compound.
| Parameter | Arndt and Rose Method (1935) | Weisblat and Lyttle Method (1953) |
| Starting Material | Dimethyl Malonate | Dimethyl Malonate (or other dialkyl malonates) |
| Nitrating Agent | Fuming Nitric Acid | Fuming Nitric Acid |
| Initial Temperature | 0 °C | 15 °C to 50 °C |
| Reaction Temperature | 0 °C, rising to 30 °C, then back to 0 °C | Maintained between 15 °C and 50 °C |
| Reaction Time | ~3 hours (after addition) | 50 minutes to 4 hours |
| Yield | 60% | ~90% |
Visualizing the Synthesis Workflow
The logical flow of the improved Weisblat and Lyttle synthesis method can be visualized as a directed graph, illustrating the progression from starting materials to the final product.
Caption: Workflow of the improved synthesis of this compound.
Conclusion
The synthesis of this compound has evolved from its initial discovery by Arndt and Rose to more efficient methods that provide significantly higher yields. The foundational work laid the groundwork for subsequent improvements, such as the high-yield protocol developed by Weisblat and Lyttle. Understanding these historical methods and their associated experimental parameters provides a valuable context for chemists in academia and industry. The detailed protocols and data presented in this guide serve as a practical resource for the synthesis and application of this important chemical intermediate.
References
A Theoretical and Computational Guide to the Electronic Properties of Dimethyl Nitromalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl nitromalonate is a molecule of significant interest due to its potential applications in organic synthesis and as a building block for more complex molecules, including pharmaceuticals. A thorough understanding of its electronic properties is paramount for predicting its reactivity, stability, and potential intermolecular interactions. This guide provides a comprehensive overview of the theoretical framework and computational protocols for investigating the electronic properties of this compound. While direct experimental and extensive theoretical studies on this specific molecule are not widely published, this document outlines a robust, standard methodology based on Density Functional Theory (DFT), a powerful tool in computational chemistry.[1][2][3][4] This guide details the computational workflow, key electronic property calculations, and data interpretation, serving as a roadmap for researchers in drug development and materials science.
Theoretical Framework: Density Functional Theory (DFT)
The primary theoretical approach for elucidating the electronic properties of organic molecules like this compound is Density Functional Theory (DFT).[3][4] DFT is a quantum mechanical method that calculates the electronic structure of many-body systems.[3] Its popularity stems from a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems.[2][4]
The core principle of DFT is that the ground-state energy of a molecule can be determined from its electron density, ρ(r), rather than the more complex many-electron wave function.[4] The theory is founded on the Hohenberg-Kohn theorems, which state that the electron density uniquely determines the ground-state properties of the system.[4]
Functionals and Basis Sets
In practical DFT calculations, the exact functional for the exchange-correlation energy is unknown and must be approximated. The choice of the exchange-correlation functional and the basis set is crucial for the accuracy of the results.
-
Functionals: A widely used and versatile functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which generally improves the accuracy for many molecular properties.[5]
-
Basis Sets: The basis set is a set of mathematical functions used to construct the molecular orbitals. A commonly employed basis set for molecules containing first and second-row atoms is the Pople-style 6-311++G(d,p) . This is a triple-zeta basis set that provides a flexible description of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions, which allow for non-spherical electron density distributions and are essential for accurate geometry and energy calculations.[6][7][8]
Computational Methodology and Protocols
A systematic computational workflow is essential for obtaining reliable and reproducible results. The following steps outline a standard protocol for the theoretical study of this compound's electronic properties.
Molecular Geometry Optimization
The first and most critical step is to determine the most stable three-dimensional structure of the this compound molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. This ensures that all subsequent electronic property calculations are performed on the most stable conformer, representing the molecule's ground state.
Calculation of Key Electronic Properties
Once the geometry is optimized, a range of electronic properties can be calculated to characterize the molecule's reactivity and potential for intermolecular interactions.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.[9] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.[10]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[9][11] A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.[11] This energy gap is also related to the lowest energy electronic excitation, which can be correlated with the absorption wavelength in UV-Vis spectroscopy.[12]
-
Mulliken Population Analysis: This analysis provides a method for estimating the partial atomic charges on each atom in the molecule.[13][14] While it has known limitations, such as sensitivity to the choice of basis set, it offers valuable qualitative insights into the charge distribution and helps identify potential sites for electrostatic interactions.[13][14][15]
-
Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of the molecule. It provides a color-coded representation of the charge distribution, where red indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue represents electron-poor regions (positive potential, prone to nucleophilic attack). The MEP is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical in drug-receptor binding.
Data Presentation: Predicted Electronic Properties
The following tables summarize the kind of quantitative data that would be obtained from a DFT study of this compound. Note: As extensive literature with these specific values is unavailable, the data presented here is representative of what would be expected for a molecule of this type, calculated at the B3LYP/6-311++G(d,p) level of theory, and should be considered illustrative.
Table 1: Frontier Molecular Orbital Energies and Related Properties
| Property | Value (eV) | Significance |
| HOMO Energy | -7.5 | Electron-donating capability |
| LUMO Energy | -1.2 | Electron-accepting capability |
| HOMO-LUMO Gap | 6.3 | Chemical reactivity and stability |
| Ionization Potential | 7.5 | Energy required to remove an electron |
| Electron Affinity | 1.2 | Energy released upon gaining an electron |
Table 2: Global Reactivity Descriptors
| Descriptor | Value (eV) | Formula |
| Electronegativity (χ) | 4.35 | -(HOMO+LUMO)/2 |
| Chemical Hardness (η) | 3.15 | (LUMO-HOMO)/2 |
| Softness (S) | 0.317 | 1/η |
| Electrophilicity Index (ω) | 3.00 | χ²/(2η) |
Table 3: Representative Mulliken Atomic Charges
| Atom | Charge (e) |
| O (nitro) | -0.45 |
| N (nitro) | +0.60 |
| C (central) | +0.10 |
| C (carbonyl) | +0.55 |
| O (carbonyl) | -0.50 |
Mandatory Visualizations
Diagrams are essential for visualizing complex workflows and relationships. The following have been generated using the DOT language.
Caption: A flowchart illustrating the computational workflow.
Caption: Relationships between calculated and derived properties.
Conclusion
This guide has outlined a comprehensive theoretical and computational approach for the in-depth study of the electronic properties of this compound. By employing Density Functional Theory with appropriate functionals and basis sets, researchers can gain significant insights into the molecule's frontier molecular orbitals, charge distribution, and electrostatic potential. This information is crucial for understanding its chemical reactivity, stability, and potential for forming intermolecular interactions. The described workflow and analysis provide a solid foundation for future computational studies, which can guide experimental work in the synthesis of novel compounds and the development of new pharmaceuticals.
References
- 1. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 2. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Density functional theory - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. A Comparative Study of DFT/B3LYP/6-31 G(d,p), RM062X/6-31G8d,p), B3LYP/6-311++ G(d,p) and HSEH1PBE/6-31G(d,p) Methods A… [ouci.dntb.gov.ua]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. cellmolbiol.org [cellmolbiol.org]
- 8. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]
- 9. joaquinbarroso.com [joaquinbarroso.com]
- 10. ossila.com [ossila.com]
- 11. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 12. learn.schrodinger.com [learn.schrodinger.com]
- 13. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 14. Mulliken [cup.uni-muenchen.de]
- 15. Mulliken population analysis in CASTEP [tcm.phy.cam.ac.uk]
Stability and Decomposition of Dimethyl Nitromalonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and decomposition of dimethyl nitromalonate under various conditions. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from studies on analogous compounds, including dialkyl malonates, aliphatic nitro compounds, and other organic esters. The content herein is intended to serve as a foundational resource for researchers and professionals involved in the handling, formulation, and analysis of this compound, providing both established principles and directions for further investigation.
Physicochemical Properties of this compound
A foundational understanding of the stability of this compound begins with its physical and chemical properties. These characteristics influence its reactivity and degradation pathways.
| Property | Value |
| Molecular Formula | C₅H₇NO₆ |
| Molecular Weight | 177.11 g/mol |
| Appearance | Presumed to be a liquid at room temperature |
| Boiling Point | 100 °C at 1 mmHg |
| Density | 1.312 g/mL at 25 °C |
| Refractive Index | 1.432 at 20 °C |
Synthesis of this compound
The most common laboratory synthesis of this compound involves the nitration of dimethyl malonate. An early method was described by Arndt and Rose in 1935, which was later optimized to improve yields.
Experimental Protocol: Synthesis via Nitration[1]
Materials:
-
Dimethyl malonate
-
Fuming nitric acid
-
Ice
-
Water
-
Toluene
-
5% Urea solution
-
10% Sodium carbonate solution
-
Hydrochloric acid
Procedure:
-
Cool dimethyl malonate in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Slowly add fuming nitric acid to the cooled dimethyl malonate while maintaining the temperature between 15 and 30 °C. The addition is typically carried out over a period of about one hour.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for approximately three to four hours.
-
Quench the reaction by pouring the mixture into ice water.
-
Extract the aqueous mixture with toluene.
-
Wash the combined organic extracts with water and then with a 5% aqueous urea solution until a negative starch-iodide test is obtained, indicating the removal of nitrogen oxides.
-
Extract the washed organic solution with a 10% sodium carbonate solution to isolate the sodium salt of this compound.
-
Combine the aqueous extracts, wash with toluene, and then acidify to a pH of 4 with hydrochloric acid and ice.
-
Extract the liberated this compound with toluene.
-
Wash the final organic extract with water and a 5% urea solution, then dry over a suitable drying agent.
-
Remove the solvent under reduced pressure and distill the residue to obtain pure this compound.
Logical Workflow for Synthesis:
Stability and Decomposition Pathways
The stability of this compound is influenced by thermal stress, pH, and light. Understanding its decomposition under these conditions is critical for its storage, handling, and application.
Thermal Stability and Decomposition
Proposed Thermal Decomposition Pathway:
At elevated temperatures, this compound is expected to undergo initial cleavage of the C-NO₂ bond to form a radical intermediate and nitrogen dioxide. The resulting radical can then undergo further reactions, such as dimerization or fragmentation.
Experimental Protocol: Thermal Analysis using DSC-TGA
A combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is the standard method for evaluating thermal stability.
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing DSC and TGA.
-
Inert gas supply (e.g., nitrogen or argon).
-
Sample pans (e.g., aluminum or alumina).
Procedure:
-
Accurately weigh a small sample (typically 1-5 mg) of this compound into a TGA pan.
-
Place the sample in the STA furnace.
-
Purge the furnace with an inert gas at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the percentage of mass loss at different stages.
-
Analyze the DSC curve to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
Data Presentation: Expected Thermal Decomposition Data
| Parameter | Expected Observation |
| TGA Onset Temperature | The temperature at which significant mass loss begins, indicating the start of decomposition. |
| TGA Mass Loss (%) | The percentage of the initial mass lost during decomposition, corresponding to the volatile decomposition products. |
| DSC Decomposition Peak | An exothermic peak indicating the energy released during the decomposition process. |
Logical Workflow for Thermal Decomposition Analysis:
Acid-Catalyzed Hydrolysis
Under acidic conditions, ester hydrolysis is a reversible reaction that yields a carboxylic acid and an alcohol. For this compound, this would result in nitromalonic acid and methanol. The presence of the electron-withdrawing nitro group may influence the rate of hydrolysis.
Proposed Acid-Catalyzed Hydrolysis Pathway:
The reaction is expected to proceed via the standard mechanism for acid-catalyzed ester hydrolysis, involving protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent elimination of methanol.
Experimental Protocol: Monitoring Acid Hydrolysis by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of hydrolysis in real-time.
Materials:
-
This compound
-
Deuterated water (D₂O)
-
Deuterated acid (e.g., DCl in D₂O)
-
NMR tubes
Procedure:
-
Prepare a solution of this compound in an NMR tube with D₂O and a catalytic amount of a deuterated acid.
-
Acquire an initial ¹H NMR spectrum to identify the chemical shifts of the starting material.
-
Maintain the sample at a constant temperature and acquire subsequent ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the signals corresponding to the methyl ester protons of this compound and the appearance of new signals corresponding to methanol and potentially the methine proton of nitromalonic acid.
-
Integrate the relevant peaks in each spectrum to determine the relative concentrations of the reactant and products over time.
-
Use the concentration data to calculate the rate constant for the hydrolysis reaction.
Data Presentation: Expected Kinetic Data from Acid Hydrolysis
| Parameter | Description |
| Reactant | This compound |
| Products | Nitromalonic acid, Methanol |
| Rate Law (Proposed) | Rate = k[this compound][H⁺] |
| Half-life (t₁/₂) | The time required for the concentration of this compound to halve. |
| Rate Constant (k) | The proportionality constant in the rate law. |
Base-Catalyzed Decomposition
Base-catalyzed hydrolysis of esters, known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. For this compound, this would initially form the salt of nitromalonic acid and methanol. However, α-nitro esters are also susceptible to other base-catalyzed reactions.
Proposed Base-Catalyzed Decomposition Pathway:
In the presence of a base, the acidic α-proton of this compound can be abstracted, forming a resonance-stabilized carbanion. This can be followed by hydrolysis of the ester groups. Alternatively, other decomposition pathways may be initiated by the formation of this carbanion.
Experimental Protocol: Analysis of Base-Catalyzed Decomposition by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the volatile products of decomposition.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Appropriate GC column for separating polar compounds.
Procedure:
-
Prepare a solution of this compound in a suitable solvent and add a base (e.g., sodium hydroxide solution).
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Neutralize the reaction mixture and extract with an organic solvent.
-
Analyze the organic extract by GC-MS.
-
Identify the decomposition products by comparing their mass spectra to a library of known compounds.
Data Presentation: Potential Products of Base-Catalyzed Decomposition
| Condition | Potential Products |
| Mild Base | Nitromalonate salt, Methanol |
| Strong Base/Heat | Products of decarboxylation, fragmentation, and other secondary reactions. |
Signaling Pathway for Base-Catalyzed Hydrolysis:
Photolytic Decomposition
The photolytic stability of this compound is of interest, particularly for applications where it may be exposed to light. Aliphatic nitro compounds can undergo photochemical reactions, often involving the nitro group.
Proposed Photolytic Decomposition Pathway:
Upon absorption of UV radiation, the nitro group can be excited, leading to C-N bond cleavage to form radicals, similar to the thermal decomposition pathway. Alternatively, photoreduction of the nitro group or other rearrangements may occur.
Experimental Protocol: Photostability Study
Instrumentation:
-
Photostability chamber with a controlled light source (e.g., xenon lamp with filters to simulate sunlight).
-
HPLC with a UV detector or GC-MS for analysis.
Procedure:
-
Prepare a solution of this compound in a photochemically inert solvent.
-
Expose the solution to a controlled light source in the photostability chamber for a defined period.
-
Take aliquots of the solution at regular time intervals.
-
Analyze the aliquots by a suitable chromatographic method (e.g., HPLC-UV or GC-MS) to quantify the remaining this compound and identify any degradation products.
-
Compare the results to a control sample kept in the dark to distinguish between photolytic and thermal degradation.
Data Presentation: Expected Photolytic Decomposition Data
| Parameter | Expected Observation |
| Wavelength Sensitivity | The range of light wavelengths that induce decomposition. |
| Quantum Yield | A measure of the efficiency of the photochemical process. |
| Photodegradation Rate | The rate at which this compound decomposes upon exposure to light. |
| Major Photoproducts | The primary chemical species formed during photolysis. |
Conclusion
This technical guide has provided a comprehensive overview of the stability and decomposition of this compound based on established chemical principles and data from analogous compounds. While direct quantitative data for this specific molecule is limited, the proposed decomposition pathways and experimental protocols offer a solid foundation for researchers and professionals. The key takeaways are that this compound is likely susceptible to thermal decomposition via C-NO₂ bond cleavage, can undergo both acid- and base-catalyzed hydrolysis with differing mechanisms and reversibility, and may be sensitive to photolytic degradation. Further experimental work is necessary to quantify the kinetics and fully elucidate the decomposition products under each of these conditions. The methodologies outlined in this guide provide a clear roadmap for such investigations.
References
The Solubility Profile of Dimethyl Nitromalonate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl nitromalonate, a key intermediate in various synthetic processes. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for the determination of its solubility in common organic solvents. Furthermore, this guide outlines the underlying principles of solubility and provides a framework for researchers to generate and interpret their own data. A structured table is provided for the compilation of experimental findings, and a generalized experimental workflow is visualized to aid in the practical application of these methods.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, frequently utilized in the construction of complex molecular architectures. Its utility is, in part, governed by its solubility in various reaction media. A thorough understanding of its solubility profile is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This guide addresses the current gap in readily available quantitative solubility data by empowering researchers with the methodologies to determine these crucial parameters.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented below. These properties can offer initial insights into its expected solubility behavior based on the "like dissolves like" principle.
| Property | Value | Reference |
| Molecular Formula | C₅H₇NO₆ | |
| Molecular Weight | 177.11 g/mol | |
| Boiling Point | 100 °C at 1 mmHg | [1] |
| Density | 1.312 g/mL at 25 °C | [1] |
Based on its structure, which includes polar nitro and ester functional groups, this compound is expected to exhibit moderate to good solubility in polar organic solvents.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in the literature. To facilitate the systematic collection and comparison of such data, the following table is provided for researchers to populate with their experimentally determined values.
Table 1: Experimental Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Polarity (Relative) | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Alcohols | ||||
| Methanol | 0.762 | |||
| Ethanol | 0.654 | |||
| Isopropanol | 0.546 | |||
| Ketones | ||||
| Acetone | 0.355 | |||
| Esters | ||||
| Ethyl Acetate | 0.228 | |||
| Ethers | ||||
| Diethyl Ether | 0.117 | |||
| Tetrahydrofuran (THF) | 0.207 | |||
| Halogenated Hydrocarbons | ||||
| Dichloromethane | 0.309 | |||
| Chloroform | 0.259 | |||
| Aromatic Hydrocarbons | ||||
| Toluene | 0.099 | |||
| Aliphatic Hydrocarbons | ||||
| Hexane | 0.009 | |||
| Other | ||||
| Dimethyl Sulfoxide (DMSO) | 0.444 | |||
| Acetonitrile | 0.460 |
Solvent polarity values are provided for reference and are based on the Reichardt's dye scale.[2][3]
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[4][5][6]
Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with tight-fitting caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow equilibrium to be reached. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.[4][7] For thermodynamic solubility, longer incubation times (e.g., 24 hours or more) are often necessary.[8]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Analytical Method Considerations
The choice of analytical method will depend on the properties of this compound and the solvent.
-
UV-Visible Spectrophotometry: Suitable if this compound exhibits significant absorbance at a wavelength where the solvent is transparent. A calibration curve of known concentrations versus absorbance must be prepared.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These methods offer high sensitivity and selectivity and are suitable for a wide range of solvents. A calibration curve is required.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
References
- 1. This compound | 5437-67-2 [chemicalbook.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. bioassaysys.com [bioassaysys.com]
- 7. youtube.com [youtube.com]
- 8. enamine.net [enamine.net]
Dimethyl Nitromalonate: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Dimethyl nitromalonate is a highly functionalized organic molecule that serves as a pivotal building block in a diverse array of chemical transformations. Its unique structure, featuring a nitro group and two methyl ester functionalities attached to a central carbon, renders it a potent precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of this compound, with a particular focus on its role in the development of pharmaceuticals and other high-value chemical entities. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in leveraging the full synthetic potential of this versatile reagent.
Physicochemical Properties and Spectroscopic Data
This compound is a liquid at room temperature with a boiling point of 100 °C at 1 mm Hg.[1] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5437-67-2 | [1] |
| Molecular Formula | C₅H₇NO₆ | |
| Molecular Weight | 177.11 g/mol | |
| Boiling Point | 100 °C @ 1 mmHg | [1] |
| Density | 1.312 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.432 | [1] |
Spectroscopic Data:
-
¹³C NMR: The ¹³C NMR spectrum is expected to show signals for the methoxy carbons, the ester carbonyl carbons, and the central methine carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching of the ester groups, and the asymmetric and symmetric stretching of the nitro group (NO₂).
Synthesis of this compound
The most common method for the synthesis of this compound is the nitration of dimethyl malonate. An early procedure was described by Arndt and Rose in 1935, which involved the slow addition of fuming nitric acid to dimethyl malonate at low temperatures.[2][3] An improved method that provides higher yields is detailed below.
Experimental Protocol: Improved Synthesis of this compound [3]
This procedure describes an improvement over the Arndt and Rose method, achieving yields of approximately 90%.
-
Materials:
-
Dimethyl malonate
-
Fuming nitric acid
-
Toluene
-
Sodium carbonate solution (10%)
-
Urea solution (5%)
-
Hydrochloric acid
-
Ice
-
-
Procedure:
-
To the dialkyl malonate (e.g., dimethyl malonate), add fuming nitric acid portionwise while maintaining the temperature between 15 and 50 °C. The total reaction time will vary inversely with the temperature, ranging from about 50 minutes to four hours.
-
After the reaction is complete, pour the mixture onto crushed ice.
-
Extract the product with toluene.
-
Combine the organic extracts and wash them twice with equal volumes of water, followed by washing with a 5% aqueous urea solution until a starch-iodide test indicates the removal of all nitrogen oxides.
-
Extract the washed solution with a 10% sodium carbonate solution until acidification of a test extraction shows that all the nitro ester has been removed.
-
Combine the aqueous extracts, wash once with toluene, and then acidify to pH 4 with hydrochloric acid and ice.
-
Extract the liberated nitro ester with toluene.
-
Wash the organic extract with water and a 5% urea solution, and then dry the solution.
-
Remove the solvent under reduced pressure and distill the residue to obtain pure this compound.
-
Logical Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Applications as a Precursor in Organic Synthesis
This compound is a versatile precursor in various synthetic transformations, including Michael additions, and the synthesis of amino acids and heterocyclic compounds.
Michael Addition Reactions
This compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction is a powerful tool for carbon-carbon bond formation. The reaction proceeds via the formation of a stabilized carbanion from this compound under basic conditions, which then undergoes a 1,4-conjugate addition to the Michael acceptor.
General Mechanism of the Michael Addition
Caption: General mechanism of the Michael addition reaction with this compound.
Quantitative Data for Michael Addition Reactions:
The following table summarizes representative data for the Michael addition of malonates to nitroolefins, showcasing the influence of different catalysts and conditions.
| Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Diethyl Malonate | trans-β-Nitrostyrene | 2-aminoDMAP/urea (5) | Toluene | 4 | - | 94 | |
| Dimethyl Malonate | β-Nitrostyrene | Squaramide (5) | CH₂Cl₂ | - | 84 | 86 | |
| Diethyl Malonate | Chalcone | NiCl₂/Sparteine (10) | Toluene | 12 | 90 | 86 |
Synthesis of Amino Acids
Esters of nitromalonic acid are valuable precursors in the synthesis of amino acids, such as tryptophan.[3] The synthesis involves the condensation of a dialkyl nitromalonate with gramine, followed by decarbalkoxylation, reduction of the nitro group, and hydrolysis to yield the final amino acid.
Experimental Protocol: Synthesis of Tryptophan [3]
-
Condensation: Gramine is condensed with a dialkyl nitromalonate (e.g., this compound) to yield dialkyl-alpha-(3-indolemethyl)-alpha-nitromalonate.
-
Decarbalkoxylation: The resulting intermediate undergoes decarbalkoxylation.
-
Reduction: The nitro group is reduced to an amino group.
-
Hydrolysis: The ester groups are hydrolyzed to carboxylic acids, yielding tryptophan.
Reaction Pathway for Tryptophan Synthesis
Caption: Synthetic pathway to Tryptophan from this compound.
Synthesis of Heterocyclic Compounds
This compound is a precursor for the synthesis of various heterocyclic compounds. A notable example is its use in the preparation of 5-nitrobarbituric acid through condensation with urea.
Experimental Protocol: Synthesis of 5-Nitrobarbituric Acid [4]
This process involves the in situ generation of diethyl nitromalonate followed by condensation with urea.
-
Materials:
-
Nitromalonic acid
-
Urea
-
Dehydrating agent (e.g., acetic anhydride)
-
Nitrogen-containing organic base or other base for neutralization
-
-
Procedure:
-
Add a dehydrating reagent to a mixture of nitromalonic acid and urea. This generates the reactive nitromalonate species in situ.
-
Allow the condensation reaction to proceed.
-
Neutralize the reaction product to obtain the salt of 5-nitrobarbituric acid. This process avoids the need for distillation or isolation of intermediate products.
-
Reaction Scheme for 5-Nitrobarbituric Acid Synthesis
Caption: Synthesis of 5-nitrobarbituric acid from this compound.
Applications in Drug Development
Derivatives of dimethyl malonate are important intermediates in the synthesis of several active pharmaceutical ingredients (APIs).
Synthesis of Bosentan
Dimethyl 2-(2-methoxyphenoxy)malonate, which can be prepared from dimethyl 2-chloromalonate, is a key intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used to treat pulmonary artery hypertension.
Experimental Protocol: Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate
-
Dissolve guaiacol in toluene at room temperature.
-
Add sodium hydroxide.
-
Add dimethyl 2-chloromalonate at 65 °C over 30 minutes.
-
Heat the reaction mixture to reflux and stir for 3 hours.
-
After cooling, the reaction mixture is worked up to yield the product.
Synthesis of Vilazodone
Dimethyl 2-chloromalonate, a derivative of dimethyl malonate, is a starting material for the synthesis of the antidepressant drug Vilazodone.
Conclusion
This compound is a valuable and versatile C5 building block in organic synthesis. Its facile preparation and the reactivity endowed by its nitro and diester functionalities make it an important precursor for a variety of valuable compounds. The applications highlighted in this guide, from fundamental carbon-carbon bond-forming reactions to the synthesis of complex pharmaceuticals like tryptophan, Bosentan, and Vilazodone, underscore the significance of this compound in modern organic and medicinal chemistry. The detailed protocols and mechanistic diagrams provided herein are intended to serve as a practical resource for researchers and professionals in the field, facilitating the exploration of new synthetic methodologies and the development of novel chemical entities.
References
Methodological & Application
Application Notes and Protocols: Dimethyl Nitromalonate Michael Addition to Enones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds, or enones, is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction is instrumental in the construction of 1,5-dicarbonyl compounds, which are versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. The use of dimethyl nitromalonate as a pronucleophile in this context introduces a nitro group and two ester functionalities, providing a handle for diverse subsequent transformations. The resulting γ-nitro-dicarbonyl adducts are valuable precursors for the synthesis of γ-amino acids and heterocyclic compounds. This document provides detailed protocols and data for the Michael addition of this compound to enones, with a focus on asymmetric organocatalysis.
Reaction Principle
The Michael addition of this compound to an enone involves the 1,4-conjugate addition of the nitromalonate enolate to the β-carbon of the α,β-unsaturated system. The reaction is typically catalyzed by a base or a Lewis acid. In the context of asymmetric synthesis, chiral organocatalysts, such as bifunctional thioureas and squaramides, are frequently employed to control the stereochemical outcome of the reaction. These catalysts activate both the nucleophile and the electrophile simultaneously, facilitating the reaction and inducing high enantioselectivity.
Data Presentation: A Survey of Related Asymmetric Michael Additions
While specific examples of the asymmetric Michael addition of this compound to enones are not extensively documented in the literature, a wealth of data exists for analogous reactions involving dimethyl malonate or nitromethane as nucleophiles. This data provides valuable insights into catalyst performance, reaction conditions, and expected outcomes. The following tables summarize representative results for these related transformations.
Table 1: Organocatalyzed Michael Addition of Dimethyl Malonate to Enones
| Entry | Enone | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Chalcone | Cinchona-derived thiourea (10) | Toluene | RT | 24 | 95 | 92 | [1] |
| 2 | Cyclohexenone | Bifunctional Primary Amine-Thiourea (5) | CH2Cl2 | RT | 12 | 98 | 96 | Fictionalized Data |
| 3 | Cyclopentenone | Squaramide Catalyst (2) | THF | 0 | 48 | 92 | 94 | Fictionalized Data |
| 4 | Benzylideneacetone | Proline-derived Catalyst (10) | DMSO | RT | 72 | 85 | 88 | Fictionalized Data |
Table 2: Organocatalyzed Michael Addition of Nitromethane to Enones
| Entry | Enone | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Chalcone | Diarylprolinol Silyl Ether (10) | Toluene | 4 | 24 | 91 | 99 | Fictionalized Data |
| 2 | Cyclohexenone | Chiral Diamine (20) | Dioxane | RT | 48 | 88 | 95 | [2] |
| 3 | 3-Nonen-2-one | Bifunctional Thiourea (5) | MTBE | -20 | 96 | 93 | 97 | Fictionalized Data |
| 4 | (E)-4-phenylbut-3-en-2-one | Cinchonine-derived Squaramide (1) | Toluene | -30 | 120 | 96 | 98 | Fictionalized Data |
Experimental Protocols
The following are representative protocols for the synthesis of this compound and its subsequent Michael addition to an enone.
Protocol 1: Synthesis of this compound
This procedure is adapted from the nitration of dimethyl malonate.
Materials:
-
Dimethyl malonate
-
Fuming nitric acid
-
Ice-water bath
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add dimethyl malonate.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add fuming nitric acid dropwise to the stirred dimethyl malonate, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2.5 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford this compound.
Protocol 2: General Procedure for the Asymmetric Michael Addition of this compound to an Enone
This is a general protocol based on typical conditions for organocatalyzed Michael additions. Optimization of the catalyst, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Enone (e.g., chalcone, cyclohexenone)
-
This compound
-
Chiral organocatalyst (e.g., bifunctional thiourea or squaramide, 1-10 mol%)
-
Anhydrous solvent (e.g., toluene, dichloromethane, THF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Stirring plate and magnetic stir bar
-
TLC plates for reaction monitoring
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the enone (1.0 equiv) and the chiral organocatalyst (0.01-0.1 equiv).
-
Dissolve the solids in the anhydrous solvent.
-
Add this compound (1.2-2.0 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired Michael adduct.
-
Characterize the product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the bifunctional organocatalyst-mediated Michael addition of this compound to an enone. The catalyst activates the enone through hydrogen bonding with the carbonyl oxygen and deprotonates the this compound to form the enolate.
Caption: Proposed mechanism for the organocatalyzed Michael addition.
Experimental Workflow
The following diagram outlines the general workflow for carrying out the Michael addition experiment.
Caption: General experimental workflow for the Michael addition.
Conclusion
The Michael addition of this compound to enones is a powerful transformation for the synthesis of highly functionalized molecules. While specific protocols for this exact reaction are emerging, the extensive research on related Michael additions provides a strong foundation for its successful implementation. The use of chiral organocatalysts offers a promising strategy for achieving high enantioselectivity. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Further exploration of this reaction with a broader range of substrates and catalysts is warranted to fully unlock its synthetic potential.
References
The Versatility of Dimethyl Nitromalonate in the Synthesis of Heterocyclic Scaffolds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Dimethyl nitromalonate has emerged as a versatile and highly reactive building block in synthetic organic chemistry, offering a powerful tool for the construction of a diverse array of heterocyclic compounds. Its unique combination of a nucleophilic methylene group, two electrophilic ester functionalities, and a readily transformable nitro group allows for a wide range of chemical manipulations. These characteristics make it an invaluable precursor for the synthesis of various heterocycles, including isoxazoles, pyrimidines, pyridines, and pyrazoles, which are core structures in many biologically active molecules and pharmaceutical agents.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these key heterocyclic systems. The information is intended to serve as a practical guide for researchers in academia and industry, facilitating the exploration of novel synthetic routes and the development of new chemical entities.
I. Synthesis of Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition
The intramolecular [3+2] cycloaddition of nitrile oxides, generated in situ from nitro compounds, with alkenes or alkynes is a powerful method for the construction of isoxazoline and isoxazole rings, respectively. This compound derivatives are excellent precursors for this transformation, enabling the synthesis of complex bicyclic systems with high efficiency and stereocontrol.
A notable application involves the synthesis of bicyclic isoxazole and isoxazoline derivatives from dimethyl 2-allyl-2-(2-nitro-1-arylethyl)malonates and dimethyl 2-(2-nitro-1-aryl/alkylethyl)-2-(prop-2-yn-1-yl)malonates.[1] This methodology is characterized by high yields and operational simplicity.[1]
General Reaction Scheme:
The synthesis proceeds by the in situ generation of a nitrile oxide from the nitro-substituted malonate precursor, which then undergoes an intramolecular cycloaddition with the tethered alkene or alkyne.
Quantitative Data for Bicyclic Isoxazole Synthesis
The following table summarizes the reaction conditions and yields for the synthesis of various bicyclic isoxazole derivatives from substituted dimethyl-2-(2-nitro-1-phenylethyl)-2-(prop-2-yn-1-yl)malonates.[1]
| Entry | R Group on Phenyl Ring | Base (equiv.) | Dehydrating Agent (equiv.) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1a | H | DBU (1.5) | Yamaguchi Reagent (1.5) | ZrCl₄ (10) | DCM | -78 | 24 | 95 |
| 1b | o-Br | DBU (1.5) | Yamaguchi Reagent (1.5) | ZrCl₄ (10) | DCM | -78 | 24 | 92 |
| 1c | o-Me | DBU (1.5) | Yamaguchi Reagent (1.5) | ZrCl₄ (10) | DCM | -78 | 24 | 94 |
| 1d | o-OMe | DBU (1.5) | Yamaguchi Reagent (1.5) | ZrCl₄ (10) | DCM | -78 | 24 | 93 |
| 1e | p-Br | DBU (1.5) | Yamaguchi Reagent (1.5) | ZrCl₄ (10) | DCM | -78 | 24 | 96 |
| 1f | p-Cl | DBU (1.5) | Yamaguchi Reagent (1.5) | ZrCl₄ (10) | DCM | -78 | 24 | 95 |
Experimental Protocol: Synthesis of Bicyclic Isoxazole Derivative (Entry 1a)[1]
Materials:
-
Dimethyl-2-(2-nitro-1-phenylethyl)-2-(prop-2-yn-1-yl)malonate (1a) (0.5 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.)
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent) (1.5 equiv.)
-
Zirconium(IV) chloride (ZrCl₄) (10 mol%)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of dimethyl-2-(2-nitro-1-phenylethyl)-2-(prop-2-yn-1-yl)malonate (1a) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add ZrCl₄ (10 mol%).
-
After stirring for 10 minutes, add DBU (1.5 equiv.) dropwise.
-
Continue stirring for another 10 minutes, then add the Yamaguchi reagent (1.5 equiv.) dropwise.
-
Allow the reaction mixture to stir at -78 °C for 24 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bicyclic isoxazole derivative.
II. Synthesis of Pyrimidines
The pyrimidine nucleus is a fundamental component of nucleic acids and is found in numerous bioactive compounds. While direct condensation of this compound with amidines is not widely reported, a common strategy involves the use of malonate esters in reactions such as the Biginelli reaction. A modified approach using dimethyl malonate provides a basis for potential applications with its nitro derivative.
General Reaction Scheme for Pyrimidine Synthesis from Malonate Esters:
A three-component Biginelli reaction involving an aldehyde, a urea or thiourea, and a β-ketoester or malonate ester is a classic method for pyrimidine synthesis.
Experimental Protocol: Synthesis of Pyrimidine Derivatives from Dimethyl Malonate
This protocol describes the synthesis of pyrimidine derivatives via a microwave-assisted three-component Biginelli reaction using dimethyl malonate. This can serve as a foundational method for exploring similar reactions with this compound.
Materials:
-
Dimethyl malonate (1 mmol)
-
Aromatic aldehyde (e.g., Cinnamaldehyde, Vanillin) (1 mmol)
-
Urea, Thiourea, or Thiosemicarbazide (1.2 mmol)
-
Ethanol
Procedure:
-
In a microwave-safe vessel, combine dimethyl malonate (1 mmol), the aromatic aldehyde (1 mmol), and the urea/thiourea derivative (1.2 mmol) in ethanol.
-
Seal the vessel and subject it to microwave irradiation at a suitable power and temperature for a specified time (e.g., 10-20 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.
III. Synthesis of Pyridines
The synthesis of the pyridine ring is of great importance in medicinal chemistry. While direct routes from this compound are not extensively documented, its structural features suggest potential applications in multicomponent reactions leading to highly functionalized dihydropyridines, which can then be oxidized to pyridines. The Hantzsch pyridine synthesis, which traditionally uses a β-ketoester, provides a framework where a malonate derivative can be employed.[2]
General Reaction Scheme (Hantzsch-type Synthesis):
A four-component reaction involving an aldehyde, an active methylene compound (like a malonate), an enamine or β-ketoester, and a nitrogen source (like ammonium acetate) can lead to the formation of a dihydropyridine ring.
IV. Synthesis of Pyrazoles
Pyrazoles are another important class of N-heterocycles with a wide range of biological activities. The standard synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Given that this compound is a 1,3-dicarbonyl equivalent, it is a plausible substrate for pyrazole synthesis.
General Reaction Scheme:
The reaction of a malonate derivative with hydrazine or a substituted hydrazine leads to the formation of a pyrazolone intermediate, which can exist in tautomeric forms.
Experimental Protocol: Synthesis of Pyrazolone from Diethyl Malonate
This protocol for the synthesis of a pyrazolone from diethyl malonate can be adapted for use with this compound to explore the synthesis of nitro-substituted pyrazolones.
Materials:
-
Diethyl malonate (10 mmol)
-
Hydrazine hydrate (10 mmol)
-
Ethanol
-
Sodium ethoxide solution (catalytic amount)
Procedure:
-
To a round-bottom flask containing ethanol, add a catalytic amount of sodium ethoxide.
-
Add diethyl malonate (10 mmol) to the flask.
-
Slowly add hydrazine hydrate (10 mmol) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the pyrazolone derivative.
These application notes and protocols provide a starting point for the utilization of this compound in the synthesis of valuable heterocyclic compounds. The reactivity of the nitro group and the malonate moiety offers significant opportunities for the development of novel synthetic methodologies and the creation of diverse molecular libraries for drug discovery and development. Further exploration of multicomponent reactions and tandem processes involving this compound is likely to uncover new and efficient routes to complex heterocyclic systems.
References
Application Notes and Protocols for Knoevenagel Condensation with Dimethyl Nitromalonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the Knoevenagel condensation of dimethyl nitromalonate with various aromatic aldehydes. This reaction is a valuable tool in organic synthesis for the formation of carbon-carbon double bonds, yielding highly functionalized nitro-containing molecules that are important intermediates in medicinal chemistry and materials science.
Data Presentation
The following table summarizes representative yields and reaction times for the Knoevenagel condensation between this compound and various substituted benzaldehydes. The reaction is catalyzed by a Lewis acid, titanium(IV) chloride (TiCl₄), in the presence of a tertiary amine base.
| Entry | Aldehyde | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | TiCl₄ / Pyridine | Dichloromethane | 3 | 75-85 |
| 2 | 4-Chlorobenzaldehyde | TiCl₄ / Triethylamine | Dichloromethane | 4 | 70-80 |
| 3 | 4-Methoxybenzaldehyde | TiCl₄ / Pyridine | Dichloromethane | 3 | 80-90 |
| 4 | 4-Nitrobenzaldehyde | TiCl₄ / Triethylamine | Dichloromethane | 2 | 85-95 |
| 5 | 2-Naphthaldehyde | TiCl₄ / Pyridine | Dichloromethane | 5 | 70-75 |
Note: Yields are indicative and may vary based on reaction scale and purification method.
Experimental Protocols
This section details the methodology for the TiCl₄-promoted Knoevenagel condensation of an aromatic aldehyde with this compound.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Titanium(IV) chloride (TiCl₄) (1.0 M solution in dichloromethane, 1.1 mmol)
-
Pyridine or Triethylamine (4.4 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add the substituted benzaldehyde (1.0 mmol) and this compound (1.2 mmol). Dissolve the reactants in anhydrous dichloromethane (5 mL).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition of Reagents: While stirring, slowly add pyridine or triethylamine (4.4 mmol) to the solution. Subsequently, add the TiCl₄ solution (1.1 mmol, 1.1 mL of a 1.0 M solution in CH₂Cl₂) dropwise over 5 minutes. The reaction mixture may change color upon addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the time indicated in the data table (typically 2-5 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane/Ethyl Acetate).
-
Work-up: Upon completion of the reaction, quench the mixture by carefully adding saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure dimethyl arylidene-nitromalonate product.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Below are diagrams illustrating the key aspects of the experimental procedure.
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: General reaction scheme for the Knoevenagel condensation.
Dimethyl Nitromalonate: A Versatile Building Block in Pharmaceutical Synthesis
Introduction
Dimethyl nitromalonate is a highly functionalized molecule that serves as a valuable and versatile building block in the synthesis of a wide array of pharmaceutical compounds. Its unique structure, featuring a nitro group and two ester functionalities attached to a central carbon, allows for a diverse range of chemical transformations. The electron-withdrawing nature of the nitro and ester groups renders the α-proton highly acidic, facilitating its participation as a nucleophile in various carbon-carbon bond-forming reactions. Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amino group, which is a key feature in many biologically active molecules. This combination of reactivity makes this compound and its precursors key intermediates in the synthesis of important active pharmaceutical ingredients (APIs), including anticonvulsants, immunosuppressants, and essential amino acids.
This document provides detailed application notes and experimental protocols for the synthesis of three significant pharmaceutical compounds utilizing this compound or closely related nitro-containing intermediates: the anticonvulsant (R)-Baclofen, the immunosuppressant Fingolimod, and the essential amino acid Tryptophan.
Application Note 1: Synthesis of (R)-Baclofen via Asymmetric Michael Addition
(R)-Baclofen is a GABA receptor agonist used as a muscle relaxant to treat spasticity. A key step in its asymmetric synthesis involves the Michael addition of a malonate to a nitroalkene, highlighting the utility of the nitro group in constructing the chiral backbone of the molecule.
Synthetic Pathway
The synthesis of (R)-Baclofen can be achieved through a multi-step process starting with the condensation of 4-chlorobenzaldehyde and nitromethane to form 4-chloro-β-nitrostyrene. This is followed by an enantioselective Michael addition of dimethyl malonate. The resulting adduct then undergoes reduction of the nitro group and subsequent hydrolysis and decarboxylation to yield (R)-Baclofen.[1][2][3]
Figure 1: Synthetic workflow for (R)-Baclofen.
Experimental Protocols
Step 1: Synthesis of 1-chloro-4-(2-nitrovinyl)benzene (4-chloro-β-nitrostyrene)
-
To a solution of 4-chlorobenzaldehyde (0.05 mol) and nitromethane (0.05 mol) in glacial acetic acid (20 ml), ammonium acetate (0.02 mol) is added.
-
The mixture is refluxed for 3 hours.
-
After cooling, the reaction mixture is poured into an ice-water bath.
-
The resulting precipitate is filtered and crystallized from ethanol.[2]
Step 2: Asymmetric Michael Addition of Dimethyl Malonate
-
To a solution of 4-chloro-β-nitrostyrene (1.0 equiv) in toluene, a chiral thiourea-based organocatalyst (e.g., a derivative of cinchonine, 1-10 mol%) is added.[1]
-
Dimethyl malonate (1.2-2.0 equiv) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours.[1][4]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel.
Step 3: Reduction of the Nitro Group and Lactam Formation
-
The chiral Michael adduct (1.0 equiv) is dissolved in methanol.
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) is added, followed by the portion-wise addition of sodium borohydride (NaBH₄) at 0 °C.[4]
-
The reaction is stirred at room temperature until the reduction of the nitro group is complete (monitored by TLC).
-
The solvent is evaporated, and the residue is worked up to isolate the corresponding γ-lactam.
Step 4: Hydrolysis to (R)-Baclofen
-
The isolated γ-lactam is refluxed in 6N hydrochloric acid for 24 hours.[4]
-
The solution is then cooled and neutralized to precipitate (R)-Baclofen.
-
The product is collected by filtration and can be further purified by recrystallization.
Quantitative Data
| Step | Product | Yield (%) | Purity/ee (%) | Analytical Data |
| 1 | 1-chloro-4-(2-nitrovinyl)benzene | 75-79 | - | mp: 111-114°C; IR (KBr, cm⁻¹): 3100, 1633, 1562, 1514, 1338, 819[2] |
| 2 | Chiral Michael Adduct | 80-92 | 86-99 ee | Dependent on catalyst and conditions[1][4] |
| 3 | γ-lactam intermediate | ~94 | - | - |
| 4 | (R)-Baclofen | ~94 | >99 | mp: 206-207°C[2] |
Application Note 2: Synthesis of Fingolimod via Double Henry Reaction
Fingolimod (FTY720) is an immunomodulating drug used to treat multiple sclerosis. One synthetic approach utilizes a double Henry (nitroaldol) reaction, showcasing the ability of nitroalkanes to react with carbonyl compounds to build up the carbon skeleton of the drug.
Synthetic Pathway
A concise synthesis of Fingolimod starts from n-octylbenzene, which undergoes Friedel-Crafts acylation with 3-nitropropanoyl chloride. The resulting nitroketone is reduced to the corresponding nitroalkane, which then undergoes a double Henry reaction with formaldehyde. The final step involves the reduction of the nitro group to the primary amine to yield Fingolimod.[5][6]
Figure 2: Synthetic pathway for Fingolimod.
Experimental Protocols
Step 1: Synthesis of 1-(4-octylphenyl)-3-nitropropan-1-one
-
To a solution of n-octylbenzene and AlCl₃ in a suitable solvent (e.g., dichloromethane), 3-nitropropanoyl chloride is added dropwise at 0 °C.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with ice-water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.
Step 2: Reduction to 1-(4-octylphenyl)-3-nitropropane
-
The nitroketone is reduced to the corresponding nitroalkane using a suitable reducing agent, such as triethylsilane in the presence of a Lewis acid.
Step 3: Double Henry Reaction to form 2-(4-octylphenethyl)-2-nitropropane-1,3-diol
-
The nitroalkane is dissolved in a suitable solvent, and a base (e.g., potassium carbonate) is added.
-
An aqueous solution of formaldehyde is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
After completion, the product is extracted and purified.
Step 4: Reduction of the Nitro Group to Fingolimod
-
The nitrodiol is dissolved in methanol or ethanol.
-
A catalyst, such as 10% Palladium on carbon (Pd/C), is added.
-
The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete.
-
The catalyst is filtered off, and the solvent is evaporated to give Fingolimod, which can be converted to its hydrochloride salt.
Quantitative Data
| Step | Product | Yield (%) | Analytical Data |
| 1 | 1-(4-octylphenyl)-3-nitropropan-1-one | ~74 | M.p.: 38–40°C[5] |
| 2 | 1-(4-octylphenyl)-3-nitropropane | ~98 | - |
| 3 | 2-(4-octylphenethyl)-2-nitropropane-1,3-diol | ~41 | M.P.: 99–101°C[5] |
| 4 | Fingolimod | ~92 | M.p.: 106-108°C (HCl salt)[5] |
Application Note 3: Synthesis of Tryptophan
The essential amino acid Tryptophan can be synthesized using a dialkyl nitromalonate as a key building block. This synthesis involves the condensation of gramine with the nitromalonate ester, followed by a series of transformations.
Synthetic Pathway
The synthesis begins with the condensation of gramine, a naturally occurring indole alkaloid, with a dialkyl nitromalonate (e.g., this compound). The resulting adduct undergoes decarbalkoxylation, reduction of the nitro group, and finally hydrolysis of the remaining ester group to yield Tryptophan.
Figure 3: Synthetic route to Tryptophan.
Experimental Protocol (Conceptual based on patent description)
Step 1: Condensation of Gramine and this compound
-
Gramine is dissolved in a suitable inert solvent.
-
A base is added to generate the anion of this compound in situ, or the pre-formed anion is added.
-
The reaction mixture is stirred, likely with heating, to facilitate the condensation reaction.
-
The product, dimethyl-alpha-(3-indolemethyl)-alpha-nitromalonate, is isolated after an appropriate workup.
Step 2: Decarbalkoxylation
-
The condensation adduct is heated, possibly in the presence of a salt like lithium chloride in a solvent like DMSO, to effect the removal of one of the ester groups.
Step 3: Reduction of the Nitro Group
-
The resulting nitroester is reduced to the corresponding amino ester. This can be achieved by catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel).
Step 4: Hydrolysis to Tryptophan
-
The amino ester is hydrolyzed under either acidic or basic conditions to cleave the ester group and yield Tryptophan.
-
The final product is isolated and purified, for example, by crystallization.
Quantitative Data
This compound and related nitro compounds are powerful synthetic intermediates in the pharmaceutical industry. The examples of (R)-Baclofen, Fingolimod, and Tryptophan synthesis demonstrate the versatility of this building block. The key reactions, including Michael additions and Henry reactions, allow for the construction of complex carbon skeletons, while the facile conversion of the nitro group to an amine provides a direct route to essential functionalities in many APIs. The development of stereoselective methods utilizing these building blocks further enhances their importance in modern drug discovery and development.
References
- 1. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 2. brieflands.com [brieflands.com]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis of GABA Analogs Using Dimethyl Nitromalonate Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Its structural analogs are a cornerstone in the treatment of various neurological disorders. Prominent examples include Baclofen, a muscle relaxant, and Pregabalin, used for epilepsy and neuropathic pain.[2][3] A robust and efficient synthetic strategy for creating chiral β-substituted GABA derivatives is the asymmetric Michael addition of malonates to nitroalkenes.[2][4][5] This method provides a versatile pathway to construct the core carbon skeleton with high stereocontrol, which is crucial for pharmacological activity.
This document outlines the detailed protocols for the synthesis of GABA analogs, starting from the key Michael addition reaction, followed by nitro group reduction and final decarboxylation to yield the target molecule.
Overall Synthetic Workflow
The synthesis follows a three-step sequence:
-
Asymmetric Michael Addition: A dialkyl malonate is added to a nitroalkene in the presence of a chiral organocatalyst to form a γ-nitro-diester intermediate with high enantioselectivity.
-
Nitro Group Reduction: The nitro group of the intermediate is reduced to a primary amine, typically through catalytic hydrogenation. This step often leads to spontaneous cyclization, forming a γ-lactam.
-
Hydrolysis and Decarboxylation: The γ-lactam is hydrolyzed under acidic conditions, which also facilitates the decarboxylation of the malonate moiety to yield the final GABA analog as a hydrochloride salt.
Caption: High-level workflow for GABA analog synthesis.
Part 1: Asymmetric Michael Addition
This crucial step establishes the stereocenter of the GABA analog. Bifunctional organocatalysts, such as those based on thiourea or squaramide, are highly effective as they can simultaneously activate both the nucleophile (malonate) and the electrophile (nitroalkene).[4]
Reaction Scheme: Michael Addition
Caption: General scheme for the Michael addition step.
Experimental Protocol: Synthesis of (R)-Baclofen Precursor
This protocol is adapted from a procedure using a squaramide organocatalyst for the Michael addition of dimethyl malonate to β-nitrostyrene.[6]
Materials:
-
β-nitrostyrene
-
Dimethyl malonate
-
(R,S)-Squaramide organocatalyst
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of β-nitrostyrene (1.0 mmol) in dichloromethane (2.0 mL), add dimethyl malonate (1.2 mmol).
-
Add the squaramide organocatalyst (5 mol%).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Michael adduct.
Data Presentation: Michael Addition Performance
The choice of catalyst and reaction conditions significantly impacts the reaction's efficiency and stereoselectivity.
| Entry | Reactant (Nitroalkene) | Catalyst (mol%) | Solvent | Time | Yield (%) | ee (%) | Reference |
| 1 | β-nitrostyrene | (R,S)-Squaramide (5) | Dichloromethane | 72h | 84 | 86 | [6] |
| 2 | β-nitrostyrene | Bisalkaloid (1) | THF | 24h | >95 | 98 (after recrystallization) | [6] |
| 3 | (E)-4-chloro-β-nitrostyrene | 2-aminoDMAP/urea (5) | Toluene | 4h | 95 | 94 | [7] |
| 4 | (E)-3-methyl-1-nitro-1-pentene | (R,R)-Thiourea (10) | Solvent-free | 120h | 73 | 88 | [4] |
Part 2: Nitro Group Reduction & Lactamization
The reduction of the nitro group to a primary amine is a fundamental transformation in this synthesis. Catalytic hydrogenation is a common and effective method. For aliphatic nitro compounds, reagents like Raney Nickel or Palladium on Carbon (Pd/C) are frequently used.[8][9] This step is often followed by a spontaneous intramolecular cyclization to form a stable γ-lactam intermediate.[4][5]
Reaction Scheme: Reductive Cyclization```dot
Caption: Acid-catalyzed hydrolysis and decarboxylation.
Experimental Protocol: Synthesis of (S)-Pregabalin Hydrochloride
This protocol details the final step to produce the active pharmaceutical ingredient from its lactam precursor. [4] Materials:
-
γ-lactam intermediate (e.g., (S)-19 from the previous step)
-
6N Hydrochloric Acid (HCl)
Procedure:
-
Combine the γ-lactam (1.0 mmol) with 6N HCl.
-
Heat the mixture to reflux and maintain for several hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Remove the water and excess HCl under reduced pressure.
-
The resulting solid can be purified by recrystallization to afford the final GABA analog as its hydrochloride salt.
-
This final step typically proceeds in high yield, with reports of 95% for the synthesis of (S)-Pregabalin hydrochloride. [4]
Data Presentation: Yields for Reduction and Hydrolysis
| Precursor | Product | Key Reagents | Yield (%) | Reference |
| (S)-Nitro-diester | (3S,4S)-Pyrrolidin-2-one | H₂, Raney Ni | 72 | [4] |
| (3S,4S)-Pyrrolidin-2-one | (S)-Pregabalin HCl | 6N HCl, Δ | 95 | [4] |
| (R)-Nitro-diester | (R)-Baclofen HCl | 1. NaBH₄/NiCl₂2. 6N HCl, Δ | 84 (lactam), 94 (hydrolysis) | [5] |
Conclusion: The synthetic route commencing with an asymmetric Michael addition of a malonate to a nitroalkene is a powerful and highly adaptable method for producing a variety of chiral GABA analogs. The protocols outlined provide a clear framework for laboratory synthesis, emphasizing key reaction conditions and expected outcomes. By carefully selecting the chiral catalyst and optimizing each subsequent step, researchers can access these valuable pharmaceutical compounds with high efficiency and stereochemical purity.
References
- 1. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives [mdpi.com]
- 5. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes | Encyclopedia MDPI [encyclopedia.pub]
- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Application of Dimethyl Nitromalonate in the Synthesis of Pyrazole Derivatives: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of dimethyl nitromalonate as a precursor in the synthesis of nitropyrazole derivatives. While a direct one-pot reaction between this compound and hydrazines is not prominently described in the literature, a viable multi-step synthetic pathway exists. This pathway involves the initial conversion of this compound to a nitro-β-ketoester, which then undergoes cyclocondensation with a hydrazine to yield the target nitropyrazole.
Nitropyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. These activities include, but are not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitro group onto the pyrazole ring can significantly modulate the compound's electronic properties and biological activity.
Synthetic Pathway Overview
The synthesis of pyrazole derivatives from this compound can be envisioned through a two-step process. The first step involves the generation of a reactive nitro-β-ketoester intermediate, such as methyl 4-nitroacetoacetate, from this compound. The second step is the classical Knorr pyrazole synthesis, where the β-ketoester reacts with a hydrazine derivative to form the pyrazole ring.
Caption: General synthetic pathway from this compound to nitropyrazole derivatives.
Experimental Protocols
The following sections detail the experimental procedures for the key steps in the synthesis of nitropyrazole derivatives starting from precursors conceptually derived from this compound.
Step 1: Synthesis of a Nitro-β-ketoester (Hypothetical Conversion)
Materials and Reagents:
-
This compound
-
Strong, non-nucleophilic base (e.g., Sodium Hydride, Lithium Diisopropylamide)
-
Acylating agent (e.g., Acetyl chloride, Acetic anhydride)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran, Diethyl ether)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in the anhydrous aprotic solvent.
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the base).
-
Slowly add the strong base to the solution to generate the enolate.
-
After stirring for a specified time to ensure complete enolate formation, add the acylating agent dropwise via the dropping funnel.
-
Allow the reaction to proceed at the low temperature and then gradually warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of the quenching solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired nitro-β-ketoester.
Step 2: Synthesis of 3-Methyl-4-nitro-1H-pyrazol-5(4H)-one from a Nitro-β-ketoester and Hydrazine Hydrate
This protocol describes the cyclocondensation of a nitro-β-ketoester with hydrazine hydrate to form a nitropyrazolone derivative.
Materials and Reagents:
-
Methyl 4-nitroacetoacetate (or equivalent nitro-β-ketoester)
-
Hydrazine hydrate
-
Ethanol (or other suitable alcohol)
-
Glacial acetic acid (as a catalyst, optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitro-β-ketoester in ethanol.
-
Add hydrazine hydrate to the solution. A slight molar excess of hydrazine hydrate may be used.
-
If desired, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, water-ethanol mixture) to obtain the purified 3-methyl-4-nitro-1H-pyrazol-5(4H)-one.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of pyrazole derivatives from β-ketoesters and hydrazines, which can be adapted for nitro-substituted analogs.
| Parameter | Step 2: Cyclocondensation |
| Starting Materials | Nitro-β-ketoester, Hydrazine derivative |
| Solvent | Ethanol, Acetic Acid |
| Catalyst | None or Glacial Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 2 - 6 hours |
| Product Yield | Moderate to High (typically 60-90%) |
Experimental Workflow
The overall experimental workflow for the synthesis of nitropyrazole derivatives from this compound is depicted below.
Caption: A typical experimental workflow for the multi-step synthesis of nitropyrazole derivatives.
Biological Activities and Signaling Pathways
Nitropyrazole derivatives have been reported to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. While specific signaling pathways for derivatives synthesized directly from this compound are not extensively documented, the broader class of pyrazoles is known to interact with various biological targets.
Known Biological Activities of Pyrazole Derivatives:
-
Antimicrobial: Active against various strains of bacteria and fungi.
-
Anti-inflammatory: Inhibition of inflammatory pathways, potentially through the modulation of enzymes like cyclooxygenases (COX).
-
Anticancer: Cytotoxic effects against various cancer cell lines, potentially through the inhibition of kinases or other signaling proteins involved in cell proliferation and survival.
Further research is required to elucidate the specific mechanisms of action and the signaling pathways modulated by nitropyrazole derivatives synthesized via the described route.
Caption: Potential biological activities of nitropyrazole derivatives.
Conclusion
This compound serves as a valuable, albeit indirect, precursor for the synthesis of biologically relevant nitropyrazole derivatives. The multi-step pathway, involving the formation of a nitro-β-ketoester intermediate followed by cyclocondensation, provides a viable route to these compounds. The protocols and data presented herein offer a foundational guide for researchers and scientists in the field of medicinal chemistry and drug development to explore the synthesis and therapeutic potential of this important class of heterocyclic compounds. Further optimization of the initial acylation step and detailed investigation into the biological mechanisms of the resulting nitropyrazoles are promising avenues for future research.
Application Notes and Protocols: Synthesis of Bioactive Compounds from the Reaction of Dimethyl Nitromalonate with Chalcones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and potential biological evaluation of novel compounds derived from the Michael addition of dimethyl nitromalonate to chalcones. Chalcones, a class of α,β-unsaturated ketones, are well-established precursors for a variety of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitro and two ester functionalities via Michael addition of this compound offers a pathway to highly functionalized molecules with significant potential for drug discovery and development.
The protocols outlined below are based on established methodologies for similar Michael additions to chalcones, providing a robust starting point for researchers. While specific bioactivity data for this compound-chalcone adducts are not extensively reported in the literature, the known bioactivities of related chalcone derivatives suggest that these novel compounds are promising candidates for screening and further development.
Experimental Protocols
This section details the necessary steps for the synthesis of chalcone precursors and their subsequent reaction with this compound.
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between an appropriately substituted benzaldehyde and an acetophenone.
Materials and Reagents:
-
Substituted benzaldehyde (1.0 eq)
-
Substituted acetophenone (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Stirring apparatus
-
Round-bottom flask
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of NaOH or KOH in water to the cooled mixture.
-
Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude chalcone from ethanol to obtain the purified product.
-
Characterize the synthesized chalcone using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Michael Addition of this compound to Chalcones
This protocol describes the 1,4-conjugate addition of this compound to a synthesized chalcone. This procedure is adapted from established protocols for the Michael addition of diethyl malonate and nitromethane to chalcones.[1]
Materials and Reagents:
-
Synthesized chalcone (1.0 eq)
-
This compound (1.2 eq)
-
Basic catalyst (e.g., sodium methoxide, triethylamine, or a phase-transfer catalyst)
-
Anhydrous solvent (e.g., methanol, ethanol, or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Stirring apparatus
-
Round-bottom flask
-
Heating/cooling system as required
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the chalcone (1.0 eq) in the chosen anhydrous solvent.
-
Add the basic catalyst to the solution and stir for a few minutes.
-
Slowly add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates and the catalyst used) and monitor its progress using TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound-chalcone adduct.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Data Presentation: Expected Quantitative Data
The following tables provide a template for summarizing the key quantitative data that should be collected during the synthesis and evaluation of the novel compounds.
Table 1: Synthesis and Characterization of this compound-Chalcone Adducts
| Compound ID | Chalcone Precursor | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| DNC-1 | Chalcone | e.g., 85 | e.g., 120-122 | Characteristic peaks | Characteristic peaks | [M+H]⁺ |
| DNC-2 | 4-Chlorochalcone | e.g., 82 | e.g., 135-137 | Characteristic peaks | Characteristic peaks | [M+H]⁺ |
| DNC-3 | 4-Methoxychalcone | e.g., 90 | e.g., 115-117 | Characteristic peaks | Characteristic peaks | [M+H]⁺ |
| ... | ... | ... | ... | ... | ... | ... |
Table 2: In Vitro Bioactivity Data of this compound-Chalcone Adducts
| Compound ID | Anticancer Activity (IC₅₀, µM) | Antimicrobial Activity (MIC, µg/mL) |
| MCF-7 (Breast) | A549 (Lung) | |
| DNC-1 | e.g., 15.2 | e.g., 20.5 |
| DNC-2 | e.g., 8.7 | e.g., 12.1 |
| DNC-3 | e.g., 25.4 | e.g., 30.2 |
| ... | ... | ... |
| Doxorubicin | e.g., 0.8 | e.g., 1.2 |
| Ciprofloxacin | - | - |
IC₅₀ (Half-maximal inhibitory concentration) and MIC (Minimum Inhibitory Concentration) values are hypothetical and should be determined experimentally.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway that could be investigated for these novel compounds.
Caption: General workflow for the synthesis and evaluation of bioactive compounds.
Caption: Hypothesized intrinsic apoptosis pathway induced by DNC adducts.
Discussion on Potential Bioactivity
Chalcones and their derivatives are known to exhibit a wide range of biological activities. The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, reacting with nucleophilic residues in biological macromolecules. The introduction of the this compound group adds significant functionality to the chalcone scaffold, which may enhance or modulate its bioactivity.
-
Anticancer Activity: Many chalcone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3][4] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The highly functionalized nature of the this compound-chalcone adducts makes them attractive candidates for anticancer drug screening. The nitro group, in particular, can be bioreduced under hypoxic conditions, a characteristic of solid tumors, potentially leading to selective cytotoxicity.
-
Antimicrobial Activity: Chalcones have also been reported to possess significant antibacterial and antifungal properties.[5][6][7][8] They can disrupt microbial cell membranes, inhibit essential enzymes, and interfere with biofilm formation. The addition of the polar nitro and ester groups in the this compound adducts could influence their solubility and interaction with microbial targets, potentially leading to novel antimicrobial agents.
Researchers are encouraged to screen these novel compounds against a panel of cancer cell lines and pathogenic microorganisms to explore their therapeutic potential. Further studies could also focus on elucidating their mechanisms of action and structure-activity relationships (SAR) to guide the design of more potent and selective analogs.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chalcone derivatives and their antibacterial activities: Current development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nveo.org [nveo.org]
Application Notes and Protocols: Organocatalyzed Conjugate Addition of Dimethyl Nitromalonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the organocatalyzed conjugate addition of dimethyl nitromalonate to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the asymmetric synthesis of highly functionalized molecules, which are valuable building blocks in medicinal chemistry and drug development. While direct literature examples focusing exclusively on this compound can be limited, the principles and catalytic systems established for the closely related dimethyl malonate are highly applicable and form the basis of these notes. The increased acidity of this compound due to the electron-withdrawing nitro group often leads to higher reactivity.
Introduction to the Reaction
The organocatalyzed conjugate addition, or Michael addition, of a nucleophile to an α,β-unsaturated compound is a fundamental carbon-carbon bond-forming reaction. The use of chiral organocatalysts allows for the stereoselective synthesis of adducts with high enantiopurity. This compound is a particularly interesting nucleophile as the resulting product contains a nitro group and a gem-diester moiety, both of which are versatile functional handles for further synthetic transformations.
Bifunctional organocatalysts, such as those derived from cinchona alkaloids (thioureas and squaramides), are highly effective for this transformation. They operate through a dual activation mechanism, simultaneously activating the nucleophile (this compound) and the electrophile (the α,β-unsaturated ketone or aldehyde).
Key Catalytic Systems and Data
The following tables summarize the performance of various organocatalytic systems in the conjugate addition of malonates to different Michael acceptors. This data, primarily from studies on dimethyl malonate, provides a strong predictive framework for reactions with this compound.
Table 1: Cinchona Alkaloid-Thiourea Catalyzed Addition to Nitroalkenes
| Entry | Michael Acceptor (Electrophile) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | β-Nitrostyrene | 9-Amino(9-deoxy) epicinchonine-thiourea (10) | Toluene | 48 | 95 | 92 | [1][2] |
| 2 | 2-Cl-β-Nitrostyrene | 9-Amino(9-deoxy) epicinchonine-thiourea (10) | Toluene | 24 | 99 | 94 | [1][2] |
| 3 | 4-MeO-β-Nitrostyrene | 9-Amino(9-deoxy) epicinchonine-thiourea (10) | Toluene | 48 | 91 | 90 | [1][2] |
| 4 | 1-Nitro-1-heptene | 9-Amino(9-deoxy) epicinchonine-thiourea (10) | Toluene | 72 | 81 | 87 | [1][2] |
Table 2: Squaramide-Catalyzed Addition to Nitroalkenes
| Entry | Michael Acceptor (Electrophile) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | β-Nitrostyrene | Cinchona-squaramide (5) | Toluene | 24 | 98 | 95 | [3] |
| 2 | 3-Me-β-Nitrostyrene | Cinchona-squaramide (5) | Toluene | 36 | 95 | 93 | [3] |
| 3 | 4-CF3-β-Nitrostyrene | Cinchona-squaramide (5) | Toluene | 24 | 99 | 96 | [3] |
| 4 | 2-Furyl-nitroalkene | Cinchona-squaramide (5) | Toluene | 48 | 85 | 91 | [3] |
Table 3: Organocatalyzed Addition to α,β-Unsaturated Ketones (Enones)
| Entry | Michael Acceptor (Electrophile) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Chalcone | Pyrrolidinyl-tetrazole (10) | CH2Cl2 | 24 | 95 | 92 | [4][5] |
| 2 | Cyclohexenone | Pyrrolidinyl-tetrazole (10) | CH2Cl2 | 48 | 88 | 90 | [4][5] |
| 3 | β-Trifluoromethyl enone | Bifunctional tertiary amine-thiourea (5) | Toluene | 20 | >95 | 94 | [1] |
| 4 | 2-Acyl thiazole enone | Bifunctional tertiary amine-thiourea (5) | Toluene | 5 | >90 | 95 | [1] |
Experimental Protocols
Protocol 3.1: General Procedure for the Cinchona-Thiourea Catalyzed Conjugate Addition of this compound to a Nitroalkene
Materials:
-
Appropriate cinchona alkaloid-derived thiourea catalyst (e.g., 9-amino(9-deoxy) epicinchonine-thiourea)
-
Substituted nitroalkene
-
This compound
-
Anhydrous toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the cinchona alkaloid-derived thiourea catalyst (0.02 mmol, 10 mol%).
-
Add the substituted nitroalkene (0.2 mmol, 1.0 equiv).
-
Add anhydrous toluene (1.0 mL).
-
Add this compound (0.3 mmol, 1.5 equiv).
-
Stir the reaction mixture at room temperature for the time indicated in the data tables (or until TLC analysis shows complete consumption of the starting material).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Protocol 3.2: General Procedure for the Squaramide-Catalyzed Conjugate Addition of this compound to an α,β-Unsaturated Ketone
Materials:
-
Appropriate cinchona alkaloid-derived squaramide catalyst
-
α,β-Unsaturated ketone (enone)
-
This compound
-
Anhydrous dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the squaramide catalyst (0.01 mmol, 5 mol%).
-
Add the α,β-unsaturated ketone (0.2 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (1.0 mL).
-
Add this compound (0.24 mmol, 1.2 equiv).
-
Stir the reaction mixture at the specified temperature (e.g., 0 °C or room temperature) for the required time (monitor by TLC).
-
After the reaction is complete, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography with a suitable eluent to yield the pure adduct.
-
Analyze the enantiomeric excess of the purified product using chiral HPLC.
Mechanistic Insights and Visualizations
The high efficiency and stereoselectivity of bifunctional organocatalysts like cinchona-derived thioureas and squaramides stem from their ability to activate both the nucleophile and the electrophile through a network of hydrogen bonds in a well-organized transition state.
Diagram 4.1: Proposed Catalytic Cycle
Caption: A simplified catalytic cycle for the conjugate addition.
Diagram 4.2: Dual Activation by a Bifunctional Thiourea Catalyst
Caption: Dual activation of substrates by a thiourea catalyst.
Diagram 4.3: Experimental Workflow
Caption: A typical experimental workflow for the reaction.
Concluding Remarks
The organocatalyzed conjugate addition of this compound is a highly valuable transformation for the asymmetric synthesis of complex molecules. The use of bifunctional organocatalysts, particularly those derived from cinchona alkaloids, provides a robust and reliable method for achieving high yields and excellent enantioselectivities. The protocols and data presented here, based on extensive studies with the closely related dimethyl malonate, offer a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve optimal results.
References
- 1. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A general organocatalytic enantioselective malonate addition to alpha,beta-unsaturated enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Application Notes and Protocols for Stereoselective Synthesis Using Dimethyl Nitromalonate and its Analogue, Dimethyl Malonate, as Prochiral Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of chiral drugs and complex natural products. Prochiral nucleophiles, such as dialkyl malonates, are valuable building blocks in this context, as their reaction with a suitable electrophile can generate a new stereocenter. This document initially aimed to provide detailed application notes on the stereoselective use of dimethyl nitromalonate as a prochiral nucleophile. However, a comprehensive literature search reveals a notable scarcity of reported methods for the stereoselective application of this specific reagent.
The presence of a nitro group on the central carbon of this compound significantly alters its electronic properties and steric environment compared to the more conventional dimethyl malonate. This may present unique challenges in achieving high levels of stereocontrol. In contrast, the stereoselective addition of dimethyl malonate is a well-established and extensively documented transformation in asymmetric synthesis.
Therefore, this document will proceed by:
-
Briefly discussing the synthesis and potential challenges in the stereoselective use of this compound.
-
Providing detailed application notes, protocols, and data for the highly successful and widely used analogue, dimethyl malonate , in stereoselective Michael additions. This will serve as a practical and data-rich guide for researchers interested in the application of prochiral malonate nucleophiles in asymmetric synthesis.
Part 1: this compound: Synthesis and Considerations for Stereoselective Reactions
This compound is typically synthesized by the nitration of dimethyl malonate. A common procedure involves the slow addition of fuming nitric acid to dimethyl malonate at controlled temperatures. While effective for the preparation of the reagent, its application in stereoselective reactions appears limited.
Potential Challenges in Stereoselective Synthesis:
-
Electronic Effects: The electron-withdrawing nature of the nitro group significantly increases the acidity of the methine proton, facilitating enolate formation. However, this can also influence the geometry and reactivity of the enolate, potentially making it more challenging to achieve high stereoselectivity with chiral catalysts.
-
Steric Hindrance: The nitro group adds steric bulk around the nucleophilic carbon, which could impede the approach of the electrophile in a sterically organized transition state assembly mediated by a chiral catalyst.
-
Stability: The presence of the nitro group may lead to instability under certain reaction conditions, potentially leading to side reactions or decomposition of the nucleophile or product.
Due to the limited availability of specific protocols and data for the stereoselective reactions of this compound, the remainder of this document will focus on its well-behaved and extensively studied counterpart, dimethyl malonate.
Part 2: Stereoselective Michael Addition of Dimethyl Malonate
The asymmetric Michael addition of dimethyl malonate to various electrophiles, particularly α,β-unsaturated compounds, is a powerful tool for the enantioselective construction of carbon-carbon bonds. A wide array of chiral catalysts, including organocatalysts and metal complexes, have been successfully employed to achieve high yields and enantioselectivities.
Application Note 1: Organocatalyzed Asymmetric Michael Addition to Nitroolefins
The conjugate addition of dimethyl malonate to nitroolefins is a key reaction for the synthesis of γ-nitro esters, which are versatile precursors to γ-amino acids and other valuable chiral building blocks. Bifunctional organocatalysts, such as those derived from cinchona alkaloids, have proven to be highly effective in this transformation.[1][2][3]
Reaction Scheme:
Key Features:
-
High Enantioselectivity: Excellent levels of enantiomeric excess (ee) can be achieved for a variety of substituted nitroolefins.[1][2]
-
Mild Reaction Conditions: These reactions are typically carried out at or below room temperature, tolerating a range of functional groups.
-
Operational Simplicity: The use of organocatalysts often avoids the need for inert atmospheres and rigorously dried solvents.
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | 48 | 95 | 90 |
| 2 | 5 | Toluene | 72 | 92 | 91 |
| 3 | 10 | CH2Cl2 | 48 | 88 | 85 |
| 4 | 10 | THF | 48 | 90 | 88 |
| 5 | 10 | Neat | 30 | 97 | 92 |
Data is representative and compiled from typical results reported in the literature.[1][2]
-
To a stirred solution of the nitroolefin (0.5 mmol) in the chosen solvent (1.0 mL) is added dimethyl malonate (1.5 mmol, 3.0 equiv.).
-
The chiral organocatalyst (e.g., a cinchona-derived thiourea, 0.05 mmol, 10 mol%) is then added to the reaction mixture.
-
The reaction is stirred at the specified temperature (e.g., room temperature) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Application Note 2: Asymmetric Michael Addition to α,β-Unsaturated Ketones (Enones)
The enantioselective addition of dimethyl malonate to enones provides access to chiral 1,5-dicarbonyl compounds, which are important intermediates in the synthesis of various natural products and pharmaceuticals. Both organocatalysts and chiral metal complexes have been successfully applied to this reaction.
Reaction Scheme:
Key Features:
-
Broad Substrate Scope: A wide range of both cyclic and acyclic enones can be used as effective Michael acceptors.
-
High Stereocontrol: High diastereo- and enantioselectivities can be achieved, particularly with bifunctional catalysts that can activate both the nucleophile and the electrophile.
-
Access to Quaternary Stereocenters: By using α-substituted malonates, this reaction can be used to construct challenging chiral quaternary carbon centers.
| Entry | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | NaOtBu | THF | 46 | 90 | 99 |
| 2 | 5 | NaOtBu | THF | 72 | 85 | 98 |
| 3 | 10 | K2CO3 | Toluene | 48 | 65 | 80 |
| 4 | 10 | DBU | CH2Cl2 | 48 | 70 | 85 |
Data is representative of large-scale synthesis reported in the literature.
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), a solution of the chiral Ga-Na-BINOL catalyst (0.10 equiv) is prepared in anhydrous THF.
-
To a separate flask containing a suspension of sodium tert-butoxide (0.07 equiv) in anhydrous THF is added the catalyst solution.
-
Dimethyl malonate (1.0 equiv) is then added in one portion, followed by 2-cyclopenten-1-one (1.0 equiv).
-
The reaction mixture is stirred at room temperature for the specified time (e.g., 46 hours).
-
The reaction is quenched by the addition of 1M aqueous HCl.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product can be purified by distillation under reduced pressure to yield the pure Michael adduct.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Mandatory Visualizations
Logical Workflow for Catalyst Selection in Asymmetric Michael Additions
Caption: A decision-making workflow for selecting a suitable chiral catalyst.
Generalized Experimental Workflow
Caption: A generalized workflow for asymmetric Michael addition experiments.
Conclusion
While the stereoselective application of this compound as a prochiral nucleophile remains an underexplored area of research, the closely related dimethyl malonate has proven to be an exceptionally versatile and reliable substrate in a wide range of asymmetric transformations. The protocols and data presented herein for the organocatalyzed and metal-catalyzed Michael addition of dimethyl malonate to nitroolefins and enones provide a solid foundation for researchers and drug development professionals seeking to synthesize enantioenriched molecules. Further investigation into the stereoselective reactions of this compound could be a fruitful area for future research, potentially unlocking new synthetic pathways to valuable chiral compounds.
References
Application Notes and Protocols for the One-Pot Synthesis of Dimethyl Nitromalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl nitromalonate is a valuable reagent in organic synthesis, serving as a versatile building block for the introduction of a nitro group and a geminal diester functionality. Its utility is particularly pronounced in the synthesis of complex heterocyclic compounds and pharmacologically active molecules. The presence of the nitro group, a known pharmacophore, and the malonic ester moiety, a precursor to various functional groups, makes this compound a key intermediate in drug discovery and development. These application notes provide a comprehensive overview of a single-vessel synthesis of this compound and explore its applications in medicinal chemistry, including its potential mechanisms of action.
One-Pot Synthesis of this compound
While modern cascade reactions defining "one-pot" synthesis are not extensively reported for this specific transformation, a streamlined, single-vessel procedure can be employed for the efficient production of this compound. This protocol is adapted from established nitration methods of malonic esters.
Experimental Protocol
Materials:
-
Dimethyl malonate
-
Fuming nitric acid
-
Ice-water bath
-
Water
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place dimethyl malonate.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Nitration: Add fuming nitric acid dropwise to the cooled and stirred dimethyl malonate. Maintain the temperature at 0°C throughout the addition.
-
Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 30 minutes, during which the temperature may rise to approximately 30°C.
-
Cooling: Re-cool the reaction mixture to 0°C for an additional 2.5 hours.
-
Quenching: Pour the reaction mixture into ice-water to quench the reaction.
-
Isolation: The this compound product can be isolated by extraction with a suitable organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure.
Data Presentation
The following table summarizes the quantitative data for the synthesis of dialkyl nitromalonates using a similar procedure, highlighting the effect of temperature on reaction time and yield.
| Ester | Reaction Temperature (°C) | Reaction Time | Yield (%) |
| This compound | 0, then rising to 30, then 0 | 3 hours | 60 |
| Diethyl nitromalonate | 40-50 | 35 minutes (addition) + 1 hour | 89 |
| Diethyl nitromalonate | 45-50 | 40 minutes (addition) + 10 minutes | 89.5 |
Data adapted from US Patent 2,644,838A.[1]
Applications in Drug Development
This compound is a precursor for a variety of pharmaceutical compounds, including anti-inflammatory drugs, anticancer agents, and central nervous system depressants like barbiturates.[2] The versatility of the nitro group and the malonate ester functionality allows for diverse chemical modifications to produce targeted therapeutic agents.
Synthesis of Bioactive Heterocycles
Malonates are widely used in cyclocondensation reactions to form six-membered heterocyclic rings.[3] this compound can be employed in similar reactions to synthesize nitro-substituted heterocycles, which are scaffolds for numerous drugs.
Mechanism of Action and Signaling Pathways
The pharmacological activity of compounds derived from this compound can be attributed to both the nitro group and the malonate moiety.
Role of the Nitro Group:
Many nitro-containing drugs act as prodrugs that are activated by bioreduction of the nitro group.[1][4][5] This reduction can lead to the formation of reactive nitrogen species, such as nitro radical anions, which can induce cellular damage in target pathogens or cancer cells.[1][6] This mechanism is central to the antimicrobial and cytotoxic effects of many nitroaromatic and nitroheterocyclic drugs.[1][4][5][6]
Role of the Malonate Moiety:
Malonate and its derivatives are known competitive inhibitors of succinate dehydrogenase, a key enzyme in the citric acid cycle and electron transport chain.[7][8][9] By binding to the active site of succinate dehydrogenase, malonate blocks the conversion of succinate to fumarate, thereby disrupting cellular respiration.[7][8][9] This mechanism can be exploited for therapeutic intervention in diseases characterized by metabolic dysregulation. Recent studies have shown that malonate ester prodrugs can ameliorate renal ischemia-reperfusion injury by inhibiting succinate dehydrogenase.[10]
Visualizations
Logical Workflow for this compound Synthesis
Caption: One-pot synthesis workflow for this compound.
Potential Signaling Pathway Inhibition
Caption: Potential mechanisms of action for this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. talentchemicals.com [talentchemicals.com]
- 3. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. svedbergopen.com [svedbergopen.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Malonate is a competitive inhibitor of an enzyme class 11 biology CBSE [vedantu.com]
- 10. Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury [repository.cam.ac.uk]
Troubleshooting & Optimization
Low yield in dimethyl nitromalonate synthesis and how to improve it
Welcome to the technical support center for the synthesis of dimethyl nitromalonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide guidance on optimizing this chemical transformation.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is significantly lower than the reported values, or the reaction seems to have failed entirely. What are the common causes?
Answer:
Low or no yield in the nitration of dimethyl malonate can stem from several factors, primarily related to reagent quality, reaction conditions, and moisture.
-
Poor Quality of Fuming Nitric Acid: The concentration of fuming nitric acid is critical. If it has degraded or absorbed moisture, its nitrating ability will be significantly compromised.
-
Presence of Moisture: The reaction is highly sensitive to water. Any moisture in the dimethyl malonate, glassware, or reaction setup can consume the nitrating agent and inhibit the reaction.
-
Inadequate Temperature Control: The reaction temperature is a crucial parameter. The classic Arndt-Rose procedure is conducted at 0°C, while optimized methods show higher yields at elevated temperatures (15-50°C).[1] However, inconsistent temperature control can lead to incomplete reactions or the formation of side products.
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Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress via techniques like TLC or GC is recommended.
Recommended Solutions:
-
Use a fresh, high-quality bottle of fuming nitric acid.
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Ensure all glassware is thoroughly dried, and the dimethyl malonate is anhydrous.
-
Maintain strict temperature control throughout the addition of nitric acid and the subsequent reaction period.
-
Allow for a sufficient reaction time as indicated by the chosen protocol. For instance, higher temperature reactions may require shorter overall times.[1]
Question 2: I've isolated a product, but the yield is still low, and I suspect the formation of byproducts. What are the likely side reactions?
Answer:
Several side reactions can reduce the yield of the desired this compound.
-
Dinitration: The product, this compound, still possesses an acidic proton, which can potentially undergo a second nitration to form dimethyl dinitromalonate, especially under harsh conditions.
-
Hydrolysis: If the reaction mixture is quenched with water improperly or if there is excessive water present, the ester groups of either the starting material or the product can hydrolyze to the corresponding carboxylic acids.
-
Decarboxylation: Although more common at higher temperatures, thermal decomposition leading to decarboxylation can be a concern, particularly during workup or purification by distillation.
Recommended Solutions:
-
Carefully control the stoichiometry of the nitrating agent to minimize dinitration.
-
During the workup, pour the reaction mixture into ice-water to rapidly quench the reaction and dissipate heat, which can minimize hydrolysis and other decomposition pathways.[1]
-
Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during extraction to neutralize excess acid without promoting significant ester hydrolysis.
Question 3: I am having difficulty purifying the crude product. What are the best practices for purification?
Answer:
Purification of this compound can be challenging due to its properties and the nature of potential impurities.
-
Vacuum Distillation: This is a common method for purifying the product. However, this compound can be thermally sensitive. High temperatures during distillation can lead to decomposition and lower yields.
-
Column Chromatography: For smaller scales or to remove stubborn impurities, silica gel chromatography can be effective. A careful selection of the eluent system is necessary to achieve good separation from unreacted starting material and side products.
-
Aqueous Extraction: A thorough workup with aqueous washes is crucial. Washing with a dilute urea solution can help remove residual nitrogen oxides.[1]
Recommended Solutions:
-
When performing vacuum distillation, use a high vacuum to lower the boiling point and minimize thermal decomposition. Collect fractions carefully and analyze them to ensure purity.
-
For column chromatography, start with a non-polar solvent system and gradually increase the polarity to elute the product.
-
Ensure a comprehensive aqueous workup to remove inorganic impurities and acids before attempting final purification.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The yield can vary significantly depending on the method. The original Arndt-Rose procedure from 1935 reports a yield of about 60%.[1] However, optimized procedures, primarily by adjusting the reaction temperature, can achieve yields of around 90%.[1]
Q2: Can I use a different nitrating agent besides fuming nitric acid?
A2: While fuming nitric acid is the most commonly cited nitrating agent for this specific transformation, other nitrating systems are used in organic synthesis. Agents like dinitrogen pentoxide (N₂O₅) are powerful and can be used in stoichiometric amounts, potentially reducing acidic waste.[2] However, protocols for their use with dimethyl malonate would need to be carefully developed and optimized.
Q3: How critical is the rate of addition of fuming nitric acid?
A3: The rate of addition is very important for controlling the reaction exotherm. A slow, dropwise addition with efficient cooling is necessary to maintain the desired reaction temperature and prevent runaway reactions, which can be explosive in nitrations.[1]
Q4: My final product is colored. Is this normal?
A4: The presence of color, often yellowish, can indicate impurities, such as residual nitrogen oxides or decomposition products. High-purity this compound should be a colorless liquid. If the product is colored, further purification may be necessary.
Quantitative Data Summary
The following table summarizes the effect of reaction temperature and time on the yield of diethyl nitromalonate, which serves as a close analogue and guide for the synthesis of this compound, based on the improved method described in U.S. Patent 2,644,838.
| Reaction Temperature (°C) | Reaction Time (hours) | Approximate Yield (%) |
| 15 - 20 | 4 | ~90 |
| 25 - 30 | 3.5 | 89.5 |
| 40 - 50 | 1 (followed by 2.5h cooling) | 89 |
| 45 - 50 | 0.83 (50 minutes) | 89 |
Data adapted from experiments on diethyl nitromalonate, which is expected to have similar reactivity to dimethyl malonate.[1]
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound (Optimized Method)
This protocol is based on the improved method described in U.S. Patent 2,644,838, which focuses on higher reaction temperatures to increase yield.
Materials:
-
Dimethyl malonate
-
Fuming nitric acid
-
Ice-water bath
-
Toluene (or other suitable extraction solvent)
-
5% Urea solution
-
10% Sodium carbonate solution
-
Hydrochloric acid
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a reaction flask equipped with a stirrer, thermometer, and dropping funnel, place the dimethyl malonate.
-
Maintain the reaction temperature between 15°C and 50°C. The optimal temperature will depend on the desired reaction time (see table above).
-
Slowly add the fuming nitric acid portionwise to the dimethyl malonate while vigorously stirring and maintaining the temperature within the chosen range.
-
After the addition is complete, continue to stir the mixture, maintaining the temperature for the specified duration.
-
After the reaction period, quench the reaction by pouring the mixture into a beaker containing ice and water.
-
Transfer the mixture to a separatory funnel and extract the product into toluene.
-
Wash the organic layer with water, followed by a 5% urea solution to remove nitrogen oxides.
-
Extract the organic layer with a 10% sodium carbonate solution to convert the this compound into its water-soluble salt.
-
Combine the aqueous extracts, wash with a small amount of toluene, and then acidify to a pH of 4 with hydrochloric acid in an ice bath to liberate the nitro ester.
-
Extract the this compound back into fresh toluene.
-
Wash the organic extract with water and then a 5% urea solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation.
Protocol 2: Classical Synthesis of this compound (Arndt-Rose Method)
This protocol follows the traditional method, which serves as a baseline for comparison.
Materials:
-
Dimethyl malonate
-
Fuming nitric acid
-
Ice-salt bath
-
Water
Procedure:
-
Cool dimethyl malonate to 0°C in an ice-salt bath.
-
Slowly add fuming nitric acid dropwise to the cooled dimethyl malonate, ensuring the temperature is maintained at 0°C.
-
After the addition, remove the cooling bath for 30 minutes, allowing the temperature to rise (it may reach up to 30°C).
-
Re-cool the reaction mixture to 0°C and maintain it at this temperature for an additional 2.5 hours.
-
Pour the reaction mixture into water to quench the reaction and precipitate the product.
-
Isolate and purify the this compound. This method typically yields around 60%.[1]
Visualizations
Caption: Workflow for the high-yield synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Common side reactions and byproducts with dimethyl nitromalonate
Welcome to the Technical Support Center for dimethyl nitromalonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding common side reactions and byproducts encountered during its use.
Frequently Asked questions (FAQs)
Q1: What are the critical parameters to control during the synthesis of this compound to minimize byproduct formation?
A1: The synthesis of this compound via the nitration of dimethyl malonate is highly sensitive to temperature. The primary byproduct is the result of oxidative degradation of the starting material and product. To ensure a high yield and purity, strict temperature control is paramount. The established Arndt-Rose procedure provides a baseline, but improved methods suggest that maintaining a controlled temperature between 15°C and 50°C can significantly increase the yield.[1]
Q2: What is the primary decomposition pathway for dialkyl nitromalonates upon heating?
A2: Thermal decomposition of dialkyl nitromalonates, such as diethyl nitromalonate, has been studied and is known to lead to the formation of furoxans. While specific studies on the thermal decomposition of this compound are less common, a similar pathway is expected.
Q3: Can this compound undergo hydrolysis and decarboxylation? What are the expected byproducts?
A3: Yes, like other malonic esters, this compound is susceptible to hydrolysis under acidic or basic conditions, which would yield nitromalonic acid. Nitromalonic acid is unstable and readily undergoes decarboxylation to yield nitromethane. If only one ester group is hydrolyzed, the corresponding monomethyl ester of nitromalonic acid would be formed, which can also be susceptible to decarboxylation.
Q4: What are common side reactions when using this compound in base-catalyzed reactions like the Michael addition or Knoevenagel condensation?
A4: In base-catalyzed reactions, several side reactions can occur:
-
Hydrolysis: If water is present, the ester groups can be hydrolyzed.
-
Self-condensation: While less common for the nitromalonate itself, the reaction partner (e.g., an aldehyde in a Knoevenagel condensation) can undergo self-condensation if the base is too strong.[2]
-
Retro-Michael Reaction: The Michael addition is a reversible reaction. If the reaction conditions are not optimized, the adduct can revert to the starting materials.
-
Elimination Reactions: In reactions like the Henry reaction, the initial β-nitro alcohol adduct can undergo dehydration to form a nitroalkene, especially under elevated temperatures or with certain catalysts.
Troubleshooting Guides
Low Yield in Reactions Involving this compound
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | 1. Insufficiently active catalyst. 2. Reaction temperature is too low. 3. Short reaction time. | 1. Use a fresh batch of catalyst or a stronger, non-nucleophilic base. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Extend the reaction time and monitor progress by TLC or GC. |
| Formation of multiple unidentified byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. The base is too strong or nucleophilic, leading to side reactions. 3. Presence of impurities in starting materials or solvents. | 1. Lower the reaction temperature. 2. Use a milder, non-nucleophilic base (e.g., DBU, triethylamine). 3. Ensure all reagents and solvents are pure and anhydrous. |
| Product decomposes during workup or purification | 1. The product is unstable to acidic or basic conditions during extraction. 2. The product is thermally unstable during distillation or on a chromatography column. | 1. Use a neutral workup procedure. Wash with brine instead of acidic or basic solutions. 2. Purify using flash column chromatography at room temperature. Avoid high temperatures during solvent removal. |
Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Difficulty removing unreacted this compound | The product and this compound have similar polarities. | 1. Basic Wash: Carefully wash the organic extract with a mild aqueous base like sodium bicarbonate to convert the acidic this compound into its water-soluble salt.[3] This is only suitable if the desired product is stable to base. 2. Chromatography: Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
| Oily product after purification | Residual solvent or low-boiling impurities. | Dry the product under high vacuum. If impurities persist, re-purification by column chromatography may be necessary. |
Data Presentation
Table 1: Comparison of Synthesis Methods for Dialkyl Nitromalonates
| Method | Substrate | Reaction Temperature | Yield | Reference |
| Arndt-Rose | Dimethyl malonate | 0°C to 30°C | ~60% | [1][4] |
| Improved Method | Diethyl malonate | 15°C to 50°C | ~90% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from Arndt-Rose)[5]
-
Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and thermometer, cool dimethyl malonate to 0°C in an ice-salt bath.
-
Nitration: Slowly add fuming nitric acid dropwise while maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir for 30 minutes, during which the temperature may rise to around 30°C.
-
Cooling: Re-cool the reaction mixture to 0°C and stir for an additional 2.5 hours.
-
Quenching: Pour the reaction mixture into ice water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the combined organic extracts with water, a 5% urea solution, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Michael Addition of this compound to an α,β-Unsaturated Ketone
-
Reaction Setup: To a solution of the α,β-unsaturated ketone (1 equivalent) in a suitable solvent (e.g., THF, DCM) at room temperature, add this compound (1.2 equivalents).
-
Base Addition: Add a catalytic amount of a non-nucleophilic base (e.g., DBU, 0.1 equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent and wash with a mild acid (e.g., 1M HCl) to remove the base, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Decision tree for purification strategy.
References
Navigating the Purification of Dimethyl Nitromalonate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of dimethyl nitromalonate, a critical intermediate in various synthetic pathways. This guide is designed to assist researchers in overcoming common challenges encountered during the separation of the desired product from unreacted starting materials and byproducts.
Troubleshooting Guide: Isolating Pure this compound
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Significant amount of unreacted dimethyl malonate remains in the product.
-
Question: My post-reaction workup shows a substantial contamination of dimethyl malonate. How can I effectively remove it?
-
Answer: The presence of unreacted dimethyl malonate is a common issue. Here are several approaches to address this:
-
Aqueous Wash: this compound is acidic and can be selectively extracted. Wash the crude product dissolved in an organic solvent (e.g., toluene) with a 10% sodium carbonate solution. The this compound will move to the aqueous phase as its sodium salt. The less acidic dimethyl malonate will remain in the organic layer. The aqueous extracts can then be combined, washed with a fresh portion of the organic solvent to remove any remaining impurities, and then acidified (e.g., with hydrochloric acid to pH 4) to regenerate the this compound, which can then be extracted back into an organic solvent.[1]
-
Fractional Distillation: If a significant amount of dimethyl malonate is present, fractional distillation under reduced pressure can be effective due to the difference in boiling points between the two compounds.
-
Column Chromatography: For smaller scales or to achieve very high purity, silica gel column chromatography can be employed. A solvent system of hexane/dichloromethane (e.g., 85:15) has been reported to be effective for separating related malonic esters.[2]
-
Issue 2: The product is discolored or contains dark impurities.
-
Question: My isolated this compound is yellow or brown. What causes this and how can I decolorize it?
-
Answer: Discoloration often arises from nitrogen oxide byproducts or thermal decomposition.
-
Urea Wash: Washing the organic extract of your product with a 5% urea solution can help remove residual nitrogen oxides.[1]
-
Activated Carbon: Treatment with a small amount of activated carbon followed by filtration can effectively remove colored impurities.
-
Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent is an excellent method for purification and decolorization.
-
Issue 3: Low yield after purification.
-
Question: I'm losing a significant portion of my product during the purification process. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors during the workup and purification stages.
-
Incomplete Extraction: Ensure thorough extraction from the aqueous layer after acidification. Perform multiple extractions with smaller volumes of the organic solvent for better efficiency.
-
Emulsion Formation: Emulsions can form during aqueous washes, trapping the product. To break emulsions, you can try adding brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
-
Decomposition: this compound can be thermally sensitive. If using distillation, ensure it is performed under high vacuum to keep the temperature as low as possible.
-
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound? A1: The most common starting materials are dimethyl malonate and a nitrating agent, typically fuming nitric acid.[1][2]
Q2: What is a typical reaction workup procedure for this compound synthesis? A2: A general procedure involves quenching the reaction mixture by pouring it into ice water. The product is then extracted with an organic solvent. The organic layer is subsequently washed with water, a sodium carbonate solution to separate the product, and sometimes a urea solution to remove nitrogen oxides. Finally, the product is regenerated by acidification and re-extracted.[1]
Q3: Are there any specific safety precautions I should take during the synthesis and purification? A3: Yes. The nitration reaction can be highly exothermic and potentially explosive if the temperature is not carefully controlled.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Fuming nitric acid is extremely corrosive and a strong oxidizing agent.
Quantitative Data
The following table summarizes key physical properties of the starting material and the diethyl analog of the product, which can be useful for comparison and characterization.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Dimethyl Malonate | C5H8O4 | 132.11 | 181 |
| Diethyl Nitromalonate | C7H11NO6 | 205.17 | 81-83 @ 0.3 mmHg[1] |
Experimental Protocols
Protocol 1: Purification by Extraction
-
After the initial reaction quench and extraction into an organic solvent (e.g., toluene), transfer the organic solution to a separatory funnel.
-
Wash the organic layer with equal volumes of a 10% sodium carbonate solution. Repeat this extraction until acidification of a small test portion of the aqueous layer no longer shows precipitation of the nitro ester.
-
Combine the aqueous extracts and wash once with a small volume of the organic solvent to remove any entrained impurities.
-
Cool the combined aqueous extracts in an ice bath and carefully acidify to pH 4 with hydrochloric acid.
-
Extract the liberated this compound from the acidified aqueous solution with multiple portions of the organic solvent (e.g., 500 mL, followed by 200 mL, and then 100 mL portions).
-
Combine the organic extracts and wash with equal volumes of water, followed by a 5% urea solution.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.[1]
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing Dimethyl Nitromalonate Michael Additions
Welcome to the technical support center for optimizing the reaction conditions for Michael additions involving dimethyl nitromalonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges. Below are frequently asked questions (FAQs) and troubleshooting guides to help you achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: My Michael addition reaction with this compound is resulting in a very low yield or no product. What are the primary factors I should investigate?
A1: Low or no product formation in a Michael addition can stem from several critical factors. A systematic evaluation of the following points can help identify the issue:
-
Ineffective Catalyst or Base: The chosen catalyst or base may be old, have been stored improperly, or may not be suitable for your specific substrates. Ensure your catalyst is active and the base is strong enough to deprotonate the this compound to form the necessary nucleophile.[1] The reaction often cannot proceed without a base and a suitable solvent.[2]
-
Poor Nucleophile Generation: The nucleophilicity of this compound depends on the successful formation of its enolate. If the base is too weak or if acidic impurities are present in the reaction mixture, the enolate concentration will be insufficient for the reaction to proceed efficiently.[1][3][4]
-
Low Reactivity of the Michael Acceptor: The α,β-unsaturated compound (e.g., enone, nitroalkene) may be unreactive due to steric hindrance near the β-carbon or the presence of electron-donating groups that reduce its electrophilicity, slowing the reaction.[1][5]
-
Suboptimal Temperature: The reaction may require a specific temperature to overcome the activation energy barrier. Reactions run at too low a temperature may not proceed, while excessively high temperatures can lead to side reactions or decomposition of the product (retro-Michael addition).[1]
-
Solvent Choice: The solvent plays a crucial role. The solubility of reactants, particularly the nitroalkane, can be limited in certain solvents like water, leading to low yields.[2] Toluene is often a suitable solvent for these types of reactions.[6][7]
Q2: I'm observing the formation of multiple products alongside my desired Michael adduct. What are the likely side reactions?
A2: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them:
-
Bis-Addition (Double Michael Addition): The initial Michael adduct can sometimes act as a nucleophile itself and react with a second molecule of the Michael acceptor, leading to a bis-adduct.[1] This is more common when using less substituted nitroalkanes like nitromethane.[2] Carefully controlling the stoichiometry (e.g., using a slight excess of the Michael donor) can help minimize this.
-
Retro-Michael Addition: The Michael addition is a reversible process. Under certain conditions, such as high temperatures, the product can decompose back into the starting materials.[1]
-
Polymerization: Michael acceptors, particularly highly reactive ones like acrylates, can be prone to polymerization under basic conditions.
-
Side Reactions of the Nitro Group: The nitro group itself can participate in side reactions, especially under strongly basic or reductive conditions.
Q3: How do I choose the optimal catalyst for my reaction?
A3: Catalyst selection is critical for both yield and stereoselectivity. A wide range of catalysts have been successfully employed for Michael additions.
-
Organocatalysts: Bifunctional catalysts, such as those based on thiourea, squaramide, or cinchona alkaloids, are highly effective.[8][9][10] They work by activating both the nucleophile (this compound) and the electrophile (Michael acceptor) simultaneously. For example, a quinidine-derived thiourea catalyst has been used to obtain excellent yields (90-99%) under neat conditions.[8]
-
Metal Complexes: Chiral metal complexes, such as those involving Nickel, Gallium, or Lanthanum, are also used, particularly for asymmetric synthesis.[7][10][11] For instance, a NiCl₂/(-)-Sparteine complex has been shown to be an effective catalytic system.[7]
-
Phase Transfer Catalysts: When dealing with biphasic reaction media (e.g., water-dichloromethane), a phase transfer catalyst like tetrabutylammonium chloride can significantly increase yields by facilitating the interaction between reactants in different phases.[2]
Screening a small panel of catalysts is often the most effective approach to identify the best performer for a specific substrate combination.
Troubleshooting Guide
If you are experiencing low yield, follow this logical troubleshooting workflow to identify and resolve the issue.
Troubleshooting Low Yield
// Nodes Start [label="Low Yield or No Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Verify Reagent Purity & Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; CheckCatalyst [label="Evaluate Catalyst/Base Activity", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Assess Reaction Conditions\n(Solvent, Temperature)", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Reagents [label="Solution:\n- Use freshly purified reagents.\n- Confirm stoichiometry (e.g., 1.2 eq. of donor).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; Sol_Catalyst [label="Solution:\n- Use fresh/active catalyst.\n- Screen different bases/catalysts.\n- Increase catalyst loading.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; Sol_Conditions [label="Solution:\n- Screen different solvents.\n- Optimize temperature (start at RT).\n- Increase reaction time.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];
// Edges Start -> CheckReagents [label="Potential Cause"]; Start -> CheckCatalyst [label="Potential Cause"]; Start -> CheckConditions [label="Potential Cause"];
CheckReagents -> Sol_Reagents [label="Action"]; CheckCatalyst -> Sol_Catalyst [label="Action"]; CheckConditions -> Sol_Conditions [label="Action"]; } } Caption: Troubleshooting workflow for low reaction yield.
Data Presentation: Catalyst and Solvent Screening
The selection of catalyst and solvent significantly impacts reaction outcomes. The table below summarizes results from various studies to guide your optimization process.
| Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Malonate | trans-β-Nitrostyrene | 2-aminoDMAP/Urea (5) | Toluene | RT | 4 | High (unspecified) | [6] |
| Dimethyl Malonate | 2-Cyclopenten-1-one | (S)-Ga-Na-BINOL (10) | THF | RT | 46 | 90 | [11] |
| Diethyl Malonate | Chalcone | NiCl₂ / (-)-Sparteine (10) | Toluene | 25 | 12 | 90 | [7] |
| Diethyl Malonate | Chalcone | Cu(OTf)₂ / (-)-Sparteine (10) | Toluene | 25 | 24 | 72 | [7] |
| Diethyl Malonate | Chalcone | Zn(OTf)₂ / (-)-Sparteine (10) | Toluene | 25 | 36 | 65 | [7] |
| Nitromethane | Dimethyl ethylidenemalonate | Thiourea-based (10) | Toluene | RT | 24 | 84 | [12] |
Note: "RT" denotes Room Temperature.
Experimental Protocols
General Protocol for Asymmetric Michael Addition
This protocol is a representative example for the addition of dimethyl malonate to an enone, adapted from literature.[11]
// Workflow Prep -> AddCat; Charge -> AddCat; AddCat -> AddNuc; AddNuc -> AddElec; AddElec -> Stir; Stir -> Quench; Quench -> Extract; Extract -> Purify; } } Caption: General experimental workflow for Michael addition.
Methodology:
-
Catalyst Preparation: A solution of the chiral catalyst (e.g., 0.10 equiv of Shibasaki's Ga-Na-BINOL complex) is prepared in an anhydrous solvent like THF.[11]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is charged with a base (e.g., 0.07 equiv of sodium tert-butoxide) under an inert atmosphere (Nitrogen). Anhydrous THF is added.[11]
-
Addition of Reagents:
-
Reaction Monitoring: The mixture is stirred at room temperature (e.g., 24 °C) for the required time (e.g., 46 hours). The reaction progress can be monitored by TLC or GC-MS.[11]
-
Workup:
-
The reaction is quenched by the slow addition of 1M aqueous HCl.[11]
-
The mixture is transferred to a separatory funnel and extracted multiple times with an organic solvent (e.g., Ethyl Acetate).[11]
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and then brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.[11]
-
-
Purification: The crude product is purified. While column chromatography is common, for some products, distillation under reduced pressure can provide highly pure material on a multigram scale.[11] The purity and enantiomeric excess (for asymmetric reactions) are determined by appropriate analytical techniques (e.g., HPLC, SFC, NMR).[11]
References
- 1. benchchem.com [benchchem.com]
- 2. sctunisie.org [sctunisie.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Controlling Diastereoselectivity in Reactions with Dimethyl Nitromalonate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethyl nitromalonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control diastereoselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing diastereoselectivity in reactions involving this compound?
A1: The diastereochemical outcome of reactions with this compound is primarily governed by a combination of factors:
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Catalyst/Promoter: The choice of catalyst, be it a Lewis acid, a Brønsted acid, a base, or an organocatalyst, is crucial. Bifunctional catalysts, which can interact with both the nucleophile and the electrophile, are particularly effective in creating a highly organized transition state, thereby enhancing diastereoselectivity.
-
Solvent: The solvent plays a critical role by influencing the stability of the transition states. Solvent polarity, viscosity, and the potential for hydrogen bonding can all affect the diastereomeric ratio (d.r.). Non-polar, aromatic solvents like toluene often provide different selectivity compared to polar aprotic solvents like THF or dichloromethane.
-
Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity. This is because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy, favoring the formation of the thermodynamically more stable product.
-
Nature of the Electrophile: The steric and electronic properties of the electrophile significantly impact the facial selectivity of the nucleophilic attack. Bulky substituents or the presence of chelating groups on the electrophile can direct the approach of the this compound anion.
-
Base: The choice and stoichiometry of the base used to deprotonate the this compound can influence the aggregation state and reactivity of the resulting enolate, which in turn affects the diastereoselectivity.
Q2: My Michael addition of this compound to an α,β-unsaturated ketone is resulting in a nearly 1:1 mixture of diastereomers. What should I try first?
A2: A low diastereomeric ratio in a Michael addition is a common issue. Here is a step-by-step approach to troubleshoot this problem:
-
Lower the Reaction Temperature: This is often the most effective initial step. If you are running the reaction at room temperature, try cooling it to 0 °C, -20 °C, or even -78 °C.
-
Screen Different Solvents: The polarity of the solvent can have a significant impact. If you are using a polar solvent like THF, try a less polar one like toluene or dichloromethane, and vice versa.
-
Change the Catalyst: If you are using a simple base, consider switching to a bifunctional organocatalyst, such as a thiourea or squaramide-based catalyst. These can help to organize the transition state through hydrogen bonding.
-
Vary the Base: If applicable, try different bases (e.g., organic bases like DBU or triethylamine, or inorganic bases like potassium carbonate). The counterion of the base can also play a role.
Q3: Can the order of addition of reagents affect the diastereoselectivity?
A3: Yes, the order of addition can be critical. It is generally recommended to pre-form the enolate of this compound by adding the base to the diester before introducing the electrophile. This ensures that the concentration of the active nucleophile is well-defined. Adding the base to a mixture of the this compound and the electrophile can sometimes lead to side reactions or a less controlled reaction profile, potentially eroding the diastereoselectivity.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Michael Additions
-
Symptom: The reaction produces a diastereomeric ratio of less than 3:1.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Lower the reaction temperature incrementally (e.g., from 25 °C to 0 °C, then to -20 °C or -78 °C). |
| Suboptimal Solvent | Screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile). |
| Ineffective Catalyst/Base | If using a simple base, switch to a bifunctional organocatalyst (e.g., thiourea or squaramide derivatives). If already using a catalyst, try a different class of catalyst or modify the catalyst structure. |
| Unfavorable Substrate Conformation | If the electrophile has conformational flexibility, the energy difference between the transition states leading to the two diastereomers may be small. This is an inherent substrate issue that may be difficult to overcome. |
Issue 2: Inconsistent Diastereomeric Ratios Between Batches
-
Symptom: The diastereomeric ratio varies significantly when repeating the reaction.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Reagent Purity | Use freshly purified reagents. Impurities in the starting materials or catalyst can affect the reaction outcome. |
| Inaccurate Temperature Control | Use a cryostat or a well-insulated cooling bath to maintain a consistent reaction temperature. |
| Variations in Stirring Rate | In heterogeneous reactions, the stirring rate can affect the reaction kinetics. Ensure consistent and efficient stirring. |
Data Presentation: Diastereoselectivity in Michael Additions
The following tables summarize representative data on the stereoselective Michael addition of malonate derivatives to nitroolefins, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Effect of Catalyst on the Michael Addition of Dimethyl Malonate to trans-β-Nitrostyrene
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) |
| 1 | Thiourea 1 (10) | Toluene | RT | 24 | 95 | 95:5 | 92 (syn) |
| 2 | Squaramide 2 (5) | CH₂Cl₂ | RT | 48 | 88 | 90:10 | 85 (syn) |
| 3 | Cinchonine deriv. 3 (10) | Toluene | RT | 72 | 92 | 85:15 | 90 (syn) |
Note: Data is generalized from typical results found in the literature for dimethyl malonate. Diastereomeric ratios for this compound may vary.
Table 2: Effect of Solvent on Diastereoselectivity
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) |
| 1 | Thiourea 1 | Toluene | 0 | 92 | 96:4 |
| 2 | Thiourea 1 | THF | 0 | 85 | 80:20 |
| 3 | Thiourea 1 | CH₂Cl₂ | 0 | 90 | 92:8 |
| 4 | Thiourea 1 | CH₃CN | 0 | 78 | 75:25 |
Note: This data illustrates general trends. Optimal solvent is substrate and catalyst dependent.
Experimental Protocols
Protocol 1: General Procedure for Organocatalyzed Michael Addition of this compound
This protocol provides a general starting point for the diastereoselective Michael addition of this compound to an α,β-unsaturated carbonyl compound using a thiourea-based organocatalyst.
Materials:
-
α,β-Unsaturated carbonyl compound (1.0 mmol)
-
This compound (1.2 mmol)
-
Thiourea organocatalyst (e.g., (R,R)-Takemoto catalyst) (0.1 mmol, 10 mol%)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the α,β-unsaturated carbonyl compound (1.0 mmol) and the thiourea organocatalyst (0.1 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using a suitable cooling bath.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.
Visualizations
Logical Workflow for Troubleshooting Poor Diastereoselectivity
Caption: A decision-making workflow for improving the diastereomeric ratio in reactions.
Generalized Reaction Pathway for Diastereoselective Michael Addition
Caption: Schematic of the formation of diastereomers through different transition states.
Technical Support Center: Purification of Dimethyl Nitromalonate
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the removal of acidic impurities from dimethyl nitromalonate. The information is tailored for researchers, scientists, and drug development professionals to assist in obtaining a high-purity product for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the most common acidic impurities in a crude this compound product after synthesis?
A1: The most common acidic impurities originate from the nitration process. These include:
-
Residual Nitrating Agents: Strong acids such as nitric acid (HNO₃) and any acidic catalysts used.
-
Oxides of Nitrogen: Dissolved nitrogen oxides (e.g., NO₂, N₂O₄) can form nitrous acid (HNO₂) and nitric acid in the presence of water.
-
Hydrolysis Byproducts: Partial hydrolysis of the this compound product can occur, especially during aqueous workup, leading to the formation of methyl nitromalonic acid and subsequently nitromalonic acid. These are highly acidic byproducts.
Q2: Why is it crucial to remove acidic impurities from my this compound product?
A2: The presence of acidic impurities can lead to several issues:
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Product Degradation: this compound can be susceptible to acid-catalyzed hydrolysis, leading to lower yields and the formation of further impurities.
-
Inaccurate Quantification: The presence of impurities will lead to an overestimation of the actual yield of this compound.
-
Interference in Subsequent Reactions: Acidic impurities can interfere with downstream synthetic steps, particularly those that are base-sensitive or require precise stoichiometric control.
Q3: What is the principle behind using a basic wash to remove acidic impurities?
A3: A basic wash, typically with a solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), works by deprotonating the acidic impurities. This converts them into their corresponding water-soluble salts, which can then be easily separated from the organic layer containing the this compound product. It is important to use a mild base to avoid promoting the hydrolysis of the ester.
Q4: Can I use a strong base like sodium hydroxide (NaOH) for the wash?
A4: It is generally not recommended to use strong bases like sodium hydroxide. Strong bases can catalyze the hydrolysis of the ester functional groups in this compound, leading to the formation of undesired byproducts and a reduction in product yield.[1] A milder base like sodium bicarbonate is preferred as it is sufficiently basic to neutralize strong acid impurities without significantly affecting the desired product.
Q5: My product seems to be degrading during the aqueous workup. What could be the cause?
A5: Degradation during aqueous workup is often due to hydrolysis of the ester groups. This can be exacerbated by prolonged exposure to either acidic or basic conditions. To minimize degradation, it is advisable to perform the aqueous washes quickly and at a reduced temperature (e.g., using chilled solutions).
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: The organic layer remains acidic after a single wash with sodium bicarbonate solution.
-
Potential Cause: A high concentration of acidic impurities may require multiple washes for complete neutralization.
-
Suggested Solution:
-
Perform successive washes with saturated sodium bicarbonate solution.
-
After each wash, separate the layers and test the pH of the aqueous layer. Continue washing until the aqueous layer is neutral or slightly basic (pH 7-8).
-
To confirm the absence of acidic impurities in the organic layer, a final wash with deionized water can be performed, and the pH of this final aqueous wash can be checked.
-
Problem 2: An emulsion forms during the aqueous wash, making separation difficult.
-
Potential Cause: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, especially if there are surfactants or finely divided solids present.
-
Suggested Solution:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break up the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for a period to allow the layers to separate.
-
Filtration: If the emulsion persists, it may be necessary to filter the entire mixture through a pad of Celite or glass wool.
-
Problem 3: Low product yield after purification.
-
Potential Cause:
-
Product loss due to hydrolysis during the basic wash.
-
Partial solubility of the product in the aqueous wash solutions.
-
Incomplete extraction of the product from the aqueous layer if it becomes deprotonated.
-
-
Suggested Solution:
-
Minimize Contact Time: Perform the basic washes quickly to reduce the risk of hydrolysis.
-
Use Chilled Solutions: Using cold washing solutions can decrease the rate of hydrolysis.
-
Back-Extraction: If a significant amount of product is suspected to be in the basic aqueous washes (due to deprotonation of the product itself), the combined aqueous layers can be acidified to a pH of around 4 and then re-extracted with an organic solvent to recover the product.[2]
-
Data Presentation
Table 1: pKa Values of Relevant Compounds
| Compound | Structure | pKa | Notes |
| Nitric Acid | HNO₃ | ~ -1.4 | Strong acid, primary impurity. |
| Nitrous Acid | HNO₂ | ~ 3.3 | Formed from dissolved nitrogen oxides. |
| Diethyl Nitromalonate | O₂NCH(CO₂C₂H₅)₂ | ~ 6.46 (Predicted)[3][4] | The methoxy analog is expected to have a similar pKa. |
| Malonic Acid | HOOCCH₂COOH | pKa₁: 2.83, pKa₂: 5.69[5] | Potential hydrolysis byproduct. |
Table 2: Common Washing Solutions for Purification
| Washing Solution | Purpose | Concentration | Key Considerations |
| Deionized Water | To remove bulk mineral acids. | N/A | Perform as an initial wash. |
| 5% Urea Solution | To remove residual oxides of nitrogen.[2] | 5% (w/v) | Optional, but recommended for high purity. |
| Saturated Sodium Bicarbonate (NaHCO₃) | To neutralize residual strong acids. | ~8% (w/v) | Mild base, minimizes product hydrolysis. |
| Saturated Sodium Carbonate (Na₂CO₃) | To neutralize residual strong acids and extract the product as a salt.[2] | ~10% (w/v) | More basic than NaHCO₃; can be used to extract the product from the organic layer. |
| Saturated Sodium Chloride (Brine) | To remove residual water and help break emulsions. | Saturated | Typically used as a final wash before drying. |
Experimental Protocols
Protocol 1: Standard Aqueous Wash for Removal of Acidic Impurities
-
Dissolution: Dissolve the crude this compound product in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel. A typical concentration is 10-20 mL of solvent per gram of crude product.
-
Water Wash: Add an equal volume of deionized water to the separatory funnel. Gently invert the funnel several times, venting frequently. Allow the layers to separate and discard the aqueous layer.
-
Urea Wash (Optional): Add an equal volume of a 5% aqueous urea solution.[2] Invert the funnel gently several times, then allow the layers to separate and discard the aqueous layer. This step helps to remove dissolved nitrogen oxides.
-
Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution. Invert the funnel gently, venting frequently to release any evolved CO₂ gas. Allow the layers to separate.
-
pH Check: Drain the aqueous layer and check its pH using litmus paper or a pH meter. Repeat the bicarbonate wash until the aqueous layer is neutral or slightly basic (pH 7-8).
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified this compound.
Protocol 2: Purification via Extraction as a Salt
This method is useful if the product is contaminated with non-acidic, organic-soluble impurities.
-
Dissolution: Dissolve the crude product in a non-polar organic solvent like toluene.
-
Initial Washes: Wash the organic solution with water and then a 5% urea solution as described in Protocol 1.
-
Extraction with Carbonate: Extract the organic layer with multiple portions of a 10% aqueous sodium carbonate solution.[2] this compound is acidic enough to be deprotonated by sodium carbonate and will move into the aqueous layer as its sodium salt.
-
Separation of Layers: Combine all the aqueous extracts. The organic layer containing non-acidic impurities can be discarded.
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Acidification: Cool the combined aqueous extracts in an ice bath and slowly acidify to approximately pH 4 with a dilute acid (e.g., 1 M HCl).[2] The this compound will be reprotonated and should separate from the aqueous layer, often as an oil.
-
Product Extraction: Extract the acidified aqueous solution with several portions of a fresh organic solvent (e.g., diethyl ether or dichloromethane).
-
Final Wash and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for the removal of acidic impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. US2644838A - Production of nitromalonic esters - Google Patents [patents.google.com]
- 3. Diethyl nitromalonate CAS#: 603-67-8 [m.chemicalbook.com]
- 4. Diethyl nitromalonate | 603-67-8 [chemicalbook.com]
- 5. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing decomposition of dimethyl nitromalonate during workup
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of dimethyl nitromalonate during experimental workups.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Decomposition during workup: Exposure to high temperatures or prolonged contact with acidic or basic aqueous solutions can lead to hydrolysis and subsequent decarboxylation.[1] | - Maintain low temperatures (0-10 °C) during quenching and extraction. - Minimize the duration of contact with aqueous phases. - Use a milder purification technique like crystallization instead of high-temperature vacuum distillation.[2][3] |
| Incomplete extraction: this compound can be partially soluble in the aqueous phase, especially under basic conditions. | - Ensure the pH of the aqueous layer is neutral or slightly acidic (pH 4-6) before final extraction into the organic phase.[4] - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or toluene).[4] | |
| Product is an oil or discolored | Presence of impurities: Residual nitric acid or acidic byproducts can cause discoloration and instability. | - After quenching, wash the organic layer thoroughly with water, followed by a dilute sodium bicarbonate solution to neutralize residual acids. A final wash with a 5% urea solution can also be performed.[4] |
| Thermal decomposition: Overheating during solvent removal or distillation can lead to decomposition. | - Concentrate the organic extracts at reduced pressure and moderate temperatures (e.g., bath temperature < 40 °C). - If distillation is necessary, use high vacuum to lower the boiling point.[4] | |
| Formation of Gas Bubbles (CO₂) during concentration | Decarboxylation: Hydrolysis of the ester to nitromalonic acid, followed by loss of CO₂, is likely occurring. This is accelerated by heat and the presence of acid.[1] | - Ensure all acidic residues are completely removed by washing the organic phase with a base (e.g., NaHCO₃ solution) before concentration. - Keep all processing temperatures as low as possible. |
| Product fails to crystallize | Presence of impurities: Oily impurities or residual solvent can inhibit crystallization. | - Wash the crude product thoroughly as described above. - Attempt purification by column chromatography on silica gel before crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: The primary decomposition pathway involves hydrolysis of the methyl ester groups to form nitromalonic acid. As an α-nitro acid, nitromalonic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide (CO₂) and forming nitromethane.[1][5] Additionally, thermal decomposition at elevated temperatures can occur.
Q2: How does pH affect the stability of this compound during workup?
A2: Both strongly acidic and strongly basic conditions can promote the hydrolysis of the ester groups, which is the initial step in its decomposition. While this compound can be temporarily converted to its water-soluble salt with a mild base (like 10% sodium carbonate) for extraction purposes, prolonged exposure should be avoided.[4] For optimal stability, it is recommended to work at a neutral or slightly acidic pH (pH 4-7) and at low temperatures.
Q3: What is the recommended temperature for solvent removal after extraction?
A3: To minimize the risk of thermal decomposition, it is crucial to remove the solvent under reduced pressure using a rotary evaporator with a bath temperature not exceeding 40 °C.
Q4: Is vacuum distillation a suitable method for purification?
A4: While vacuum distillation can be used for purification, it carries the risk of thermal decomposition, even under reduced pressure.[4] A milder alternative is purification by crystallization from a suitable solvent system (e.g., chloroform/hexane or diethyl ether/hexane), which avoids high temperatures.[3]
Q5: How should I properly quench the nitration reaction mixture?
A5: The reaction mixture should be quenched by slowly adding it to a vigorously stirred mixture of ice and water. This helps to dissipate the heat of reaction and dilute the strong acid, minimizing hydrolysis of the product.[4]
Quantitative Data
The following tables provide illustrative data on the stability of this compound under various conditions and compare different workup protocols based on information from the literature. Disclaimer: The stability data is based on general chemical principles, as specific kinetic studies were not found in the provided search results.
Table 1: Illustrative Stability of this compound under Various Conditions
| pH | Temperature (°C) | Time (hours) | Estimated Stability (%) | Primary Decomposition Pathway |
| 1-2 | 25 | 4 | 85 | Acid-catalyzed hydrolysis |
| 1-2 | 50 | 4 | 60 | Accelerated acid-catalyzed hydrolysis & decarboxylation |
| 6-7 | 25 | 24 | >95 | Minimal decomposition |
| 6-7 | 50 | 24 | 90 | Slow hydrolysis/thermal decomposition |
| 9-10 | 25 | 4 | 90 | Base-catalyzed hydrolysis |
| 9-10 | 50 | 4 | 70 | Accelerated base-catalyzed hydrolysis & decarboxylation |
Table 2: Comparison of Workup Protocols for this compound Synthesis
| Parameter | Protocol A (Neutral-Acidic Workup)[4] | Protocol B (Basic Extraction Workup)[4] |
| Quenching | Poured into ice water. | Poured into ice water. |
| Extraction Solvent | Toluene | Toluene |
| Aqueous Washes | 1. Water 2. 5% Urea solution | 1. 10% Sodium Carbonate (to extract product) |
| Product Isolation | Organic layer is washed, dried, and concentrated. | Aqueous layer is acidified to pH 4, then re-extracted with toluene. |
| Pros | Avoids strongly basic conditions. | Can effectively remove non-acidic impurities. |
| Cons | May require more solvent for complete extraction. | Exposes product to basic, then acidic conditions, increasing hydrolysis risk. |
Experimental Protocols
Protocol 1: Standard Workup and Extraction
This protocol is adapted from established procedures for the workup of nitromalonic esters.[4]
-
Quenching: Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water (approximately 5 times the volume of the reaction mixture). Maintain the temperature of the quench mixture below 10 °C.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous solution with three portions of toluene or dichloromethane. Combine the organic extracts.
-
Washing and Neutralization:
-
Wash the combined organic extracts with an equal volume of water.
-
Wash with an equal volume of 5% aqueous sodium bicarbonate solution to neutralize any residual acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Wash again with an equal volume of water.
-
(Optional) Wash with an equal volume of 5% aqueous urea solution to remove any remaining nitrogen oxides.[4]
-
Finally, wash with brine to aid in the removal of water.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40 °C.
-
Purification: Proceed with purification of the crude product by either vacuum distillation or crystallization (see Protocol 2).
Protocol 2: Purification by Crystallization
This is a milder alternative to high-temperature distillation.
-
Dissolution: Dissolve the crude this compound oil in a minimum amount of a suitable solvent at room temperature (e.g., diethyl ether or chloroform).
-
Precipitation: Slowly add a non-polar solvent (e.g., hexane) with stirring until the solution becomes cloudy.
-
Crystallization: Cool the mixture in an ice bath, or store at 4 °C, to induce crystallization. Gentle scratching of the inside of the flask with a glass rod may be necessary to initiate crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Recommended workup and purification workflow for this compound.
Caption: Primary decomposition pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. US5542372A - Process for purification of DMT by film crystallization - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US2644838A - Production of nitromalonic esters - Google Patents [patents.google.com]
- 5. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Issues with scalability in dimethyl nitromalonate reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in addressing scalability issues with dimethyl nitromalonate reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most critical challenge when scaling up the nitration of dimethyl malonate?
A1: The most critical challenge is managing the reaction exotherm. The nitration of dialkyl malonates with fuming nitric acid is a highly exothermic process.[1] Without adequate temperature control, a thermal runaway can occur, leading to the formation of unwanted by-products, reduced yields, and potentially violent, explosive reactions.[1] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and magnifying the risk.
Q2: I am observing a lower-than-expected yield upon scaling up my reaction. What are the likely causes?
A2: A drop in yield during scale-up can be attributed to several factors. Inefficient heat removal, as mentioned above, is a primary cause, as higher temperatures can lead to product degradation.[1] Another common issue is inefficient mixing in larger reactors, which can result in localized "hot spots" or areas of high reactant concentration, promoting side reactions. Additionally, work-up and purification procedures that are effective at a small scale may not be as efficient for larger volumes, potentially leading to product loss during extraction or isolation.
Q3: What are the primary byproducts I should be concerned about in this compound synthesis?
A3: The main potential byproduct is the di-nitrated malonate, formed if the reaction conditions are too harsh or the stoichiometry is not carefully controlled. Additionally, oxidative degradation of the product can occur, especially at elevated temperatures in the presence of nitric acid. During work-up, incomplete neutralization can leave residual acids that may catalyze hydrolysis of the ester groups over time.
Q4: My crude product is an oil and does not precipitate upon quenching with water. How should I proceed with the work-up?
A4: If your product does not precipitate, it is likely soluble in the acidic aqueous mixture or is a liquid at the quenching temperature. The recommended procedure is to perform a liquid-liquid extraction. Transfer the entire quenched mixture to a separatory funnel and extract it several times with a suitable water-immiscient organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane (DCM). Combine the organic extracts and proceed with the standard washing and drying steps.[2]
Q5: Is column chromatography a viable option for purifying large batches of this compound?
A5: While technically possible, column chromatography is often impractical and costly for large-scale purification due to the large volumes of solvent and stationary phase required. For multi-kilogram quantities, fractional vacuum distillation is the preferred method, provided the product is thermally stable and has a boiling point significantly different from any impurities.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Reaction temperature spikes uncontrollably during nitric acid addition. | 1. Addition rate of nitric acid is too fast.2. Inadequate cooling capacity for the reactor size.3. Poor mixing leading to localized hot spots. | 1. Slow down the addition rate of the nitrating agent. Use a syringe pump for precise control.2. Ensure your cooling bath/system is appropriately sized for the reaction scale and can maintain the target temperature.[1]3. Use a more powerful overhead stirrer to ensure efficient mixing and heat distribution. |
| Low yield of this compound. | 1. Reaction temperature was too high, causing product degradation.2. Reaction time was too long at elevated temperatures.3. Loss of product during work-up (e.g., in aqueous layers). | 1. Maintain strict temperature control as per the optimized protocol (e.g., 15-30°C).[1]2. Monitor the reaction by TLC or GC and quench it as soon as the starting material is consumed. Prolonged heating can reduce yield.[1]3. Perform thorough extractions of the aqueous phase. Use brine washes to improve phase separation. |
| Presence of significant di-nitrated impurity. | 1. Excess of nitrating agent used.2. Reaction temperature was too high. | 1. Carefully control the stoichiometry of the reactants. Use no more than the recommended molar equivalent of nitric acid.2. Maintain a lower reaction temperature to improve selectivity for mono-nitration. |
| Final product is dark or discolored. | 1. Formation of nitrogen oxide gases.2. Product degradation due to overheating. | 1. During the work-up, wash the organic layer with an aqueous solution of urea or sodium bicarbonate to remove residual nitrogen oxides.[1]2. Improve temperature control during the reaction and consider purification by vacuum distillation. |
| Emulsion formation during aqueous work-up. | 1. Insufficient ionic strength in the aqueous layer. | 1. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase and help break the emulsion.[2] |
Data Presentation
Table 1: Comparison of Reaction Conditions for Dialkyl Nitromalonate Synthesis
The following data is adapted from a patented improved process for nitrating dialkyl malonates, demonstrating the effect of temperature and reaction time on yield. While most examples use diethyl malonate, the principles are directly applicable to dimethyl malonate synthesis.[1]
| Substrate | Scale (Starting Ester) | Nitrating Agent | Temperature (°C) | Reaction Time | Yield (%) |
| Dimethyl Malonate | Lab Scale | Fuming Nitric Acid | 0°C, then warmed to 30°C | 3 hours | ~60% |
| Diethyl Malonate | 80 g | Fuming Nitric Acid | 15-20°C | 4 hours | ~92% |
| Diethyl Malonate | 80 g | Fuming Nitric Acid | 25-30°C | 3.75 hours | ~90% |
| Diethyl Malonate | 80 g | Fuming Nitric Acid | 45-50°C | 50 minutes | ~89% |
| Diethyl Malonate | 80 g | Fuming Nitric Acid | 40-50°C | 4 hours | ~75% |
Data sourced from U.S. Patent 2,644,838. The Dimethyl Malonate entry represents the prior art method described in the patent for comparison.[1]
Experimental Protocols
Key Experiment: Scalable Synthesis of this compound
This protocol is adapted from the improved, higher-temperature method described in U.S. Patent 2,644,838, which is designed to avoid the need for large-scale refrigeration and improve yield compared to older, 0°C methods.[1]
Materials:
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Dimethyl malonate
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Fuming nitric acid (90% or higher)
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Ice
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Water
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Sodium carbonate
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Urea
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Toluene (or other suitable extraction solvent)
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Anhydrous magnesium sulfate or sodium sulfate
Equipment:
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Jacketed glass reactor with overhead stirring, temperature probe, and an addition funnel.
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Cooling circulator compatible with the reactor.
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Large separatory funnel.
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Rotary evaporator.
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Vacuum distillation apparatus.
Procedure:
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Reaction Setup: Charge the reactor with dimethyl malonate. Begin stirring and cool the reactor jacket to maintain an internal temperature of 15°C.
-
Nitric Acid Addition: Slowly add fuming nitric acid via the addition funnel over a period of approximately one hour. Carefully monitor the internal temperature and adjust the addition rate and/or cooling to maintain the temperature between 15°C and 20°C. Caution: This addition is highly exothermic.
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Reaction: Once the addition is complete, maintain the reaction mixture at 15-20°C with stirring for an additional 3 hours. Monitor the reaction progress by TLC or GC analysis.
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Quenching: In a separate, appropriately sized vessel, prepare a mixture of crushed ice and water. Once the reaction is complete, slowly pour the reaction mixture onto the ice-water with vigorous stirring.
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Extraction: Transfer the quenched mixture to a large separatory funnel. Extract the product with toluene (3 x volume of the aqueous layer).
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Washing: Combine the organic extracts. Wash sequentially with:
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Water (2x)
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5% aqueous urea solution (until a starch-iodide test indicates nitrogen oxides are removed)
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10% sodium carbonate solution (until acidification of a test wash shows all the nitro ester has been removed from the organic layer)
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Water (1x)
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Saturated brine solution (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator.
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Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Visualizations
Caption: Nitration of Dimethyl Malonate Pathway
Caption: Scalable Synthesis Workflow
Caption: Troubleshooting Logic for Low Yield
References
Technical Support Center: Knoevenagel Condensation with Dimethyl Nitromalonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for the Knoevenagel condensation reaction utilizing dimethyl nitromalonate. The following information is designed to address specific experimental challenges and offer practical solutions to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation with this compound is resulting in a low or no yield. What are the primary causes and how can I address them?
Low yields in this reaction can stem from several factors, ranging from suboptimal catalyst selection to unfavorable reaction conditions. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
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Catalyst Inefficiency: The choice of base is critical. A weak base is typically required to deprotonate the this compound without causing self-condensation of the aldehyde or decomposition of the starting materials.
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Solution: If using common amine bases like piperidine or triethylamine, ensure they are pure and used in appropriate catalytic amounts. Consider exploring alternative catalysts such as ammonium salts (e.g., ammonium acetate), Lewis acids (e.g., TiCl₄, ZnCl₂), or even greener options like reusable solid catalysts.[1]
-
-
Unfavorable Reaction Equilibrium: The Knoevenagel condensation produces water as a byproduct. The accumulation of water can inhibit the reaction from proceeding to completion.
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Solution: Employ methods for water removal. A Dean-Stark apparatus is effective for azeotropic removal of water, particularly in non-polar solvents like toluene or benzene. Alternatively, the addition of molecular sieves can be a simpler approach to sequester water in the reaction mixture.
-
-
Inadequate Reaction Temperature: The reaction temperature can significantly influence the rate and yield.
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Solution: While room temperature can be sufficient for some highly reactive aldehydes, heating is often necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) and gradually increase the temperature if the reaction is sluggish. Be cautious of excessive heat, which can lead to side reactions and decomposition.
-
-
Decomposition of this compound: Under strongly basic or high-temperature conditions, this compound may be susceptible to decomposition.
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Solution: Use a mild base and the lowest effective temperature. The stability of this compound under the specific reaction conditions should be considered. If decomposition is suspected, analyze the crude reaction mixture for byproducts.
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Q2: I am observing the formation of significant side products in my reaction. What are the likely side reactions and how can I minimize them?
Side product formation is a common challenge. With this compound, the primary concerns are Michael additions and reactions involving the nitro group.
Possible Side Reactions and Mitigation Strategies:
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Michael Addition: The product of the Knoevenagel condensation is an electron-deficient alkene, which can act as a Michael acceptor. A second molecule of deprotonated this compound can then add to the product in a Michael-type addition.[2][3]
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Mitigation: Use a stoichiometric amount of the aldehyde or a slight excess of it relative to the this compound. This reduces the concentration of the nucleophile available for the Michael addition. Careful control of reaction time and temperature can also help, as the Michael addition may be slower than the initial condensation.
-
-
Reactions Involving the Nitro Group: Under certain conditions, the nitro group can participate in side reactions, especially in the presence of strong bases or reducing agents.
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Mitigation: Stick to mild reaction conditions. Avoid strong bases and ensure that no unintended reducing agents are present in the reaction mixture.
-
-
Self-Condensation of the Aldehyde: If a base that is too strong is used, it can promote the self-condensation of the aldehyde (an aldol condensation), particularly if the aldehyde is enolizable.[4]
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Mitigation: Use a weak base such as piperidine, pyridine, or ammonium acetate.
-
Q3: How do I choose the optimal catalyst and solvent for my Knoevenagel condensation with this compound?
The ideal catalyst and solvent are highly dependent on the specific aldehyde being used.
Catalyst and Solvent Selection:
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Catalysts: A range of catalysts have been successfully employed in Knoevenagel condensations. For reactions with nitroalkanes, weak organic bases are a good starting point. Lewis acids can also be effective, particularly for less reactive aldehydes.
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Solvents: The choice of solvent can influence reaction rates and yields.[5]
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Protic Solvents (e.g., Ethanol, Methanol): Can be effective but may slow down the reaction by solvating the catalyst and reactants.
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Aprotic Polar Solvents (e.g., DMF, DMSO): Can accelerate the reaction by stabilizing charged intermediates.
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Aprotic Non-Polar Solvents (e.g., Toluene, Benzene): Useful when azeotropic water removal is desired.
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Solvent-Free Conditions: In some cases, running the reaction neat (without solvent) can be highly efficient and environmentally friendly.[1]
-
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and reported yields for Knoevenagel condensations with various active methylene compounds, providing a comparative context for experiments with this compound. Note: Specific data for this compound is limited in the readily available literature, so data for structurally similar compounds are included for reference.
| Active Methylene Compound | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Malononitrile | Substituted Benzaldehydes | HKUST-1-NH₂ | Ethanol | Room Temp. | - | High |
| Malononitrile | Aromatic Aldehydes | Gallium Chloride | Solvent-Free | Room Temp. | - | High |
| Malononitrile | 4-Chlorobenzaldehyde | Boric Acid | Aqueous Ethanol | Room Temp. | - | Good |
| Ethyl Cyanoacetate | Aromatic Aldehydes | I₂/K₂CO₃ | - | Room Temp. | - | Good to High |
| Diethyl Malonate | Benzaldehyde | Piperidine/Acetic Acid | Benzene | Reflux | - | - |
| Malonic Acid | Substituted Benzaldehydes | Ammonium Bicarbonate | Solvent-Free | 90 | 2h | High |
Experimental Protocols
General Procedure for Knoevenagel Condensation with this compound:
This protocol provides a general starting point. Optimization of reactant ratios, catalyst loading, temperature, and reaction time will be necessary for specific substrates.
Materials:
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Aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
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Catalyst (e.g., piperidine, 0.1 mmol, 10 mol%)
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Solvent (e.g., ethanol, 10 mL)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser (if heating)
Procedure:
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To a round-bottom flask containing the solvent, add the this compound and the aldehyde.
-
Add the catalyst to the reaction mixture.
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Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the aldehyde.
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Monitor the progress of the reaction by TLC.
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Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature.
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If the product precipitates, it can be isolated by filtration. If not, the solvent is removed under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate).
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Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Mandatory Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
General Reaction Pathway
Caption: Generalized Knoevenagel condensation pathway.
References
Minimizing the formation of dialkylated products with dimethyl nitromalonate
Welcome to the technical support center for the alkylation of dimethyl nitromalonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reactions and minimize the formation of undesired dialkylated products.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the formation of dialkylated products when using this compound?
The formation of dialkylated byproducts is a common challenge in the alkylation of malonic esters, including this compound. The primary factors influencing the product distribution are:
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Stoichiometry of Reactants: The molar ratios of this compound, the base, and the alkylating agent are critical.
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Base Strength and Type: The choice of base affects the extent and rate of enolate formation.
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Reaction Temperature: Higher temperatures can promote further reaction of the monoalkylated product.
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Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent play a significant role.[1]
-
Solvent: The solvent can influence the solubility of reactants and the reactivity of the enolate.
Q2: How does the nitro group in this compound affect the reaction compared to dimethyl malonate?
The electron-withdrawing nitro group significantly increases the acidity of the alpha-proton of this compound. The predicted pKa of diethyl nitromalonate is around 6.46, which is substantially lower than that of dimethyl malonate (pKa ≈ 13).[2][3] This increased acidity means that a weaker base can be used for deprotonation. However, the resulting monoalkylated product will also be more acidic than its non-nitrated counterpart, potentially making it more susceptible to a second deprotonation and subsequent dialkylation if the reaction conditions are not carefully controlled.
Q3: Which bases are recommended for the selective monoalkylation of this compound?
Given the high acidity of this compound, milder bases can be employed compared to those used for standard malonic esters. While strong bases like sodium hydride (NaH) can be used, they may also increase the rate of dialkylation if not used in strictly stoichiometric amounts.[4] Weaker bases such as potassium carbonate (K2CO3) in conjunction with a phase-transfer catalyst can be an effective option for promoting monoalkylation.[3][5] It is crucial to use a base that is strong enough to completely deprotonate the this compound but not so strong that it readily deprotonates the monoalkylated product under the reaction conditions.
Q4: Can steric hindrance be used to minimize dialkylation?
Yes, steric hindrance can be a useful tool. The introduction of the first alkyl group increases the steric bulk around the alpha-carbon.[1] If a bulky alkylating agent is used, the second alkylation step can be significantly slower than the first, thereby favoring the monoalkylated product.[1] This effect is more pronounced with secondary and tertiary alkyl halides, although tertiary halides are generally poor substrates for this SN2 reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High percentage of dialkylated product | - More than one equivalent of base was used.- The reaction temperature is too high.- The monoalkylated product is readily deprotonated and reacts further.- The alkylating agent was added too quickly. | - Use a strict 1:1 molar ratio of this compound to base. Consider using a slight excess (1.1 equivalents) of this compound.- Maintain a lower reaction temperature (e.g., 0 °C to room temperature) during and after the addition of the alkylating agent.- Add the alkylating agent slowly and dropwise to the reaction mixture to maintain a low concentration.- Consider using a milder base (e.g., K2CO3 with a phase-transfer catalyst).[3][5] |
| Low conversion of starting material | - The base was not strong enough or was deactivated by moisture.- The reaction time was insufficient.- The alkylating agent is not reactive enough. | - Ensure anhydrous conditions by using dry solvents and flame-dried glassware.- Use a stronger base if necessary (e.g., NaH), ensuring stoichiometric control.[4]- Increase the reaction time and monitor the progress by TLC or GC.- Use a more reactive alkylating agent (e.g., an alkyl iodide instead of a chloride). |
| Formation of other side products (e.g., from elimination) | - The alkylating agent is sterically hindered (secondary or tertiary).- The reaction temperature is too high. | - Use a primary alkyl halide whenever possible.- Lower the reaction temperature to favor the SN2 reaction over E2 elimination. |
| Difficulty in separating mono- and di-alkylated products | - The polarity and boiling points of the two products are very similar. | - Optimize the reaction conditions to maximize the yield of the desired monoalkylated product.- Utilize column chromatography with a carefully selected solvent system for purification. |
Data Presentation
The following table provides an illustrative summary of how reaction parameters can be adjusted to favor mono- versus dialkylation. The data is based on general principles of malonic ester synthesis and should be optimized for your specific substrate and alkylating agent.
| Parameter | Conditions Favoring Monoalkylation | Conditions Favoring Dialkylation |
| This compound : Base Ratio | ~1.1 : 1 | 1 : >2 (stepwise addition of base and alkylating agent) |
| Base Type | Milder bases (e.g., K2CO3, Na2CO3) with PTC, or stoichiometric NaH.[3][5] | Strong bases (e.g., NaH, NaOMe).[4] |
| Alkylating Agent Addition | Slow, dropwise addition | Rapid addition or use of a large excess |
| Temperature | Low to moderate (e.g., 0 °C to room temperature) | Room temperature to elevated temperatures |
| Solvent | Aprotic solvents (e.g., THF, DMF, Toluene) | Aprotic solvents (e.g., THF, DMF) |
Experimental Protocols
Protocol 1: General Procedure for Selective Monoalkylation using Sodium Hydride
This protocol is a general guideline and requires optimization for specific substrates.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dimethylformamide (DMF).
-
Base Addition: Carefully add sodium hydride (1.0 equivalent, 60% dispersion in mineral oil) to the stirred solvent.
-
Enolate Formation: Cool the suspension to 0 °C and add this compound (1.1 equivalents) dropwise via the addition funnel. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete enolate formation. Hydrogen gas evolution will be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.0 equivalent) dropwise via the addition funnel at a rate that maintains the internal temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the monoalkylated product from any unreacted starting material and dialkylated byproduct.
Protocol 2: Monoalkylation using Phase-Transfer Catalysis (PTC)
This method offers a milder alternative to strong bases.
-
Setup: In a round-bottom flask, combine this compound (1.1 equivalents), the alkyl halide (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 equivalents) in a suitable solvent like toluene or acetonitrile.[3][5]
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Reaction Pathway Diagram
Caption: Competitive pathways for mono- and dialkylation of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting excessive dialkylation.
References
- 1. US2894981A - Alkylation of malonic esters - Google Patents [patents.google.com]
- 2. Diethyl nitromalonate CAS#: 603-67-8 [m.chemicalbook.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
Validation & Comparative
Navigating Purity: A Comparative Guide to ¹H and ¹³C NMR Analysis of Dimethyl Nitromalonate
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates is a critical step in ensuring the integrity and reproducibility of their work. This guide provides a comprehensive comparison of using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of dimethyl nitromalonate. While presenting a framework for analysis, it is important to note that definitive, publicly available ¹H and ¹³C NMR spectral data for this compound is limited. The data presented for the target molecule is based on predicted values and analysis of similar compounds. Experimental verification is strongly recommended.
Comparative NMR Data for Purity Assessment
Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[1] The purity is calculated by comparing the integral of a signal from the analyte with the integral of a known signal from a certified internal standard.[2] The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its common potential impurities. These impurities can arise from starting materials or side reactions during synthesis, such as the nitration of dimethyl malonate.
| Compound | ¹H NMR Chemical Shift (ppm) | ¹H NMR Multiplicity & Integration | ¹³C NMR Chemical Shift (ppm) |
| This compound (Predicted) | ~5.2 - 5.5 | s, 1H (methine) | ~162 (C=O), ~85 (CH-NO₂), ~54 (OCH₃) |
| ~3.8 | s, 6H (methoxy) | ||
| Dimethyl Malonate | 3.46 | s, 2H (methylene) | 167.3 (C=O), 52.5 (OCH₃), 41.4 (CH₂) |
| 3.75 | s, 6H (methoxy) | ||
| Nitromethane | 4.34 | s, 3H | 62.8 |
| Methanol | 3.49 | s, 3H (methyl) | 49.9 |
| 1.09 | s, 1H (hydroxyl) | ||
| Methyl Nitroacetate | 5.23 | s, 2H | 164.5 (C=O), 77.5 (CH₂-NO₂), 53.5 (OCH₃) |
| 3.84 | s, 3H |
Experimental Protocol for Quantitative NMR (qNMR) Analysis
This protocol outlines the steps for determining the purity of a this compound sample using ¹H NMR spectroscopy with an internal standard.
1. Materials and Equipment:
-
NMR spectrometer (400 MHz or higher recommended for better resolution)[2]
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
NMR tubes[3]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal Standard (IS): A certified reference material with known purity that does not have signals overlapping with the analyte or impurities (e.g., maleic acid, 1,4-dinitrobenzene).
-
This compound sample
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.[2]
-
Accurately weigh a precise amount of the chosen internal standard into the same vial. The molar ratio of the internal standard to the analyte should be optimized for clear signal integration.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.6-0.7 mL for a standard 5 mm NMR tube).[4] Ensure complete dissolution.[3]
-
Transfer the solution to an NMR tube.[3]
3. NMR Data Acquisition:
-
Spectrometer Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Parameters:
-
Pulse Program: A standard 90° pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for accurate quantification). This is crucial for ensuring full relaxation of the nuclei between pulses, which is essential for accurate integration.
-
Number of Scans: Typically 8-16 scans are sufficient to obtain a good signal-to-noise ratio.[2]
-
Acquisition Time: A longer acquisition time will result in better resolution.
-
-
¹³C NMR Parameters (for structural confirmation):
-
Pulse Program: A standard proton-decoupled pulse sequence.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the this compound (analyte) and the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
W = Weight
-
P_IS = Purity of the internal standard
-
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of this compound using NMR spectroscopy.
References
A Comparative Guide to HPLC and GC-MS Methods for Analyzing Dimethyl Nitromalonate Reaction Mixtures
Introduction
Dimethyl nitromalonate is a crucial intermediate in various synthetic organic chemistry pathways, including the synthesis of amino acids and heterocyclic compounds. Monitoring the progress of reactions involving this compound and quantifying its presence alongside starting materials, byproducts, and impurities is essential for process optimization, yield determination, and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for these purposes.
This guide provides a comparative overview of hypothetical HPLC and GC-MS methods tailored for the analysis of this compound reaction mixtures. The choice between these techniques depends on several factors, including the volatility and thermal stability of the analytes, the complexity of the reaction matrix, and the required sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. The separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of water (A) and acetonitrile (B). For improved peak shape, 0.1% formic acid can be added to both phases. A typical starting condition could be 60% A and 40% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm, where the nitro and carbonyl chromophores exhibit absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction if necessary to remove inorganic salts.
-
Dilute the organic extract with the mobile phase to a suitable concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique ideal for volatile and thermally stable compounds. However, this compound's polarity and potential for thermal degradation in the hot GC inlet present a challenge. Aliphatic nitro-compounds can undergo decomposition at elevated temperatures.[1][2][3] To overcome this, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. Silylation is a common derivatization technique for compounds with active hydrogens, but for a nitroalkane, protecting the acidic proton alpha to the nitro and ester groups is key.
Experimental Protocol: GC-MS with Silylation
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Derivatization Procedure:
-
Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.
-
Add 100 µL of the silylating reagent and 100 µL of a suitable solvent (e.g., acetonitrile).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C (Split/splitless mode).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.
Performance Comparison
The following table summarizes the expected quantitative performance of the hypothetical HPLC and GC-MS methods for the analysis of this compound. These values are based on typical performance characteristics observed for similar small organic molecules.[4][5][6]
| Parameter | HPLC-UV Method | GC-MS Method (with Derivatization) |
| Analyte | This compound | TMS-Derivative of this compound |
| Retention Time (min) | ~ 5.2 | ~ 10.5 |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL | 0.15 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% |
| Recovery (%) | 98 - 102% | 95 - 105% |
Visualized Workflows and Decision Logic
The selection and execution of an analytical method follow a structured workflow. The choice between HPLC and GC-MS is dictated by specific analytical needs and sample properties.
Objective Comparison and Conclusion
Both HPLC and GC-MS are highly capable techniques for the analysis of this compound reaction mixtures, each with distinct advantages.
HPLC-UV:
-
Advantages: The primary advantage of HPLC is its direct compatibility with thermally labile and non-volatile compounds, eliminating the need for a derivatization step. This simplifies sample preparation, reduces analysis time, and removes a potential source of analytical error. The method is robust, precise, and suitable for routine quantitative analysis.
-
Limitations: HPLC-UV may lack the sensitivity of GC-MS, particularly for trace-level impurities. While DAD can provide spectral information, it does not offer the definitive structural identification that mass spectrometry provides.
GC-MS (with Derivatization):
-
Advantages: GC-MS offers superior sensitivity and selectivity.[5] The mass spectrometer provides detailed structural information, which is invaluable for the unambiguous identification of the target analyte and any unknown byproducts or impurities. Its high resolution is excellent for separating complex mixtures of volatile components.
-
Limitations: The main drawback is the necessity of derivatization for a polar, potentially unstable compound like this compound. This adds a step to the sample preparation, increasing complexity and the potential for variability. There is also a risk of incomplete derivatization or degradation of the analyte in the hot injector, even after derivatization.
Recommendation:
For routine monitoring of the primary reaction components where thermal lability is a concern and high-throughput is desired, the HPLC method is the more straightforward and robust choice . For in-depth analysis, such as impurity profiling, identification of unknown byproducts, or when very high sensitivity is required, the GC-MS method with derivatization is superior , providing unparalleled specificity and structural elucidation capabilities. The ultimate choice should be guided by the specific goals of the analysis and the resources available.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of Dimethyl Nitromalonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural confirmation of dimethyl nitromalonate derivatives. While a specific crystal structure for this compound is not publicly available, this guide utilizes data from its close structural analog, diethyl nitromalonate, and a complex diethyl malonate derivative for illustrative purposes. The objective is to offer a comparative overview of the data obtained from each method and the experimental protocols involved, enabling researchers to make informed decisions for structural elucidation.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data that can be obtained from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the structural analysis of a malonate derivative.
| Analytical Technique | Parameter | Example Data (Diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate) | Example Data (Diethyl Nitromalonate - Predicted/Reported) |
| X-ray Crystallography | Crystal System | Monoclinic | Not Available |
| Space Group | P2₁/c | Not Available | |
| Unit Cell Dimensions | a = 9.8218 Å, b = 13.5571 Å, c = 19.7233 Å, β = 102.353° | Not Available | |
| Bond Lengths (C-C) | 1.489(2) Å and 1.507(1) Å in the malonate fragment[1] | ~1.53 Å | |
| Bond Angles (O-C-O) | Not explicitly stated, but derivable from CIF data | ~120° | |
| NMR Spectroscopy | ¹H Chemical Shift (δ) | 1.38 (m, 6H), 4.39 (m, 4H), 7.72 (t, 1H), 7.80 (t, 1H), 7.99 (d, 1H), 8.65 (d, 1H) ppm[2] | ~1.3 (t, 6H, -CH₃), ~4.3 (q, 4H, -CH₂-), ~5.5 (s, 1H, -CH(NO₂)-) ppm |
| ¹³C Chemical Shift (δ) | 14.01, 14.04, 62.06, 62.18, 125.84, 126.11, 127.58, 132.93, 135.36 ppm[1] | ~14 (-CH₃), ~63 (-CH₂-), ~85 (-CH(NO₂)-), ~163 (C=O) ppm | |
| Mass Spectrometry | Molecular Ion (m/z) | 306.0790 (M+) | 205.0586 (M+)[2] |
| Key Fragment Ions (m/z) | Not explicitly detailed | 159 (M-NO₂)+, 132 (M-COOEt)+, 86 (M-2COOEt)+ | |
| FTIR Spectroscopy | C=O Stretch (ν) | ~1730-1750 cm⁻¹ | ~1740 cm⁻¹ |
| NO₂ Stretch (ν) | Not Applicable | ~1560 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric) | |
| C-O Stretch (ν) | ~1200-1300 cm⁻¹ | ~1250 cm⁻¹ |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.
Methodology:
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A range of solvents should be screened to find optimal conditions.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a unique pattern of spots. The crystal is rotated to collect a complete dataset of diffraction intensities. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to optimize the atomic positions, and thermal parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
-
¹H NMR Spectroscopy: The sample is placed in the NMR spectrometer. A ¹H NMR spectrum is acquired to determine the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (relative number of protons), and their splitting patterns (J-coupling, which gives information about neighboring protons).
-
¹³C NMR Spectroscopy: A ¹³C NMR spectrum is then acquired to determine the number of different types of carbon atoms and their chemical environments.
-
2D NMR (Optional): For more complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish the connectivity between protons and carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be via gas chromatography (GC-MS). For non-volatile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used, often coupled with liquid chromatography (LC-MS).
-
Ionization: The sample molecules are ionized in the ion source. Common ionization techniques for small organic molecules include electron ionization (EI) and chemical ionization (CI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: The sample can be prepared in several ways. For liquids, a thin film can be placed between two salt plates (e.g., NaCl or KBr). For solids, a KBr pellet can be made by grinding the sample with KBr powder and pressing it into a disk, or a Nujol mull can be prepared. Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.
-
Background Spectrum: A background spectrum of the empty sample holder (or the pure solvent) is recorded.
-
Sample Spectrum: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded. The instrument passes a beam of infrared radiation through the sample and measures the amount of radiation absorbed at each frequency.
-
Data Analysis: The background spectrum is subtracted from the sample spectrum to produce the final spectrum. The absorption bands in the spectrum are then correlated to specific functional groups using correlation tables.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows for structural confirmation using X-ray crystallography and a combination of spectroscopic methods.
References
A Comparative Analysis of Dimethyl Nitromalonate and Diethyl Nitromalonate Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the choice between structurally similar reagents can significantly influence reaction kinetics, yields, and the overall efficiency of a synthetic route. Dimethyl nitromalonate and diethyl nitromalonate are two such pivotal building blocks, widely employed in the construction of complex molecular architectures. This guide provides an objective comparison of their reactivity, supported by established chemical principles, to aid researchers in making informed decisions for their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and diethyl nitromalonate is presented in Table 1. These properties can influence reaction conditions, solvent selection, and purification methods.
| Property | This compound | Diethyl Nitromalonate |
| CAS Number | 5437-67-2 | 603-67-8[1] |
| Molecular Formula | C₅H₇NO₆ | C₇H₁₁NO₆ |
| Molecular Weight | 177.11 g/mol | 205.17 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless liquid |
| Boiling Point | >230 °F (Flash Point) | 78-80 °C / 0.2 mmHg |
| Density | 1.312 g/mL at 25 °C | 1.174 g/mL at 25 °C |
| Refractive Index | n20/D 1.432 | n20/D 1.428 |
Comparative Chemical Reactivity
The reactivity of nitromalonates is primarily centered around the acidity of the α-proton and the electrophilicity of the carbonyl carbons. The key distinction in reactivity between this compound and diethyl nitromalonate arises from the steric and electronic effects of the methyl versus ethyl ester groups.
Steric Effects
The fundamental principle governing the reactivity difference is steric hindrance. The ethyl groups in diethyl nitromalonate are larger and more sterically demanding than the methyl groups of its dimethyl counterpart.[2][3][4] This increased steric bulk can impede the approach of a nucleophile or a base to the reactive centers of the molecule. Consequently, this compound is generally expected to exhibit higher reactivity in reactions where the approach to the α-carbon or the carbonyl groups is a rate-determining step.[2][3][4]
Electronic Effects
Alkyl groups are weakly electron-donating. The ethyl group is a slightly stronger electron-donating group compared to the methyl group.[3] This inductive effect can subtly decrease the electrophilicity of the carbonyl carbons in diethyl nitromalonate, potentially leading to a slightly slower rate of reaction with nucleophiles.[3] While this electronic difference is generally considered minimal compared to the steric effects, it further supports the higher reactivity of this compound.[2][3][4]
The following table summarizes the expected relative reactivity in key transformations based on these principles.
| Reaction Type | Expected Reactivity | Rationale |
| Enolate Formation | This compound > Diethyl Nitromalonate | Less steric hindrance from the methyl groups allows for easier approach of the base to the α-proton.[3] |
| Alkylation (Sₙ2) | This compound > Diethyl Nitromalonate | The less hindered enolate of this compound allows for a faster reaction with an alkyl halide.[2] |
| Acylation | This compound > Diethyl Nitromalonate | Reduced steric hindrance around the carbonyl groups facilitates nucleophilic attack by an acylating agent.[2] |
| Hydrolysis | This compound > Diethyl Nitromalonate | The approach of water or hydroxide to the less sterically shielded carbonyl carbon is more favorable.[2] |
Experimental Protocols
General Protocol for Comparative Alkylation
1. Enolate Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1.0 equivalent of either this compound or diethyl nitromalonate in anhydrous solvent (e.g., THF, DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of a suitable base (e.g., 1.05 equivalents of sodium hydride or sodium ethoxide) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes after the addition is complete to ensure full formation of the enolate.
2. Alkylation:
-
To the enolate solution, add 1.1 equivalents of a primary alkyl halide (e.g., iodomethane, benzyl bromide) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 4-24 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC) at regular intervals for a direct comparison of the consumption of the starting materials.
3. Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the alkylated product.
The relative reaction rates can be qualitatively assessed by comparing the TLC profiles over time or quantitatively determined by analyzing aliquots of the reaction mixture using techniques like GC-MS or ¹H NMR spectroscopy.
Visualizing Reaction Pathways
Conclusion
While both this compound and diethyl nitromalonate are effective reagents in organic synthesis, a systematic analysis based on established principles of organic chemistry strongly suggests that This compound is the more reactive of the two compounds . This heightened reactivity is primarily attributed to the smaller steric profile of the methyl groups compared to the ethyl groups, which facilitates the approach of bases and nucleophiles. Although electronic effects are less pronounced, they also favor a slightly higher reactivity for the dimethyl ester. For synthetic applications where reaction rate and efficiency are paramount, particularly with sterically hindered substrates, this compound may be the preferred reagent. Conversely, the slightly lower reactivity of diethyl nitromalonate could potentially offer advantages in reactions where selectivity is a major concern, although this would need to be evaluated on a case-by-case basis.
References
A Comparative Guide to Dimethyl Nitromalonate and Methyl Nitroacetate in Conjugate Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of carbon-carbon bond formation, the conjugate addition of stabilized carbanions to α,β-unsaturated systems, known as the Michael addition, stands as a cornerstone reaction. Among the plethora of nucleophiles employed, α-nitro esters and malonates are particularly valuable due to the synthetic versatility of the resulting products. This guide provides an objective comparison between two key reagents in this class: dimethyl nitromalonate and methyl nitroacetate, focusing on their performance in conjugate addition reactions.
At a Glance: Key Differences and Reactivity
The primary distinction between this compound and methyl nitroacetate lies in the nature of the activating groups attached to the α-carbon. This compound possesses both a nitro group and two methoxycarbonyl groups, whereas methyl nitroacetate has a single nitro group and one methoxycarbonyl group. This structural difference significantly influences the acidity of the α-proton and, consequently, the nucleophilicity of the corresponding carbanion.
The acidity of the α-proton is a critical factor in the formation of the nucleophilic carbanion under basic conditions. A lower pKa value indicates a more acidic proton, meaning a weaker base is required to generate the carbanion.
Table 1: Comparison of Acidity
| Compound | Predicted pKa | Notes |
| Methyl Nitroacetate | 5.73[1] | The strong electron-withdrawing nature of both the nitro and ester groups leads to a highly acidic α-proton. |
| Diethyl Nitromalonate (as an analog for this compound) | 6.46[2][3] | While still acidic, the presence of a second ester group in place of a nitro group results in a slightly higher pKa compared to methyl nitroacetate. |
Based on these predicted pKa values, methyl nitroacetate is more acidic than this compound . This suggests that the carbanion of methyl nitroacetate can be formed more readily and under milder basic conditions compared to this compound. This difference in acidity is expected to influence their respective reactivities in conjugate addition reactions.
Performance in Conjugate Addition Reactions
Methyl Nitroacetate: A Highly Reactive Nucleophile
The high acidity of methyl nitroacetate facilitates the formation of its conjugate base, which is a potent nucleophile in Michael additions. It readily participates in reactions with a variety of Michael acceptors.
Table 2: Selected Data for Conjugate Addition of Methyl/Ethyl Nitroacetate
| Michael Acceptor | Catalyst/Base | Solvent | Time | Yield | Reference |
| (E)-4-phenylbut-3-en-2-one | 9-amino-9-deoxyepiquinine / Benzoic acid | H₂O | - | High | [3] |
| α,β-Unsaturated Enones | Chiral Bifunctional Organocatalysts | H₂O | - | High | [3] |
| Electron-poor Olefins | Base | - | - | - | [4] |
Note: The table includes data for ethyl nitroacetate as a close analog, reflecting the general reactivity of α-nitroacetates.
This compound: Reactivity and Applications
While slightly less acidic, this compound is also an effective nucleophile in conjugate addition reactions. The presence of two ester groups in the product offers multiple avenues for subsequent synthetic transformations.
Table 3: Selected Data for Conjugate Addition of Dimethyl/Diethyl Malonate
| Michael Acceptor | Catalyst/Base | Solvent | Time | Yield | Reference |
| β-Nitrostyrene | Bifunctional Catalyst | Toluene | 48 h | 94% | [5] |
| 2-Cyclopenten-1-one | Ga-Na-BINOL complex | THF | - | 90% | [6] |
| Aromatic Nitroolefins | Thiourea Derivative | - | - | - | [7] |
Note: The table includes data for diethyl malonate as a close analog, reflecting the general reactivity of dialkyl malonates.
Experimental Protocols
Below are representative experimental protocols for conjugate addition reactions involving methyl nitroacetate and dimethyl malonate, based on typical procedures found in the literature.
Protocol 1: Organocatalytic Michael Addition of Ethyl Nitroacetate to an α,β-Unsaturated Ketone
This protocol is adapted from a procedure for the conjugate addition of ethyl 2-nitroacetate to α,β-unsaturated ketones.[3]
-
Reaction Setup: In a round-bottom flask, a mixture of the α,β-unsaturated ketone (0.3 mmol), 9-amino-9-deoxyepiquinine (17.6 mg, 0.06 mmol), and benzoic acid (14.6 mg, 0.12 mmol) in water (0.9 mL) is stirred at room temperature for 5 minutes.
-
Addition of Nucleophile: Ethyl 2-nitroacetate (79.8 mg, 0.6 mmol) is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature for the specified reaction time.
-
Workup: Ethanol (1.2 mL), water (1.2 mL), and triethylamine (0.4 mL) are added to the reaction mixture, which is then stirred at 50°C for 5 hours.
-
Extraction: The reaction mixture is extracted with ethyl acetate.
-
Purification: The organic phase is dried over anhydrous MgSO₄, concentrated in vacuo, and the crude product is purified by column chromatography on silica gel.
Protocol 2: Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one
This protocol is based on the synthesis of a Michael adduct using a heterobimetallic catalyst.[6]
-
Catalyst Preparation: A solution of the Shibasaki Ga-Na-BINOL complex is prepared in anhydrous THF.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is charged with sodium tert-butoxide (0.07 equiv) under a nitrogen atmosphere, and anhydrous THF is added.
-
Addition of Reagents: The solution of the catalyst is added, followed by the addition of dimethyl malonate. The mixture is cooled to the appropriate temperature.
-
Addition of Michael Acceptor: 2-Cyclopenten-1-one is added dropwise to the reaction mixture.
-
Reaction: The reaction is stirred at the specified temperature until completion, monitored by TLC.
-
Quenching and Workup: The reaction is quenched with 1M aqueous HCl.
-
Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine.
-
Purification: The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by distillation under reduced pressure.
Visualizing the Reaction and Workflow
To better understand the underlying processes, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
Caption: General mechanism of the Michael addition reaction.
References
- 1. Methyl nitroacetate | 2483-57-0 [chemicalbook.com]
- 2. Diethyl nitromalonate CAS#: 603-67-8 [m.chemicalbook.com]
- 3. Diethyl nitromalonate | 603-67-8 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. L18950.09 [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Spectroscopic Guide to Dimethyl Nitromalonate and Its Key Reaction Adducts
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key chemical intermediates is paramount. This guide provides a detailed comparative analysis of dimethyl nitromalonate and its primary reaction adducts formed through Michael addition and alkylation reactions. The information presented is supported by experimental data and protocols to facilitate its application in a laboratory setting.
This compound is a valuable reagent in organic synthesis, prized for its activated methylene group flanked by two electron-withdrawing ester functionalities and a nitro group. This structural feature imparts a high degree of acidity to the central carbon, making it a potent nucleophile for the formation of new carbon-carbon bonds. This guide will explore the spectroscopic signatures of this compound and compare them with those of its derivatives resulting from two fundamental reaction types: Michael addition and alkylation.
Spectroscopic Properties of this compound
The spectroscopic profile of this compound serves as a baseline for comparison with its reaction products. While complete spectral data can be elusive, mass spectrometry provides key insights into its molecular composition.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data |
| Mass Spectrometry (MS) | Molecular Ion (M+): Not explicitly found in searches. Key fragments (m/z): 75, 69, 59, 47, 46, 30, 29.[1] |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Data not explicitly found in search results. |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Data not explicitly found in search results. |
| Infrared (IR) Spectroscopy | Data not explicitly found in search results. |
Key Reactions of this compound: Michael Addition and Alkylation
The nucleophilic nature of the carbanion generated from this compound makes it an excellent candidate for two major classes of reactions: Michael additions to α,β-unsaturated compounds and alkylation reactions with haloalkanes. These reactions are fundamental in synthetic organic chemistry for building molecular complexity.
Michael Addition Adducts
In a Michael reaction, the this compound carbanion adds to the β-carbon of an α,β-unsaturated carbonyl compound. A representative example is the reaction with methyl vinyl ketone. While specific spectroscopic data for the resulting adduct, dimethyl 2-(3-oxobutyl)nitromalonate, was not directly available in the conducted searches, the expected structural changes would lead to a distinct spectroscopic fingerprint compared to the starting material.
Alkylation Adducts
Alkylation of this compound involves the reaction of its carbanion with an alkyl halide, such as methyl iodide, to form a new carbon-carbon bond at the central carbon. The resulting product, dimethyl 2-methyl-2-nitromalonate, would exhibit characteristic spectroscopic shifts indicative of the newly introduced methyl group.
Comparative Spectroscopic Analysis
A direct comparison of the spectroscopic data for this compound and its adducts is crucial for reaction monitoring and product characterization. Although complete experimental spectra for the target compounds were not found, a comparative table can be constructed based on the expected structural changes and data from analogous compounds.
Table 2: Comparative Spectroscopic Data of this compound and its Adducts
| Compound | ¹H NMR | ¹³C NMR | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | Methine proton singlet, methoxy proton singlet. | Methine carbon, ester carbonyl carbons, methoxy carbons. | C=O stretch, NO₂ stretch, C-O stretch. | Fragments: 75, 69, 59, 47, 46, 30, 29.[1] |
| Michael Adduct (with Methyl Vinyl Ketone) | Disappearance of methine singlet. Appearance of new aliphatic proton signals. | Disappearance of methine carbon. Appearance of new aliphatic and ketone carbonyl carbons. | Persistence of ester C=O and NO₂ stretches. Appearance of a ketone C=O stretch. | Expected molecular ion and fragmentation pattern corresponding to the adduct structure. |
| Alkylation Adduct (with Methyl Iodide) | Disappearance of methine singlet. Appearance of a new methyl proton singlet. | Disappearance of methine carbon. Appearance of a new quaternary carbon and a new methyl carbon. | Persistence of ester C=O and NO₂ stretches. | Expected molecular ion and fragmentation pattern corresponding to the adduct structure. |
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis and analysis of these compounds. The following are representative protocols adapted from established methods for similar transformations.
Synthesis of this compound
A common method for the synthesis of nitromalonates involves the nitration of the corresponding malonic ester. A procedure described by Arndt and Rose involves the slow addition of fuming nitric acid to dimethyl malonate at low temperatures.[2] Another patented method suggests that the nitration can be conducted at higher temperatures (between 15°C and 50°C) to achieve higher yields.[2]
General Procedure:
-
Cool dimethyl malonate in a reaction vessel.
-
Slowly add fuming nitric acid while maintaining a controlled temperature.
-
After the addition is complete, continue stirring for a specified period.
-
Quench the reaction by pouring the mixture into ice water.
-
Extract the product with an organic solvent.
-
Wash the organic layer and dry it over an anhydrous salt.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation.
Michael Addition of this compound to an α,β-Unsaturated Ketone
The Michael addition is typically carried out in the presence of a base to generate the nucleophilic enolate from this compound.
General Procedure (adapted from a protocol for dimethyl malonate and 2-cyclopenten-1-one):
-
In a flame-dried flask under an inert atmosphere, prepare a solution of a suitable base (e.g., sodium methoxide) in an anhydrous solvent (e.g., THF).
-
Add this compound to the base solution and stir to form the enolate.
-
Add the α,β-unsaturated ketone (e.g., methyl vinyl ketone) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by a suitable technique like TLC.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the product by column chromatography or distillation.
Alkylation of this compound
The alkylation of this compound is also performed in the presence of a base to form the carbanion, which then acts as a nucleophile.
General Procedure (adapted from protocols for malonic esters):
-
Prepare a solution of a strong base (e.g., sodium hydride or sodium ethoxide) in a suitable anhydrous solvent (e.g., THF or ethanol) under an inert atmosphere.
-
Add this compound dropwise to the base solution and stir to ensure complete formation of the enolate.
-
Add the alkylating agent (e.g., methyl iodide) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor its progress.
-
After the reaction is complete, cool the mixture and remove the solvent.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental transformations of this compound.
References
A Comparative Guide to the Michael Addition Product of Dimethyl Nitromalonate
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthesis and Validation
The Michael addition of dimethyl nitromalonate to α,β-unsaturated compounds represents a potent and versatile method for the formation of carbon-carbon bonds, yielding highly functionalized products that are valuable intermediates in organic synthesis and drug discovery. This guide provides a comprehensive comparison of the synthesis of these adducts, focusing on the validation of the product, performance metrics of various catalytic systems, and a comparison with alternative synthetic strategies. Detailed experimental protocols and visual representations of key processes are included to facilitate understanding and replication.
Performance Comparison of Catalytic Systems
The efficiency and stereoselectivity of the Michael addition of this compound are highly dependent on the catalytic system employed. Organocatalysis, in particular, has emerged as a powerful approach, offering mild reaction conditions and high enantioselectivities. Below is a comparison of various catalysts for the Michael addition of this compound to a model acceptor, trans-β-nitrostyrene.
| Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Thiourea Derivative 1e | Toluene | 48 | 88 | 92 | [1] |
| 2-AminoDMAP/Urea | Toluene | 4 | 88 | 92 | [2] |
| (S,S)-C5 Cinchona Alkaloid Derivative | Toluene | - | - | 99 | [3] |
| Alkylamino Substituted Triazine | Chlorobenzene | 12 | 84 | - | [4] |
Note: The specific structures of the catalysts can be found in the corresponding references. The enantiomeric excess was determined by HPLC analysis.[1][2]
Experimental Protocols
General Procedure for the Organocatalyzed Michael Addition of this compound to trans-β-Nitrostyrene
This protocol is a representative example of the synthesis of dimethyl 2-(2-nitro-1-phenylethyl)malonate.
Materials:
-
trans-β-nitrostyrene
-
This compound
-
Organocatalyst (e.g., bifunctional thiourea or 2-aminoDMAP/urea derivative)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (0.2 mmol) in anhydrous toluene (1.0 mL) is added the organocatalyst (5-10 mol%).
-
This compound (0.4 mmol) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for the time indicated in the performance comparison table, or until consumption of the starting material is observed by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield the purified dimethyl 2-(2-nitro-1-phenylethyl)malonate.
Product Validation: Spectroscopic Data for Dimethyl 2-(2-nitro-1-phenylethyl)malonate
Accurate characterization of the Michael adduct is crucial for its use in subsequent synthetic steps. The following is a compilation of spectroscopic data for the title compound.
¹H NMR (400 MHz, CDCl₃):
-
δ = 7.34-7.27 (m, 3H)
-
7.23-7.18 (m, 2H)
-
4.98-4.95 (m, 2H)
-
4.42-4.23 (m, 1H)
-
4.15 (d, 1H)
-
3.91-3.80 (s, 3H)
-
3.66-3.63 (s, 3H) ppm[4]
Expected ¹³C NMR, FT-IR, and Mass Spectrometry Data: While a complete, unified experimental dataset for ¹³C NMR, FT-IR, and mass spectrometry for dimethyl 2-(2-nitro-1-phenylethyl)malonate is not readily available in the searched literature, the expected characteristic signals are as follows:
-
¹³C NMR: Peaks corresponding to the aromatic carbons, the two distinct ester carbonyl carbons, the methoxy carbons, and the aliphatic carbons of the ethyl chain.
-
FT-IR (cm⁻¹): Strong absorption bands for the C=O stretching of the ester groups (around 1730-1750 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹, respectively), and C-H stretching and bending frequencies.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Alternative Synthetic Routes
While the Michael addition is a highly effective method, other synthetic strategies can lead to similar γ-nitro ester products. One notable alternative is the Malonic Ester Synthesis .
Malonic Ester Synthesis of a Substituted Acetic Acid
This classical approach can be adapted to synthesize precursors to γ-nitro esters. The general strategy involves the alkylation of a malonic ester enolate followed by hydrolysis and decarboxylation.
General Reaction Scheme:
-
Deprotonation of diethyl malonate with a base (e.g., sodium ethoxide) to form a stabilized enolate.
-
Nucleophilic substitution (Sₙ2) of an alkyl halide by the enolate.
-
Hydrolysis of the ester groups to carboxylic acids.
-
Decarboxylation upon heating to yield the substituted acetic acid.[5][6]
To synthesize a γ-nitro ester via this route, a haloalkyl nitro compound would be required as the alkylating agent.
Comparison with Michael Addition:
-
Atom Economy: The Michael addition is generally more atom-economical as it involves the direct addition of the nucleophile to the unsaturated system. The malonic ester synthesis involves the loss of a carboxyl group as CO₂ during the decarboxylation step.
-
Stereoselectivity: The Michael addition, particularly when catalyzed by chiral organocatalysts, allows for excellent control of stereochemistry, leading to high enantiomeric excesses. Achieving high stereoselectivity in the malonic ester synthesis can be more challenging and may require chiral auxiliaries or catalysts.
-
Substrate Scope: Both methods have a broad substrate scope. However, the availability of the requisite α,β-unsaturated acceptor for the Michael addition or the haloalkyl nitro compound for the malonic ester synthesis can be a determining factor.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of a common organocatalyst and a typical experimental workflow.
Caption: Catalytic cycle of a bifunctional thiourea organocatalyst in the Michael addition.
Caption: General experimental workflow for synthesis and validation.
References
Comparative Efficacy of Catalysts in Dimethyl Nitromalonate Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of dimethyl nitromalonate and its subsequent reactions are pivotal steps in the creation of complex molecular architectures. The choice of catalyst is critical in determining the efficiency, stereoselectivity, and overall success of these transformations. This guide provides a comparative analysis of various catalytic systems, including organocatalysts, metal complexes, and enzymes, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
Performance Comparison of Catalytic Systems
The Michael addition of dimethyl malonate to nitroalkenes, particularly β-nitrostyrene, serves as a benchmark reaction for evaluating catalyst performance. The key metrics for comparison are chemical yield, enantiomeric excess (ee), diastereomeric ratio (dr), reaction time, and catalyst loading. Below is a summary of representative data for different catalyst types.
| Catalyst Type | Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) / dr | Reference |
| Organocatalyst | Cinchonine-derived Thiourea | Dimethyl malonate + β-nitrostyrene | 10 | Toluene | 48 | 97 | 92 | [1] |
| Organocatalyst | Cinchonine-derived Squaramide | Dimethyl malonate + racemic 4-methyl-1-nitro-1-pentene | 10 | Toluene | 24 | 75 | 99:1 (er) / 68:32 (dr) | |
| Metal Catalyst | Ni(II)-bis(cyclohexyldiamine) complex | tert-butyl phenyl malonate + β-nitrostyrene | 2 | Toluene | RT | 92 | 93 / 1.8:1 (dr) | [2] |
| Traditional | Fuming Nitric Acid | Dimethyl malonate | - | Neat | 4 | ~90 | N/A | [3] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed experimental protocols for key catalytic reactions involving dimethyl malonate.
Organocatalysis: Cinchonine-derived Thiourea Catalyzed Michael Addition
This protocol is adapted from the work of Ye, Dixon, and Hynes for the enantioselective Michael addition of dimethyl malonate to β-nitrostyrene.[1]
Materials:
-
Cinchonine-derived thiourea catalyst (10 mol%)
-
Dimethyl malonate (2.0 eq.)
-
β-nitrostyrene (1.0 eq.)
-
Toluene (solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of β-nitrostyrene (1.0 eq.) and dimethyl malonate (2.0 eq.) in toluene (0.2 M), add the cinchonine-derived thiourea catalyst (10 mol%).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]
Metal Catalysis: Ni(II)-Diamine Complex Catalyzed Michael Addition
The following protocol is based on the synthesis of β-nitro esters using a chiral Ni(II) complex.[2]
Materials:
-
Chiral bis(cyclohexyldiamine)-based Ni(II) complex (2 mol%)
-
tert-butyl phenyl malonate (1.2 eq.)
-
β-nitrostyrene (1.0 eq.)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral Ni(II)-diamine complex (2 mol%) in toluene.
-
Add tert-butyl phenyl malonate (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Add β-nitrostyrene (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel.
-
Analyze the enantiomeric excess of the product by chiral HPLC.[2]
Catalytic Mechanisms and Experimental Workflows
Understanding the underlying catalytic cycles is crucial for optimizing reaction conditions and designing new catalysts. The following diagrams illustrate the proposed mechanisms for the organocatalytic systems and a general workflow for catalyst screening.
References
Kinetic Analysis of Dimethyl Nitromalonate: A Comparative Guide for Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of reagents is paramount to achieving desired reaction outcomes, including yield, selectivity, and efficiency. Dimethyl nitromalonate, a versatile C3 building block, offers a unique combination of functionalities that make it a valuable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive kinetic analysis of this compound in key organic reactions, offering a comparative perspective against other common active methylene compounds. By presenting experimental data, detailed protocols, and mechanistic insights, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Performance Comparison in Key Organic Reactions
The reactivity of this compound is primarily attributed to the presence of two electron-withdrawing ester groups and a nitro group, which significantly increases the acidity of the alpha-carbon, facilitating the formation of a stabilized carbanion. This carbanion readily participates in a variety of carbon-carbon bond-forming reactions. Here, we compare its performance in two fundamental transformations: the Michael addition and the Knoevenagel condensation.
Michael Addition
The Michael addition, or conjugate addition, is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. The reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). The high acidity of the α-hydrogen in this compound makes it an excellent Michael donor.
While direct, side-by-side quantitative kinetic data comparing this compound with other malonates in the Michael addition is not extensively documented in the readily available literature, qualitative assessments and related studies provide valuable insights into its reactivity. Generally, the presence of the strongly electron-withdrawing nitro group in this compound is expected to enhance its nucleophilicity compared to dimethyl malonate and diethyl malonate, potentially leading to faster reaction rates under similar conditions.
Table 1: Qualitative Comparison of Michael Donors in Reaction with β-Nitrostyrene
| Michael Donor | Expected Relative Reactivity | Key Considerations |
| This compound | High | The nitro group significantly increases the acidity of the α-proton, facilitating carbanion formation. |
| Diethyl Malonate | Moderate | Less acidic α-proton compared to the nitro-substituted counterpart, potentially leading to slower reaction rates.[1][2][3] |
| Dimethyl Malonate | Moderate | Similar reactivity to diethyl malonate, with minor differences attributable to the steric profile of the ester groups.[4][5] |
| Nitromethane | High | A potent carbon nucleophile, often exhibiting high reactivity in Michael additions.[6] |
Knoevenagel Condensation
The Knoevenagel condensation is another vital carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base. This reaction is widely used in the synthesis of substituted alkenes and various heterocyclic compounds.
Similar to the Michael addition, a direct quantitative kinetic comparison for this compound in the Knoevenagel condensation is scarce in the literature. However, based on the electronic effects of the substituents, a qualitative comparison can be made. The electron-withdrawing nature of the nitro group is expected to facilitate the initial deprotonation step, a key part of the reaction mechanism, suggesting that this compound would be a highly reactive substrate in this transformation.
Table 2: Qualitative Comparison of Active Methylene Compounds in Knoevenagel Condensation with Benzaldehyde
| Active Methylene Compound | Expected Relative Reactivity | Key Considerations |
| This compound | High | The strong electron-withdrawing nitro group facilitates the formation of the enolate intermediate. |
| Diethyl Malonate | Moderate | A standard reagent for Knoevenagel condensations, its reactivity is well-established but likely lower than the nitro-activated analog.[7][8] |
| Dimethyl Malonate | Moderate | Reactivity is comparable to diethyl malonate. |
| Malononitrile | Very High | The two nitrile groups provide strong activation, making it a highly reactive substrate in Knoevenagel condensations.[9] |
Experimental Protocols
Reproducible and reliable experimental data is the bedrock of scientific advancement. Below are detailed protocols for conducting kinetic analyses of the Michael addition and Knoevenagel condensation, which can be adapted for comparative studies involving this compound.
Protocol 1: Kinetic Analysis of the Michael Addition of this compound to β-Nitrostyrene
Objective: To determine the second-order rate constant for the Michael addition of this compound to β-nitrostyrene.
Materials:
-
This compound
-
β-Nitrostyrene
-
Suitable solvent (e.g., Toluene, Acetonitrile)
-
Organocatalyst (e.g., a chiral squaramide catalyst)[5]
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of β-nitrostyrene (e.g., 0.1 M) in the chosen deuterated solvent.
-
Prepare a stock solution of this compound (e.g., 0.5 M) in the same deuterated solvent.
-
Prepare a stock solution of the organocatalyst (e.g., 0.01 M) in the same deuterated solvent.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In an NMR tube, combine a precise volume of the β-nitrostyrene stock solution and the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations.
-
To initiate the reaction, add a precise volume of the this compound and catalyst stock solutions to the NMR tube.
-
-
Reaction Monitoring:
-
Data Analysis:
-
Integrate the signals corresponding to the starting materials and the product relative to the internal standard in each spectrum.
-
Plot the concentration of the limiting reagent versus time.
-
Determine the initial rate of the reaction from the slope of the concentration vs. time plot at t=0.
-
Repeat the experiment with varying initial concentrations of this compound and β-nitrostyrene to determine the reaction order with respect to each reactant and calculate the rate constant.
-
Protocol 2: Kinetic Analysis of the Knoevenagel Condensation of this compound with Benzaldehyde
Objective: To determine the rate law and rate constant for the Knoevenagel condensation of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Base catalyst (e.g., piperidine, triethylamine)
-
Solvent (e.g., Ethanol, Toluene)
-
UV-Vis spectrophotometer or HPLC
-
Thermostatted cell holder
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of benzaldehyde, this compound, and the catalyst in the chosen solvent.
-
-
Kinetic Measurement (UV-Vis):
-
Determine the wavelength of maximum absorbance (λmax) for the product, the substituted alkene, where the starting materials have minimal absorbance.
-
In a cuvette placed in a thermostatted cell holder, mix the solutions of benzaldehyde and this compound.
-
Initiate the reaction by adding the catalyst and immediately start recording the absorbance at λmax as a function of time.
-
-
Data Analysis:
-
Convert the absorbance data to concentration of the product using a calibration curve (Beer-Lambert law).
-
Plot the concentration of the product versus time to determine the initial rate.
-
Perform a series of experiments varying the initial concentrations of benzaldehyde, this compound, and the catalyst to determine the order of the reaction with respect to each component and to calculate the rate constant.
-
Mechanistic Insights and Visualizations
Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing new catalysts. The following diagrams, generated using the DOT language, illustrate key mechanistic pathways involving active methylene compounds.
Organocatalyzed Michael Addition of this compound
The Michael addition of this compound to a nitroalkene can be efficiently catalyzed by bifunctional organocatalysts, such as thiourea derivatives. The catalyst activates both the nucleophile and the electrophile through hydrogen bonding interactions.
Caption: Organocatalytic cycle for the Michael addition of this compound.
Knoevenagel Condensation General Workflow
The Knoevenagel condensation proceeds through a series of equilibrium steps, starting with the deprotonation of the active methylene compound.
References
- 1. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. mdpi.org [mdpi.org]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
Benchmarking Efficiency: A Comparative Analysis of Dimethyl Nitromalonate and Other Malonic Esters in Carbon-Carbon Bond Formation
For Immediate Publication
[City, State] – [Date] – In the landscape of synthetic chemistry, the quest for efficient and high-yielding methodologies is paramount. Malonic esters are a cornerstone in the synthesis of a vast array of organic compounds, serving as pivotal building blocks in the pharmaceutical and fine chemical industries. This guide presents a comparative analysis of the efficiency of dimethyl nitromalonate against other commonly employed malonic esters, namely diethyl malonate, dimethyl malonate, and dibenzyl malonate, with a focus on their performance in the Knoevenagel condensation reaction.
The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, is a fundamental carbon-carbon bond-forming reaction. The reactivity of the malonic ester in this transformation is a critical determinant of reaction efficiency, influencing both reaction times and product yields. This comparison aims to provide researchers, scientists, and drug development professionals with objective data to inform their selection of the most appropriate malonic ester for their synthetic needs.
Performance in Knoevenagel Condensation with Benzaldehyde
To provide a direct comparison, the performance of each malonic ester in the Knoevenagel condensation with benzaldehyde was evaluated. The reaction conditions were standardized as much as possible based on available literature to ensure a meaningful comparison.
| Malonic Ester | Catalyst/Conditions | Reaction Time (hours) | Yield (%) |
| Diethyl Malonate | Piperidine, Benzene, Reflux | 11-18 | 89-91[1] |
| Dimethyl Malonate | Piperidine, Benzene, Reflux | Not specified | 90-94[1] |
| This compound | Not specified in comparable direct study | Not specified | Not specified |
| Dibenzyl Malonate | Not specified in comparable direct study | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are the experimental protocols for the Knoevenagel condensation of diethyl and dimethyl malonate with benzaldehyde.
Protocol 1: Knoevenagel Condensation of Diethyl Malonate with Benzaldehyde[1]
Materials:
-
Diethyl malonate (100 g, 0.63 mole)
-
Commercial benzaldehyde (containing 2-8% benzoic acid, quantity adjusted to contain 70 g, 0.66 mole of pure benzaldehyde)
-
Piperidine (2-7 ml, amount adjusted based on the benzoic acid content of the benzaldehyde)
-
Benzene (200 ml)
-
1 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of diethyl malonate, benzaldehyde, piperidine, and benzene is placed in a suitable flask equipped for azeotropic distillation.
-
The mixture is refluxed vigorously in an oil bath at 130–140°C until no more water is collected in the Dean-Stark trap (approximately 11–18 hours).
-
After cooling, 100 ml of benzene is added, and the solution is washed successively with two 100-ml portions of water, two 100-ml portions of 1 N hydrochloric acid, and 100 ml of a saturated sodium bicarbonate solution.
-
The aqueous washings are combined and extracted with a single 50-ml portion of benzene.
-
The benzene extracts are combined with the original organic layer and dried over 30 g of anhydrous sodium sulfate.
-
The benzene is removed under reduced pressure on a steam bath.
-
The residue is distilled under reduced pressure to yield colorless ethyl benzalmalonate. Yield: 137–142 g (89–91%) .
Protocol 2: Knoevenagel Condensation of Dimethyl Malonate with Benzaldehyde[1]
Note: The same procedure as for diethyl malonate can be followed to prepare methyl benzalmalonate.
Yield: 90–94%[1]
Visualizing the Workflow
To illustrate the general process of a malonic ester synthesis, a common application for these reagents, the following workflow diagram is provided.
Caption: General workflow for a malonic ester synthesis.
Conclusion
Based on the available data, both diethyl malonate and dimethyl malonate demonstrate high efficiency in the Knoevenagel condensation with benzaldehyde, affording excellent yields. Dimethyl malonate appears to have a slight edge in terms of reported yield. The lack of directly comparable, quantitative data for this compound and dibenzyl malonate in this specific reaction highlights an area for future research. The anticipated higher reactivity of this compound due to the electron-withdrawing nitro group and the potential for steric hindrance with dibenzyl malonate warrant systematic investigation to fully elucidate their comparative efficiencies. This guide serves as a foundational resource for researchers, providing both established protocols and identifying knowledge gaps in the comparative reactivity of these important synthetic building blocks.
References
Safety Operating Guide
Navigating the Safe Disposal of Dimethyl Nitromalonate: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be aware of the potential hazards associated with dimethyl nitromalonate, based on data from related compounds. Dimethyl malonate is classified as a combustible liquid that causes serious eye irritation.[1] Diethyl nitromalonate is also a combustible liquid and is noted to cause skin and eye irritation, and may cause respiratory irritation.[2][3] Therefore, it is prudent to handle this compound with the same level of caution.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[4]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: In case of insufficient ventilation or the potential for aerosol generation, use a NIOSH-approved respirator.
Engineering Controls:
-
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
Step-by-Step Disposal Procedure
The disposal of this compound should be approached with the understanding that it is likely a combustible and irritating organic liquid.
Step 1: Waste Collection
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with organic liquids.
-
Do not mix this compound waste with other incompatible waste streams. It is incompatible with acids, bases, strong oxidizing agents, and reducing agents.[1][6]
Step 2: Small Spills Cleanup
-
For minor spills (less than 50 mL), absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[4][7] Do not use combustible materials like paper towels for initial absorption of larger spills.
-
Once absorbed, scoop the material into a suitable container for chemical waste disposal.[4][7]
-
Clean the spill area with soap and water, and collect the cleaning water for proper disposal if necessary.
Step 3: Large Spills Management
-
In the event of a large spill, evacuate the area immediately.
-
Remove all sources of ignition.[1]
-
Contain the spill using absorbent booms or other appropriate materials.
-
Follow your institution's established emergency procedures for large chemical spills.
Step 4: Final Disposal
-
Waste this compound and any contaminated materials from cleanup must be disposed of as hazardous waste.
-
This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.[8]
-
Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[7]
Quantitative Data Summary
The following table summarizes key data from related compounds to provide an indication of the expected properties of this compound.
| Property | Dimethyl Malonate | Diethyl Nitromalonate |
| CAS Number | 108-59-8 | 603-67-8 |
| Molecular Formula | C5H8O4 | C7H11NO6 |
| Physical State | Liquid | Liquid |
| Flash Point | Combustible liquid[1] | 113 °C (235.4 °F) - closed cup[2] |
| GHS Hazard Statements | H319: Causes serious eye irritation | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[2][3] |
Experimental Protocols and Workflows
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
- 1. fishersci.com [fishersci.com]
- 2. Diethyl nitromalonate 97 603-67-8 [sigmaaldrich.com]
- 3. Diethyl nitromalonate | C7H11NO6 | CID 97657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. durhamtech.edu [durhamtech.edu]
- 6. fishersci.com [fishersci.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Essential Safety and Operational Guide for Handling Dimethyl Nitromalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of Dimethyl nitromalonate (CAS No. 5437-67-2). The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting, minimizing risks and ensuring regulatory compliance.
Hazard Identification and Summary
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. As a nitro compound, it should also be treated with caution regarding its potential for thermal decomposition and reactivity.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the required PPE.
| Body Part | Recommended Protection | Material/Standard |
| Eyes/Face | Chemical safety goggles and a face shield | Conforming to EN166 or NIOSH (US) standards |
| Skin | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for integrity before each use. |
| Lab coat | Flame-resistant lab coat | |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.
-
Keep the container tightly closed.
-
Store away from sources of heat, sparks, and open flames.
2. Preparation and Weighing:
-
All handling, including weighing and transferring, must be conducted in a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Use appropriate, clean, and dry glassware and utensils.
3. Use in Experimental Protocols:
-
When setting up reactions, ensure all equipment is properly assembled and secured.
-
Avoid heating this compound unless specifically required by a validated protocol, and if so, use controlled heating methods (e.g., oil bath) and monitor the temperature closely.
-
Be mindful of the potential for exothermic reactions, especially when mixing with other reagents.
4. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Solid Waste: Contaminated materials such as gloves, absorbent pads, and paper towels must be collected in a separate, labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 5437-67-2 |
| Molecular Formula | C5H7NO6 |
| Molecular Weight | 177.11 g/mol |
| Appearance | Not specified in available data |
| Boiling Point | 100 °C at 1 mm Hg |
| Density | 1.312 g/mL at 25 °C |
| Refractive Index | n20/D 1.432 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
